Diphenylamine hydrochloride
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6783. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
N-phenylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N.ClH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10,13H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFJSEIUEJBMSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060218 | |
| Record name | Benzenamine, N-phenyl-, hydrochloride | |
| Source | EPA DSSTox | |
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Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537-67-7 | |
| Record name | Benzenamine, N-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diphenylamine hydrochloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenylamine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6783 | |
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| Record name | Benzenamine, N-phenyl-, hydrochloride (1:1) | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, N-phenyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.888 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD564FD4QR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the mechanism of the diphenylamine reaction for DNA estimation?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the diphenylamine reaction, a classic and still relevant colorimetric method for the quantitative estimation of deoxyribonucleic acid (DNA). The document details the core chemical mechanism, comprehensive experimental protocols, and quantitative data presentation to aid researchers in its effective application.
Core Principles and Chemical Mechanism
The diphenylamine assay provides a straightforward method for determining DNA concentration. The fundamental principle lies in the acid-catalyzed reaction of the 2-deoxyribose sugar moiety of DNA with diphenylamine, which results in the formation of a blue-colored complex. The intensity of this color, measured spectrophotometrically, is directly proportional to the concentration of DNA in the sample.[1][2]
The reaction proceeds in two key stages under acidic conditions and heat:
-
Depurination and Conversion of Deoxyribose: Initially, the acidic environment cleaves the glycosidic bonds linking purine bases (adenine and guanine) to the deoxyribose sugar in the DNA backbone.[3] This is followed by the acid-catalyzed conversion of the liberated 2-deoxyribose into the highly reactive intermediate, ω-hydroxylevulinic aldehyde (also known as β-hydroxylevulinic aldehyde).[3][4][5] It is important to note that only the deoxyribose from purine nucleotides reacts in this assay, meaning the resulting value represents half of the total deoxyribose present.[6][7]
-
Color Formation: The ω-hydroxylevulinic aldehyde then reacts with diphenylamine to produce a blue-colored complex.[3][4] While the exact chemical structure of the final blue product is complex and not fully elucidated, the reaction pathway is well-established. The absorbance of this complex is maximal at approximately 595 nm to 600 nm.[4][8]
The specificity of the assay for DNA stems from the fact that the ribose sugar in RNA does not readily undergo the necessary conversion to ω-hydroxylevulinic aldehyde under the conditions of the Dische diphenylamine test.[1][2]
Chemical Reaction Pathway
The following diagram illustrates the key steps in the chemical transformation of deoxyribose and its subsequent reaction with diphenylamine.
Experimental Protocols
The following section provides a detailed, consolidated methodology for performing the diphenylamine assay, compiled from various established protocols.[4][5][6][7] Variations in the protocol are also noted.
Reagent Preparation
-
Standard DNA Solution:
-
Dissolve a known weight of high-quality DNA (e.g., calf thymus DNA) in a suitable buffer (e.g., 5 mM NaOH or saline-sodium citrate buffer) to a stock concentration of 1 mg/mL.[6]
-
Prepare a working standard solution by diluting the stock solution. For example, a 100 µg/mL working solution can be prepared by diluting the stock solution with distilled water.
-
-
Diphenylamine (DPA) Reagent:
-
Standard Preparation: Dissolve 1 g of diphenylamine in 100 mL of glacial acetic acid. Carefully add 2.5 mL of concentrated sulfuric acid. This solution should be prepared fresh.[4][5]
-
Modified Preparation with Acetaldehyde: To enhance sensitivity, a modified reagent can be prepared. Dissolve 1.5 g of diphenylamine in 100 mL of glacial acetic acid and add 1.5 mL of concentrated sulfuric acid. On the day of use, add 0.5 mL of a 1.6% acetaldehyde solution for every 100 mL of the diphenylamine solution.[6] The addition of acetaldehyde can increase the sensitivity of the assay by 3 to 5 times.[9]
-
Assay Procedure
-
Preparation of Standards and Samples:
-
Set up a series of labeled test tubes for the blank, standards, and unknown samples.
-
For the standard curve, pipette increasing volumes of the working standard DNA solution into the respective tubes.
-
Pipette the unknown DNA sample into its designated tube(s).
-
Add distilled water to all standard and unknown tubes to equalize the final volume (e.g., 1 mL or 2 mL).
-
The blank tube should contain only distilled water (or the same buffer as the sample) to the same final volume.
-
-
Reaction:
-
Add a fixed volume of the DPA reagent (e.g., 2 mL or 4 mL) to all tubes, including the blank.
-
Mix the contents of the tubes thoroughly.
-
-
Incubation:
-
Standard Method: Place the tubes in a boiling water bath for 10-15 minutes.[4][5][6]
-
Alternative Incubation: For the acetaldehyde-modified reagent, incubation can be carried out at 30°C for 16-20 hours.[9] A shortened procedure involves incubating at 50°C, which allows for absorbance readings as early as 3 hours after the start of the reaction.
-
-
Measurement:
Experimental Workflow
The following diagram outlines the general workflow for the diphenylamine DNA estimation assay.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Nucleic Acids: DNA extraction and Dische’s Diphenylamine test (Activity) | Biology OER [openlab.citytech.cuny.edu]
- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. Quantification of unknown DNA by diphenylamine reagent. [vlab.andcollege.du.ac.in]
- 5. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 6. egyankosh.ac.in [egyankosh.ac.in]
- 7. iitg.ac.in [iitg.ac.in]
- 8. Estimation of dna by diphenylamine method | Filo [askfilo.com]
- 9. scribd.com [scribd.com]
The Chemical Properties of Diphenylamine as a Redox Indicator: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of diphenylamine when utilized as a redox indicator in titrimetric analysis. It details the underlying mechanisms, experimental protocols, and critical parameters for its effective application in research and development settings.
Introduction to Diphenylamine as a Redox Indicator
Diphenylamine, an aromatic amine with the formula (C₆H₅)₂NH, serves as a crucial internal indicator in redox titrations. Its utility stems from a distinct and sharp color change at a specific electrode potential, signaling the endpoint of the titration. While diphenylamine itself is poorly soluble in water, its indicator solutions are typically prepared in concentrated sulfuric acid. For applications requiring aqueous solutions, sulfonated derivatives such as diphenylamine sulfonate are employed to enhance solubility.
Physicochemical Properties
A summary of the key physicochemical properties of diphenylamine is presented in Table 1. Understanding these properties is essential for the correct preparation and application of the indicator solution.
| Property | Value |
| Molecular Formula | C₁₂H₁₁N |
| Molar Mass | 169.23 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 53 °C (127 °F; 326 K) |
| Boiling Point | 302 °C (576 °F; 575 K) |
| Solubility in Water | Very low (0.03 g/100 mL) |
| Solubility in Organic Solvents | Soluble in ethanol, ether, benzene, and acetone |
| Standard Redox Potential | +0.76 V |
Redox Titration Mechanism
The function of diphenylamine as a redox indicator is based on its oxidation through a series of steps to a intensely colored compound. The reduced form of the indicator is colorless, while the oxidized form is a deep blue-violet.
The initial and irreversible step in the oxidation process is the formation of a colorless intermediate, N,N'-diphenylbenzidine.[1] This is followed by a reversible oxidation to the final blue-violet quinoidal imine salt, which is responsible for the sharp color change at the endpoint of the titration.
Caption: Oxidation pathway of diphenylamine indicator.
Experimental Protocols
The following sections provide detailed methodologies for the preparation of the diphenylamine indicator solution and its application in a common redox titration.
Preparation of Diphenylamine Indicator Solution
A standard protocol for preparing a diphenylamine indicator solution involves dissolving the solid in concentrated sulfuric acid.
Materials:
-
Diphenylamine
-
Concentrated sulfuric acid (H₂SO₄)
Procedure:
-
Carefully weigh 1.0 g of diphenylamine.
-
Slowly and with caution, dissolve the weighed diphenylamine in 100 mL of concentrated sulfuric acid.[2] The resulting solution should be colorless.[2]
-
Store the solution in a glass-stoppered bottle, protected from light.
Titration of Ferrous (Fe²⁺) Ions with Potassium Dichromate (K₂Cr₂O₇)
This protocol details the estimation of ferrous ions using a standardized potassium dichromate solution with diphenylamine as the internal indicator.[3][4][5]
Materials:
-
Standard potassium dichromate (K₂Cr₂O₇) solution (e.g., 0.1 N)
-
Ferrous ammonium sulfate (Mohr's salt) solution of unknown concentration
-
Dilute sulfuric acid (H₂SO₄)
-
Orthophosphoric acid (H₃PO₄)
-
Diphenylamine indicator solution
Procedure:
Caption: Experimental workflow for the titration of Fe²⁺ with K₂Cr₂O₇.
-
Preparation of the Analyte: Pipette a known volume (e.g., 20 mL) of the ferrous ammonium sulfate solution into a clean conical flask.
-
Acidification: Add approximately 10 mL of dilute sulfuric acid and 5 mL of orthophosphoric acid to the conical flask. The sulfuric acid provides the acidic medium required for the reaction, while the phosphoric acid complexes with the Fe³⁺ ions formed during the titration.[1] This complexation lowers the formal potential of the Fe³⁺/Fe²⁺ couple, preventing the premature oxidation of the indicator and ensuring a sharp endpoint.[1][5]
-
Addition of Indicator: Add 2-3 drops of the prepared diphenylamine indicator solution to the flask.
-
Titration: Titrate the solution with the standard potassium dichromate solution from a burette. The initial color of the solution will be green due to the presence of Cr³⁺ ions.
-
Endpoint Determination: The endpoint is reached when the first persistent blue-violet color appears.[3][6] This indicates that all the Fe²⁺ has been oxidized, and the excess dichromate has oxidized the indicator.
-
Replicates: Repeat the titration at least twice more to ensure concordant results.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the use of diphenylamine as a redox indicator.
| Parameter | Value/Range | Conditions |
| Standard Redox Potential (E⁰) | +0.76 V | In acidic solution |
| Transition Potential Range | +0.73 V to +0.79 V | |
| Color of Reduced Form | Colorless | |
| Color of Oxidized Form | Blue-violet | |
| Indicator Concentration | 1% w/v | In concentrated H₂SO₄ |
Conclusion
Diphenylamine is a reliable and widely used redox indicator, particularly for titrations involving strong oxidizing agents like potassium dichromate. A thorough understanding of its chemical properties, including its redox mechanism and the influence of the reaction medium, is paramount for its successful application. The detailed protocols and data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize diphenylamine in their analytical procedures.
References
- 1. kfs.edu.eg [kfs.edu.eg]
- 2. faculty.weber.edu [faculty.weber.edu]
- 3. Estimation of fe(ii) ions by titrating against k2 cr2o7 using internal indicator | DOCX [slideshare.net]
- 4. 1.8 EXPERIMENT-1.7 Estimation of Fe(II) by titrating it with K₂Cr₂O₇ usi.. [askfilo.com]
- 5. Determination of iron using potassium dichromate: Redox indicators [wwwchem.uwimona.edu.jm]
- 6. brainly.in [brainly.in]
Solubility Profile of Diphenhydramine Hydrochloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the solubility of diphenhydramine hydrochloride in various organic solvents. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation. The information presented herein has been compiled from a thorough review of scientific literature and technical data sheets.
A Note on Nomenclature: The user's original request specified "Diphenylamine hydrochloride." However, extensive research has revealed that the compound of primary interest in pharmaceutical and chemical literature is Diphenhydramine hydrochloride . Diphenylamine and Diphenhydramine are distinct chemical entities. This guide will focus on Diphenhydramine hydrochloride, as it aligns with the vast majority of available solubility data and is a common active pharmaceutical ingredient.
Quantitative Solubility Data
The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and potential applications. The following tables summarize the available quantitative and qualitative solubility data for diphenhydramine hydrochloride in a range of common organic solvents.
General Solubility of Diphenhydramine Hydrochloride
This table provides a summary of solubility data from various sources. The temperatures for these measurements were not always specified and are generally assumed to be room temperature unless otherwise noted.
| Solvent | Solubility (mg/mL) | Solubility (g/L) | Qualitative Solubility |
| Ethanol | ~30[1], 58[2], 500[3] | 1000[2] | Freely Soluble[4], Soluble |
| Dimethyl Sulfoxide (DMSO) | ~20[1], 58[2] | - | Soluble[1] |
| Dimethylformamide (DMF) | ~10[1] | - | Soluble[1] |
| Acetone | 20[3] | - | Slightly Soluble[2] |
| Chloroform | - | - | Soluble[2] |
| Methanol | - | - | Very Soluble[4] |
| Acetic Acid (100%) | - | - | Very Soluble[4] |
| Diethyl Ether | - | - | Practically Insoluble[4], Very Slightly Soluble[2] |
| Benzene | - | - | Very Slightly Soluble[2] |
| Acetic Anhydride | - | - | Sparingly Soluble[4] |
Temperature-Dependent Solubility of Diphenhydramine Hydrochloride
A key study by Du et al. investigated the solubility of diphenhydramine hydrochloride in four pure organic solvents at various temperatures. While the full dataset from this study is not publicly available, the abstract provides valuable information on the scope of the research.
| Solvents Studied | Temperature Range (K) | Temperature Range (°C) |
| Methanol | 278.15 to 323.15 | 5 to 50 |
| Ethanol | 278.15 to 323.15 | 5 to 50 |
| Acetone | 278.15 to 323.15 | 5 to 50 |
| Ethyl Acetate | 278.15 to 323.15 | 5 to 50 |
| This data is from the study "Correlation and thermodynamic analysis of solubility of diphenhydramine hydrochloride in pure and binary solvents"[5][6][7][8][9][10][11][12]. |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid compound, such as diphenhydramine hydrochloride, in an organic solvent. This method is based on the widely used shake-flask technique.
Objective: To determine the equilibrium solubility of a solid compound in a specific organic solvent at a controlled temperature.
Materials:
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-performance liquid chromatography (HPLC) system with a suitable detector (or other validated analytical method)
-
The solid compound of interest (e.g., Diphenhydramine Hydrochloride)
-
The desired organic solvent(s)
Procedure:
-
Preparation of Solvent: Ensure the organic solvent is of high purity and degassed if necessary.
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Addition of Solvent: Accurately pipette a known volume of the organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature. Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached. The system should be agitated continuously during this time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles. This step should be performed quickly to minimize any temperature changes that could affect solubility.
-
Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.
-
Calculation of Solubility: Calculate the solubility of the compound in the organic solvent using the following formula:
Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)
-
Data Reporting: Report the solubility value along with the specific solvent and the temperature at which the measurement was conducted.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Diphenhydramine hydrochloride [chembk.com]
- 3. Diphenhydramine Hydrochloride - LKT Labs [lktlabs.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Correlation and thermodynamic analysis of solubility of diphenhydramine hydrochloride in pure and binary solvents [inis.iaea.org]
- 7. ThermoML:J. Chem. Thermodyn. 2016, 93, 132-142 [trc.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis and Characterization of Diphenylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of diphenylamine hydrochloride, a compound of interest in various chemical and pharmaceutical research fields. This document details the chemical properties, a standard synthesis protocol, and methods for its thorough characterization.
Introduction
This compound is the salt formed from the reaction of diphenylamine, a secondary amine, with hydrochloric acid. It is a crystalline solid that is more readily soluble in aqueous solutions than its free base form, diphenylamine. This property makes it suitable for various applications where aqueous solubility is advantageous. While diphenylamine itself is a well-known antioxidant and stabilizer, its hydrochloride salt is often utilized in research settings for its ease of handling and formulation.
Physicochemical Properties
A summary of the key physicochemical properties of diphenylamine and its hydrochloride salt is presented in Table 1. This data is essential for its handling, formulation, and analysis.
Table 1: Physicochemical Properties of Diphenylamine and this compound
| Property | Diphenylamine | This compound |
| CAS Number | 122-39-4[1] | 537-67-7[2] |
| Molecular Formula | C₁₂H₁₁N[1] | C₁₂H₁₁N·HCl[2] |
| Molecular Weight | 169.22 g/mol [1] | 205.68 g/mol [2] |
| Appearance | Crystals with a floral odor[1] | White crystalline powder[3] |
| Melting Point | 53-54 °C[1] | Turns blue in air[1] |
| Boiling Point | 302 °C[1] | Not applicable |
| Solubility | Insoluble in water; soluble in alcohol, ether, benzene, glacial acetic acid, and carbon disulfide.[1] | Freely soluble in water and alcohol.[1] |
| Density | 1.16 g/cm³[1] | Not available |
Synthesis of this compound
The synthesis of this compound is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of diphenylamine acts as a Lewis base, accepting a proton from hydrochloric acid.
Synthesis Workflow
The general workflow for the synthesis and purification of this compound is illustrated in the diagram below.
Experimental Protocol
Materials:
-
Diphenylamine
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous diethyl ether (or another suitable non-polar solvent)
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve a known quantity of diphenylamine in a minimal amount of anhydrous diethyl ether in a flask.
-
While stirring, slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise to the diphenylamine solution. The addition should be done in a fume hood due to the corrosive nature of HCl.
-
A precipitate of this compound will form immediately.
-
Continue stirring for a short period to ensure the reaction goes to completion.
-
Collect the crude product by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any unreacted starting material.
-
For purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water. Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator.
Characterization of this compound
Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are commonly employed.
Characterization Workflow
The logical workflow for the characterization of the synthesized product is depicted below.
Spectroscopic Characterization
4.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Experimental Protocol: A small amount of the dried this compound sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded over a suitable range (e.g., 4000-400 cm⁻¹).
-
Expected Data: The spectrum of this compound is expected to show characteristic peaks for N-H stretching of the secondary ammonium salt, C-H stretching of the aromatic rings, and C-N stretching. The broad N-H stretch in the salt will be a key indicator of successful protonation.
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the molecule in solution.
-
Experimental Protocol: A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O). ¹H and ¹³C NMR spectra are then acquired on a high-field NMR spectrometer.
-
Expected Data:
-
¹H NMR: The spectrum will show signals corresponding to the aromatic protons and a downfield-shifted, broadened signal for the N-H proton due to the positive charge on the nitrogen atom.
-
¹³C NMR: The spectrum will display signals for the carbon atoms of the two phenyl rings. The chemical shifts of the carbons attached to the nitrogen will be affected by the protonation.
-
4.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Experimental Protocol: The sample is introduced into the mass spectrometer, often using techniques like electrospray ionization (ESI). The mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Expected Data: In the positive ion mode, the mass spectrum is expected to show a prominent peak corresponding to the protonated diphenylamine molecule (the free base), [C₁₂H₁₁N + H]⁺, at an m/z of approximately 170.22.
Physical Characterization
4.3.1. Melting Point Determination
The melting point is a useful indicator of the purity of a crystalline solid.
-
Experimental Protocol: The melting point of the dried sample is determined using a standard melting point apparatus.
-
Expected Data: Pure this compound should have a sharp melting point. A broad melting range may indicate the presence of impurities.
4.3.2. Solubility Testing
Confirming the solubility of the synthesized product in water is a simple yet effective way to verify the formation of the hydrochloride salt.
-
Experimental Protocol: A small amount of the synthesized product is added to a test tube containing deionized water and observed for dissolution. This can be compared to the solubility of the starting material, diphenylamine, which is insoluble in water.[1]
-
Expected Data: The synthesized this compound should be freely soluble in water, in contrast to the insoluble diphenylamine starting material.[1]
Conclusion
This technical guide has outlined the synthesis and characterization of this compound. The provided protocols and expected data serve as a valuable resource for researchers and scientists working with this compound. Adherence to these methodologies will ensure the successful synthesis and confident identification of this compound for its intended applications in research and development.
References
Molar Absorptivity of the Diphenylamine-DNA Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the diphenylamine assay for DNA quantification, with a focus on the principles, experimental protocols, and the determination of the molar absorptivity of the resulting colored complex. While a standardized molar absorptivity value is not commonly reported in the literature, this guide will detail the methodology to determine it experimentally. The primary application of this colorimetric assay is the quantification of DNA by comparison to a standard curve of known concentrations.
Principle of the Diphenylamine Assay
The diphenylamine assay is a colorimetric method for the quantification of DNA. The reaction relies on the acid-catalyzed hydrolysis of DNA and the subsequent conversion of 2-deoxyribose to a reactive aldehyde, which then reacts with diphenylamine to produce a blue-colored complex.
Under acidic conditions and heat, the glycosidic bonds between purine bases and deoxyribose are broken, liberating the deoxyribose sugar.[1] This process is known as depurination.[1] The released 2-deoxypentose is then converted into the highly reactive ω-hydroxylevulinylaldehyde.[1][2] This aldehyde subsequently reacts with diphenylamine to form a blue-colored complex that exhibits a sharp absorption maximum at approximately 595 nm.[1][2][3][4] The intensity of the blue color is directly proportional to the concentration of deoxyribose, and therefore, to the concentration of DNA.[3]
It is a critical aspect of this assay that only the deoxyribose from purine (adenine and guanine) nucleotides reacts, meaning the resulting color intensity represents about half of the total deoxyribose present in the DNA sample.[1][3][4] However, since the standard DNA used for calibration reacts in the same manner, this allows for accurate determination of the total DNA concentration in an unknown sample.[3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters and reagent compositions for the diphenylamine assay as cited in various protocols.
Table 1: Key Parameters of the Diphenylamine Assay
| Parameter | Value | Notes |
| Wavelength of Max. Absorbance (λmax) | 595 nm | Some protocols may report 600 nm.[1][2][3][4][5] |
| Incubation Temperature | Boiling Water Bath (~100°C) or 50°C | Boiling for 10-15 minutes is common.[1][2][3] A modified procedure suggests 50°C for 3 hours for a more stable reaction.[6][7] |
| Incubation Time | 10 - 20 minutes | Longer incubation at lower temperatures (e.g., 16-18 hours at room temperature) is also possible.[4][8] |
| Lower Detection Limit | ~3 µg of calf thymus DNA | As reported in a shortened assay procedure.[6][7] |
Table 2: Diphenylamine Reagent Compositions
| Component | Concentration/Amount | Source Protocol |
| Reagent A | ||
| Diphenylamine | 1 g | [2][9] |
| Glacial Acetic Acid | 100 mL | [2][9] |
| Concentrated Sulfuric Acid | 2.5 mL | [2][9] |
| Reagent B | ||
| Diphenylamine | 1.5 g | [3][4] |
| Glacial Acetic Acid | 100 mL | [3][4] |
| Concentrated Sulfuric Acid | 1.5 mL | [3][4] |
| Acetaldehyde Solution (e.g., 1.6%) | 0.5 mL per 100 mL of diphenylamine solution | [3][4] |
| Reagent C (Dische) | ||
| Diphenylamine | 10 g | [8] |
| Concentrated Sulfuric Acid | 25 mL | [8] |
| Glacial Acetic Acid | Made up to 1 L | [8] |
Experimental Protocols
The following is a generalized, detailed methodology for the determination of DNA concentration using the diphenylamine assay. This protocol is a synthesis of several cited methods.[2][3][4][9]
Reagents and Materials
-
Standard DNA Solution: A stock solution of known concentration (e.g., 0.25 mg/mL or 1 mg/mL) of high-quality DNA (e.g., calf thymus DNA) in a suitable buffer like saline-sodium citrate (SSC) or 1N perchloric acid.[2][3][4]
-
Unknown DNA Sample: The sample to be quantified, dissolved in the same buffer as the standard.
-
Diphenylamine Reagent: Prepared according to one of the formulations in Table 2. It is recommended to prepare this reagent fresh or store it in a dark container at 2-8°C.[3][9]
-
Buffer: Saline-sodium citrate (SSC) buffer (e.g., 0.15 M NaCl, 0.015 M sodium citrate, pH 7.0) or distilled water to adjust volumes.[3][9]
-
Glass test tubes, pipettes, and a spectrophotometer.
-
A boiling water bath or a heating block/incubator.
Assay Procedure
-
Preparation of Standard Curve:
-
Label a series of test tubes for the blank and standards.
-
Pipette increasing volumes of the standard DNA solution into the respective tubes to create a range of concentrations (e.g., 50-500 µg/mL).[3]
-
Add buffer to each tube to bring the total volume to a consistent level (e.g., 1 mL or 2 mL).[3][9]
-
The blank tube should contain only the buffer (no DNA).[9]
-
-
Preparation of Unknown Sample:
-
In separate labeled test tubes, add a specific volume of the unknown DNA sample.
-
Adjust the volume with buffer to match the total volume of the standard tubes.
-
-
Reaction:
-
Add a defined volume of the diphenylamine reagent to all tubes (blank, standards, and unknown). A common ratio is 2 volumes of reagent for every 1 volume of sample (e.g., 4 mL of reagent to 2 mL of sample).[3]
-
Mix the contents of the tubes thoroughly.
-
Incubate all tubes in a boiling water bath for 10-15 minutes.[2][3][9] A blue color will develop in the presence of DNA.
-
After incubation, cool the tubes to room temperature, for instance, in an ice bath.[10]
-
-
Measurement:
-
Data Analysis:
Determination of Molar Absorptivity
The molar absorptivity (ε), also known as the molar extinction coefficient, is a measure of how strongly a substance absorbs light at a particular wavelength. It is a constant for a given substance in a specific solvent at a defined wavelength. According to the Beer-Lambert law, Absorbance (A) = εbc, where 'b' is the path length of the cuvette (typically 1 cm) and 'c' is the molar concentration of the absorbing species.
Procedure for Calculating Molar Absorptivity:
-
Calculate the Molar Concentration of Deoxyribose:
-
The average molecular weight of a deoxynucleotide monophosphate is approximately 330 g/mol .
-
Since only purines react, the effective concentration for the reaction is half the total DNA concentration.
-
For each point on your standard curve, convert the DNA concentration from µg/mL to moles of reactive deoxyribose per liter.
-
-
Calculate Molar Absorptivity (ε):
-
The slope of the standard curve (Absorbance vs. Molar Concentration) is equal to ε × b (molar absorptivity multiplied by the path length).
-
If the path length (b) is 1 cm, the slope of the line is the molar absorptivity in units of M⁻¹cm⁻¹.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for DNA quantification using the diphenylamine assay.
References
- 1. Quantification of unknown DNA by diphenylamine reagent. [vlab.andcollege.du.ac.in]
- 2. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 3. egyankosh.ac.in [egyankosh.ac.in]
- 4. iitg.ac.in [iitg.ac.in]
- 5. A study of the conditions and mechanism of the diphenylamine reaction for the colorimetric estimation of deoxyribonucleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. [PDF] A study of the conditions and mechanism of the diphenylamine reaction for the colorimetric estimation of deoxyribonucleic acid. | Semantic Scholar [semanticscholar.org]
- 8. A study of the conditions and mechanism of the diphenylamine reaction for the colorimetric estimation of deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blog.addgene.org [blog.addgene.org]
- 10. researchgate.net [researchgate.net]
The Antioxidant Potential of Diphenylamine and its Derivatives: An In-Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenylamine (DPA) and its derivatives represent a significant class of synthetic antioxidants with broad industrial and potential therapeutic applications. Their ability to mitigate oxidative stress is primarily attributed to their free radical scavenging capabilities. This technical guide provides an in-depth exploration of the in-vitro antioxidant properties of diphenylamine and its derivatives, summarizing key quantitative data, detailing experimental protocols for common antioxidant assays, and visualizing the underlying mechanisms and workflows.
Introduction to Diphenylamine and its Antioxidant Properties
Diphenylamine is an aromatic amine consisting of an amine group attached to two phenyl groups.[1] While colorless in its pure form, commercial samples often appear yellow due to oxidation.[1] Its antioxidant properties are widely utilized in various industries, including as a stabilizer in smokeless powder, an anti-scald agent for apples, and as an antioxidant in lubricants and rubber products.[1] The core of its antioxidant activity lies in the ability of the secondary amine to donate a hydrogen atom to neutralize free radicals.[2][3] This guide will delve into the mechanisms, quantitative evaluation, and structure-activity relationships that govern the antioxidant capacity of DPA and its derivatives in vitro.
Mechanisms of Antioxidant Action
The primary antioxidant mechanism of diphenylamine and its derivatives is through free radical scavenging.[4][5] This process involves the donation of a hydrogen atom from the N-H group to a free radical (R•), thereby terminating the radical chain reaction. The resulting diphenylamino radical (Ph2N•) is relatively stable due to resonance delocalization of the unpaired electron across the aromatic rings, which prevents it from initiating new radical chains.[4]
Beyond direct radical scavenging, diphenylamine can also inhibit the initial stages of oxidation by interacting with components that are prone to generating initial free radicals.[4] Furthermore, it can deactivate metal ions that act as catalysts in oxidation reactions by forming a protective film on the metal surface.[4]
At a cellular level, some antioxidant compounds exert their effects by modulating signaling pathways involved in the endogenous antioxidant response. The Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1 - Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway is a critical signaling cascade that regulates the expression of numerous antioxidant and detoxification genes.[6][7][8][9] Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and binds to the ARE, initiating the transcription of cytoprotective genes.[8][10] While the direct modulation of the Nrf2 pathway by diphenylamine itself is not extensively documented in the readily available literature, it represents a plausible and important area for future investigation for its derivatives.
Figure 1: Free radical scavenging mechanism of diphenylamine.
Figure 2: The Keap1-Nrf2-ARE signaling pathway.
In Vitro Antioxidant Assays: Methodologies and Data
A variety of in vitro assays are employed to quantify the antioxidant activity of diphenylamine and its derivatives. These assays are based on different chemical principles, including hydrogen atom transfer (HAT) and single electron transfer (SET).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used and straightforward method to assess the radical scavenging activity of antioxidants.[11][12] DPPH is a stable free radical that exhibits a deep violet color in solution, with a maximum absorbance around 517 nm.[13][14] When an antioxidant donates a hydrogen atom to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to pale yellow.[11] The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Experimental Protocol:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 2 x 10⁻⁴ M) is prepared in a suitable solvent like methanol.[13]
-
Preparation of test samples: Stock solutions of diphenylamine derivatives are prepared at various concentrations.[15]
-
Reaction: A small volume of the test sample solution (e.g., 0.2 mL) is added to a larger volume of the DPPH solution (e.g., 1.8 mL).[13]
-
Incubation: The mixture is shaken and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[13]
-
Measurement: The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.[13][14]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is often determined.[15]
Table 1: DPPH Radical Scavenging Activity of Selected Diphenylamine Derivatives
| Compound | IC50 (µg/mL) | Reference |
| 4-Aminodiphenylamine | - (87% inhibition at test concentration) | [13] |
| Derivative 3 (unspecified) | - (>80% inhibition at test concentration) | [13] |
| Derivative 5 (unspecified) | - (>80% inhibition at test concentration) | [13] |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay is another common method for determining antioxidant activity. The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate.[13] This radical has a characteristic blue-green color with a maximum absorbance at around 734 nm. Antioxidants that can donate a hydrogen atom or an electron will reduce the ABTS•+, leading to a decrease in absorbance.
Experimental Protocol:
-
Generation of ABTS•+: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.[13]
-
Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: A small aliquot of the test sample is added to the diluted ABTS•+ solution.
-
Incubation: The mixture is incubated for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[16][17] The reduction is monitored by the formation of a colored complex between Fe²⁺ and 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm.[17][18][19]
Experimental Protocol:
-
Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.[19][20]
-
Reaction: The FRAP reagent is mixed with the test sample.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).[16]
-
Measurement: The absorbance of the colored product is measured at 593 nm.[18][19]
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change in the test sample with that of a standard antioxidant (e.g., ascorbic acid or Trolox).
Lipid Peroxidation Inhibition Assay (TBARS Method)
Lipid peroxidation is a key process in cellular injury, and its inhibition is a crucial aspect of antioxidant activity. The thiobarbituric acid reactive substances (TBARS) assay is a widely used method to measure lipid peroxidation.[2] Malondialdehyde (MDA), a major end product of lipid peroxidation, reacts with thiobarbituric acid (TBA) to form a pink-colored complex that can be measured spectrophotometrically at around 532 nm.[18]
Experimental Protocol:
-
Induction of lipid peroxidation: A lipid-rich system, such as a tissue homogenate or a liposome suspension, is incubated with an oxidizing agent (e.g., Fe²⁺-ascorbate) in the presence and absence of the test compound.
-
Reaction with TBA: After incubation, a solution of TBA in an acidic medium is added to the reaction mixture.
-
Heating: The mixture is heated in a water bath (e.g., at 95°C for 60 minutes) to facilitate the reaction between MDA and TBA.
-
Measurement: After cooling, the absorbance of the pink-colored supernatant is measured at 532 nm.
-
Calculation: The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of the control.
It is important to note that while diphenylamine can inhibit the formation of TBARS, it may also promote the formation of lipid hydroperoxides, highlighting the importance of using multiple assays to assess antioxidant activity comprehensively.[2][3]
Figure 3: General experimental workflow for the DPPH assay.
Structure-Activity Relationships (SAR)
The antioxidant activity of diphenylamine derivatives is significantly influenced by their molecular structure. Key SAR observations include:
-
The Secondary Amine (N-H) Group: The presence of the N-H group is crucial for the radical scavenging activity, as it is the primary site of hydrogen donation.[2][3]
-
Substituents on the Aromatic Rings: The nature and position of substituents on the phenyl rings can modulate the antioxidant activity.
-
Electron-donating groups (EDGs) , such as alkyl or methoxy groups, can increase the electron density on the nitrogen atom, weakening the N-H bond and facilitating hydrogen donation. This generally enhances the antioxidant activity.[21]
-
Electron-withdrawing groups (EWGs) , such as nitro groups, can decrease the electron density on the nitrogen, strengthening the N-H bond and potentially reducing the radical scavenging activity.
-
-
Steric Hindrance: Bulky substituents near the amine group can sterically hinder the approach of free radicals, which may either decrease the reaction rate or, in some cases, increase the stability of the resulting aminyl radical.
A study using machine learning to analyze the structure-activity relationship of 96 diphenylamine derivatives found that the bond dissociation energy (BDE) of the N-H bond is a key descriptor of antioxidant activity, with lower BDE values correlating with higher activity.[21]
Conclusion
Diphenylamine and its derivatives are potent antioxidants that primarily function through a free radical scavenging mechanism involving hydrogen atom donation from the secondary amine group. Their in vitro antioxidant activity can be effectively evaluated using a battery of assays, including DPPH, ABTS, FRAP, and lipid peroxidation inhibition methods. The structure-activity relationship studies reveal that the N-H bond is central to their function, and its reactivity can be fine-tuned by the introduction of various substituents on the aromatic rings. This technical guide provides a foundational understanding for researchers and professionals in drug development to explore and harness the antioxidant potential of this versatile class of compounds. Further research into the interaction of diphenylamine derivatives with cellular antioxidant pathways, such as the Keap1-Nrf2 system, will be crucial in elucidating their full therapeutic potential.
References
- 1. Diphenylamine - Wikipedia [en.wikipedia.org]
- 2. Diphenylamine: an unusual antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. role|diphenylamine|lubricant antioxidant-Hosea Chem [hoseachem.com]
- 5. Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]
- 8. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights [mdpi.com]
- 15. In vitro and In vivo Antioxidant Evaluation and Estimation of Total Phenolic, Flavonoidal Content of Mimosa pudica L - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 3.3. In Vitro Antioxidant Activity [bio-protocol.org]
- 20. Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Diphenylamine Hydrochloride: A Technical Guide for Researchers
CAS Number: 537-67-7 Molecular Weight: 205.69 g/mol [1]
This technical guide provides an in-depth overview of Diphenylamine hydrochloride, a compound with significant applications in analytical and organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, experimental applications, and underlying mechanisms.
Core Properties and Specifications
This compound is a salt of diphenylamine, presenting as a white to off-white crystalline solid. Its hydrochloride form enhances its solubility in aqueous solutions. Key quantitative data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 537-67-7 | [1] |
| Molecular Formula | C₁₂H₁₁N·HCl | |
| Molecular Weight | 205.69 g/mol | [1] |
| Appearance | White to Almost white powder to crystal | TCI America |
| Purity | >99.0% (HPLC) | TCI America |
| Synonyms | N-Phenylaniline hydrochloride, Diphenylammonium chloride | [2] |
Key Experimental Applications
This compound and its parent compound, diphenylamine, are utilized in several key experimental protocols within the research laboratory. The primary applications include the colorimetric determination of DNA and its use as a redox indicator.
The Dische Diphenylamine Test for DNA Quantification
The Dische diphenylamine test is a classic method for the detection and quantification of DNA.[3][4][5] The reaction relies on the acid-catalyzed conversion of deoxyribose to a molecule that reacts with diphenylamine to produce a blue-colored complex.[3][4][5] The intensity of the blue color is directly proportional to the DNA concentration.[4][5] This test is specific for DNA as it does not react with the ribose sugar found in RNA, which instead produces a greenish color.[4]
-
Reagent Preparation: The Dische's diphenylamine reagent is prepared by dissolving diphenylamine in a mixture of glacial acetic acid and concentrated sulfuric acid.[3]
-
Sample Preparation: Suspend the extracted DNA sample in distilled water. Prepare a series of standards with known DNA concentrations and a blank tube containing only distilled water.[4]
-
Reaction: Add 2 ml of the Dische's diphenylamine reagent to each sample, standard, and blank tube and mix thoroughly.[4][5]
-
Incubation: Place the tubes in a boiling water bath for 10 minutes to facilitate the color development.[4][5] A modified protocol suggests incubating at 50°C for at least 3 hours to hasten and stabilize the reaction.[6]
-
Quantification: After cooling to room temperature, measure the absorbance of the solutions at 595 nm using a spectrophotometer. The concentration of DNA in the samples can be determined by comparing their absorbance to the standard curve.[7]
Use as a Redox Indicator
Diphenylamine is a widely used redox indicator, particularly in titrations involving strong oxidizing agents like potassium dichromate and ceric sulfate.[8][9] The color change is dependent on the change in the redox potential of the system.[8] In the presence of an oxidizing agent, diphenylamine undergoes oxidation to form a colorless intermediate, diphenylbenzidine, which is then further oxidized to diphenylbenzidine violet, indicating the endpoint of the titration.[8]
-
Indicator Preparation: A typical indicator solution is prepared by dissolving 0.2g of the sodium salt of diphenylamine-p-sulphonic acid in 100 ml of water.[10] For diphenylamine itself, it is often dissolved in concentrated sulfuric acid.
-
Titration Procedure (e.g., Fe²⁺ with K₂Cr₂O₇):
-
To the ferrous salt solution, add dilute sulfuric acid and phosphoric acid. Phosphoric acid is crucial as it forms a colorless complex with the ferric ions produced, preventing their yellow color from interfering with the endpoint detection and lowering the redox potential of the Fe³⁺/Fe²⁺ system.[8]
-
Add a few drops of the diphenylamine indicator solution.
-
Titrate with a standard solution of potassium dichromate.
-
The endpoint is reached when the solution turns from a green color (due to Cr³⁺ ions) to a violet-blue.[11]
-
Application in Nitrate Detection
Diphenylamine is also utilized in a qualitative test for the presence of nitrates.[12] In an acidic medium (concentrated sulfuric acid), nitrates will oxidize diphenylamine, resulting in a deep blue color.[11] This test is commonly used as a rapid screening method for nitrates in water, forage, and other agricultural samples.[12][13]
Mechanism of Action and Signaling Pathways
While diphenylamine has been noted as an antihyperglycemic agent in animal studies and as an uncoupler of oxidative phosphorylation in mitochondria, which leads to a decrease in hepatic ATP levels, detailed signaling pathways akin to those elucidated for pharmaceutical drugs are not extensively documented in the available literature.[2] Its primary and well-characterized roles in a research context are as a chemical reagent in the analytical assays described above. One source mentions that this compound is an antagonist of the histamine H1 receptor, though this is not its most commonly cited function in research applications.[1]
Conclusion
This compound is a valuable chemical reagent for researchers and scientists. Its utility in the well-established Dische diphenylamine test for DNA quantification and as a reliable redox indicator in various titrations makes it a staple in many analytical laboratories. While its biological activities are noted, its application as a pharmacological tool with well-defined signaling pathways is less characterized. The experimental protocols provided in this guide offer a solid foundation for the practical application of this compound in a research setting.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dische test - Wikipedia [en.wikipedia.org]
- 4. Nucleic Acids: DNA extraction and Dische’s Diphenylamine test (Activity) | General Biology Lab Manual Using Climate Change Modules [bioclimate.commons.gc.cuny.edu]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Diphenylamine-colorimetric method for DNA assay: a shortened procedure by incubating samples at 50 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. berthold.com [berthold.com]
- 8. kfs.edu.eg [kfs.edu.eg]
- 9. scienceinfo.com [scienceinfo.com]
- 10. Preparation of Titration Indicators [dhanlaldelloyd.tripod.com]
- 11. brainly.in [brainly.in]
- 12. Qualitative Nitrate Detection for Toxicity Potential | MU Extension [extension.missouri.edu]
- 13. Comparison of four methods for forage nitrate analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of Diphenylamine Reagent
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the critical safety precautions required for the handling of diphenylamine in a laboratory setting. Adherence to these protocols is essential to mitigate risks and ensure a safe working environment. Diphenylamine, while a valuable reagent in various applications including antioxidant formulations, dye manufacturing, and as a stabilizer for explosives, presents significant health and environmental hazards.[1][2][3]
Hazard Identification and Toxicity
Diphenylamine is classified as a hazardous substance and poses multiple risks upon exposure. It is toxic if swallowed, inhaled, or comes into contact with skin.[4][5][6][7][8][9] Prolonged or repeated exposure may lead to significant organ damage, particularly affecting the liver, kidneys, and bladder.[1][4][10] It is also a skin and eye irritant.[1] Furthermore, diphenylamine is very toxic to aquatic life with long-lasting effects.[4][6][7]
Health Effects Summary
-
Acute Effects: Inhalation, ingestion, or skin absorption can lead to irritation of mucous membranes, cyanosis (a bluish discoloration of the skin), respiratory depression, and methemoglobinemia.[11]
-
Chronic Effects: Long-term exposure may result in damage to the kidneys (polycystic kidneys), liver, and bladder.[1][12] There are concerns that it may be a possible mutagen and teratogen.[11]
-
Carcinogenicity: The carcinogenic potential of diphenylamine is not fully established and requires further testing.[1][5]
Quantitative Data
For a clear understanding of its physical and toxicological properties, the following data has been summarized.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁N | [5][12][13] |
| Molecular Weight | 169.2 g/mol | [12][13][14][15] |
| Appearance | Colorless to beige/tan crystalline solid | [1][12][14] |
| Odor | Pleasant, floral | [12][14] |
| Melting Point | 53-54°C (127-129°F) | [11][12][14][16] |
| Boiling Point | 302°C (576°F) | [11][12][14][16] |
| Flash Point | 153°C (307°F) | [11][12][14][16] |
| Autoignition Temperature | 634°C (1173°F) | [11][12] |
| Vapor Pressure | 1 mmHg @ 108.3°C (227°F) | [12][14][16] |
| Vapor Density | 5.82 (Air = 1) | [12][15][16] |
| Specific Gravity | 1.16 | [12][14][15] |
| Water Solubility | Insoluble (0.03%) | [10][11][14] |
Exposure Limits and Toxicity Data
| Parameter | Value | Source |
| NIOSH REL (TWA) | 10 mg/m³ (10-hour workshift) | [1][14] |
| ACGIH TLV (TWA) | 10 mg/m³ (8-hour workshift) | [1][17] |
| Oral LD50 (Rat) | 1120 mg/kg | [11][17] |
| ATE (Oral) | 100 mg/kg | [13] |
| ATE (Dermal) | 300 mg/kg | [13] |
| ATE (Inhalation, dust/mist) | >0.5 mg/l/4h | [13] |
| LC50 (Fathead Minnow, 96h) | 3.79 mg/l | [7] |
| EC50 (Daphnia magna, 48h) | 0.27 - 0.36 mg/l | [7] |
TWA: Time-Weighted Average; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; LD50: Lethal Dose, 50%; ATE: Acute Toxicity Estimate; LC50: Lethal Concentration, 50%; EC50: Effective Concentration, 50%.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to ensure laboratory safety.
Engineering Controls
The primary method for controlling exposure is through robust engineering controls.
-
Ventilation: Always handle diphenylamine in a well-ventilated area.[2][4] Use of a laboratory fume hood or local exhaust ventilation is required to keep airborne concentrations below the recommended exposure limits.[1][12][13]
-
Enclosure: For procedures with a higher risk of dust or aerosol generation, enclosed operations should be considered.[1]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling diphenylamine.[2]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[4] Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical.[5]
-
Eye and Face Protection: Use safety glasses with side shields or chemical safety goggles.[13][18] A face shield should be worn in situations with a high risk of splashing or dust generation.[1]
-
Skin and Body Protection: A lab coat or a chemical-resistant suit is required to prevent skin contact.[1][5] All protective clothing should be removed before leaving the work area.[1]
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below the occupational exposure limits, a NIOSH-approved respirator with a particulate filter (P3 for dust) should be used.[13] Respirator use must be part of a formal respiratory protection program.[1]
Caption: PPE selection workflow for handling diphenylamine.
Hygiene Practices
-
Do not eat, drink, or smoke in areas where diphenylamine is handled or stored.[1][4][9]
-
Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[1][4]
-
Contaminated work clothing should not be taken home and should be laundered by trained personnel.[1]
Storage Requirements
-
Store in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition.[1][11][18]
-
Keep containers tightly closed to prevent contamination and exposure.[1][11]
-
Store locked up or in an area accessible only to authorized personnel.[4]
-
Incompatibilities: Diphenylamine must be stored separately from strong oxidizing agents (peroxides, nitrates, etc.), strong acids, hexachloromelamine, and trichloromelamine to prevent violent reactions.[1][11]
Experimental Protocols: Spill and Emergency Procedures
Spill Response
Prompt and correct response to a spill is critical to prevent exposure and environmental contamination.
-
Evacuation: Immediately evacuate all non-essential personnel from the spill area.[1]
-
Ventilation: Ensure the area is well-ventilated.
-
Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks).[1][16]
-
Containment: For solid spills, dampen the material with 60-70% ethanol to reduce dust.[16] Collect the material using a scoop or wet method; avoid dry sweeping which can generate dust.[1] Place the collected material into a sealed, labeled container for hazardous waste disposal.[1][11]
-
Decontamination: After the material is collected, wash the spill area thoroughly with soap and water.[16]
-
Waste Disposal: Dispose of contaminated materials and absorbents as hazardous waste in accordance with local, state, and federal regulations.[1]
Caption: Decision workflow for diphenylamine spill response.
First Aid Measures
Immediate first aid is crucial in the event of an exposure.[5] Always seek medical attention after an exposure incident.
-
Inhalation: Remove the individual to fresh air.[1][6] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6][13]
-
Skin Contact: Immediately remove all contaminated clothing.[1][13] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[1][5]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[11][13] Never give anything by mouth to an unconscious person.[5] Call a poison control center or physician immediately.[4][6][13]
Emergency shower and eyewash stations must be readily available in the immediate work area.[1]
Disposal Considerations
Diphenylamine and its containers must be disposed of as hazardous waste.[5] Do not allow the chemical to enter drains or waterways.[13] All disposal practices must comply with federal, state, and local environmental regulations.[1] It is the responsibility of the waste generator to properly classify and dispose of the material.[7]
References
- 1. nj.gov [nj.gov]
- 2. rubberelectroless.com [rubberelectroless.com]
- 3. lanxess.com [lanxess.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. lobachemie.com [lobachemie.com]
- 7. fishersci.com [fishersci.com]
- 8. Diphenylamine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 9. media.laballey.com [media.laballey.com]
- 10. Diphenylamine - Wikipedia [en.wikipedia.org]
- 11. archpdfs.lps.org [archpdfs.lps.org]
- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. CDC - NIOSH Pocket Guide to Chemical Hazards - Diphenylamine [cdc.gov]
- 15. DIPHENYLAMINE | Occupational Safety and Health Administration [osha.gov]
- 16. DIPHENYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. animalrange.montana.edu [animalrange.montana.edu]
- 18. sirchie.com [sirchie.com]
The Dische Diphenylamine Reaction for Deoxyribose: A Technical Guide
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
The Dische diphenylamine reaction, a cornerstone of nucleic acid research for decades, provides a reliable colorimetric method for the specific detection and quantification of deoxyribose, the sugar moiety of deoxyribonucleic acid (DNA). First described by Zacharias Dische in 1930, this reaction has been instrumental in the fields of biochemistry and molecular biology.[1] Later modifications, notably by Burton in 1956, enhanced the sensitivity and reduced interference, further solidifying its utility.[2][3][4] This technical guide provides an in-depth exploration of the Dische diphenylamine reaction, including its historical context, underlying chemical principles, detailed experimental protocols, and quantitative data for its application in research and drug development.
Core Principles of the Reaction
The Dische diphenylamine reaction is a specific test for 2-deoxypentoses.[5] The reaction proceeds in two main stages under acidic conditions. First, the acid hydrolyzes the glycosidic bonds, specifically the labile bonds between purine bases and deoxyribose in DNA. This is followed by the acid-catalyzed conversion of the liberated deoxyribose into the highly reactive intermediate, ω-hydroxylevulinyl aldehyde. In the second stage, this aldehyde reacts with diphenylamine to produce a blue-colored complex.[6] The intensity of this blue color is directly proportional to the concentration of deoxyribose and, by extension, the amount of DNA present in the sample. The reaction is highly specific for deoxyribose, as the 2'-hydroxyl group in ribose (the sugar in RNA) prevents the formation of the necessary aldehyde intermediate.[1][7][8][9]
Quantitative Data
The following tables summarize the key quantitative parameters of the Dische diphenylamine reaction.
Table 1: Spectrophotometric Properties
| Parameter | Value | Notes |
| Absorption Maximum (λmax) | 595 - 600 nm | The precise maximum may vary slightly depending on the specific protocol and instrumentation. |
| Linear Range (Burton's Method) | 0.15 - 0.75 mg/mL | The assay shows a linear response in this concentration range of calf thymus DNA. The response begins to plateau at approximately 0.90 mg/mL.[10] |
Table 2: Reported Sensitivity
| Method | Relative Sensitivity | Key Features |
| Original Dische Method | Base | Requires heating at 100°C for a short duration. |
| Burton's Modification | 3-5 times greater than Dische's | Involves the addition of acetaldehyde and incubation at a lower temperature for a longer period, resulting in a more intense color development.[2][3] |
| Shortened Incubation Method | Detects as little as 3 µg of DNA | A modification of Burton's method with incubation at 50°C for 3 hours.[11] |
Experimental Protocols
Two primary protocols are detailed below: the original Dische method and the more sensitive Burton modification.
Protocol 1: Original Dische Diphenylamine Reaction
This protocol is based on the classical method for the qualitative and semi-quantitative detection of DNA.
Reagents:
-
Dische's Diphenylamine Reagent:
-
Dissolve 1 g of diphenylamine in 100 mL of glacial acetic acid.
-
Add 2.75 mL of concentrated sulfuric acid.
-
This reagent should be prepared fresh.
-
Procedure:
-
To 1 mL of the DNA sample, add 2 mL of the Dische's diphenylamine reagent.
-
Mix the solution thoroughly.
-
Heat the mixture in a boiling water bath for 10 minutes.
-
Cool the tubes in an ice bath.
-
Measure the absorbance of the solution at 595 nm using a spectrophotometer. The blank should be prepared using the same procedure with 1 mL of the solvent used for the DNA sample.
Protocol 2: Burton's Modified Diphenylamine Reaction
This modified protocol offers significantly higher sensitivity and is suitable for quantitative applications.
Reagents:
-
Diphenylamine Stock Solution:
-
Dissolve 1.5 g of diphenylamine in 100 mL of glacial acetic acid.
-
Add 1.5 mL of concentrated sulfuric acid.
-
Store this solution in the dark.
-
-
Aqueous Acetaldehyde Solution (16 mg/mL):
-
This solution should be prepared fresh on the day of use.
-
-
Working Reagent:
-
On the day of the experiment, add 0.1 mL of the aqueous acetaldehyde solution to every 20 mL of the diphenylamine stock solution required.
-
Procedure:
-
To 2 mL of the DNA sample, add 4 mL of the working diphenylamine reagent.
-
Mix the solution thoroughly.
-
Incubate the mixture at 30°C for 16-20 hours in the dark.
-
Measure the absorbance of the solution at 600 nm. A blank containing the solvent of the DNA sample should be run in parallel.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical logic and experimental workflow of the Dische diphenylamine reaction.
Caption: Chemical logic of the Dische diphenylamine reaction.
Caption: General experimental workflow for the Dische reaction.
Interfering Substances
While the Dische reaction is highly specific for deoxyribose, certain substances can interfere with the assay, leading to inaccurate results.
-
RNA: High concentrations of RNA do not produce the characteristic blue color but can consume the reagents, potentially leading to an underestimation of DNA if present in large excess.
-
Other Sugars: While the reaction is specific for 2-deoxypentoses, very high concentrations of other sugars may cause some background color development.
-
Aldehydes and Ketones: The presence of other aldehydes or ketones in the sample could potentially react with diphenylamine, leading to non-specific color formation.
It is crucial to include appropriate controls and to purify DNA samples to minimize the impact of interfering substances.
Conclusion
The Dische diphenylamine reaction remains a valuable tool in the molecular sciences for the detection and quantification of DNA. Its simplicity, specificity, and the enhanced sensitivity offered by modifications like Burton's protocol ensure its continued relevance in both research and industrial applications. This technical guide provides the necessary details for the successful implementation and interpretation of this classical biochemical assay.
References
- 1. Dische test - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. scispace.com [scispace.com]
- 4. Use of diphenylamine in the detection of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. egyankosh.ac.in [egyankosh.ac.in]
- 6. iitg.ac.in [iitg.ac.in]
- 7. Nucleic Acids: DNA extraction and Dische’s Diphenylamine test (Activity) | Biology OER [openlab.citytech.cuny.edu]
- 8. quora.com [quora.com]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. Rapid Colorimetric Assays to Qualitatively Distinguish RNA and DNA in Biomolecular Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diphenylamine-colorimetric method for DNA assay: a shortened procedure by incubating samples at 50 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Standard Protocol for DNA Quantification Using the Diphenylamine Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of DNA is a cornerstone of molecular biology, essential for a wide array of applications, from diagnostics to drug development. The diphenylamine method is a classic colorimetric assay for the quantification of DNA. This technique relies on the reaction of diphenylamine with the deoxyribose sugar present in DNA under acidic conditions, resulting in the formation of a blue-colored complex. The intensity of this color, which can be measured spectrophotometrically at 595 nm, is directly proportional to the concentration of DNA in the sample.[1][2][3] This document provides a detailed protocol for the diphenylamine method, including reagent preparation, experimental procedure, and data analysis.
Principle of the Method
The diphenylamine assay is based on the acid-catalyzed conversion of deoxyribose to hydroxylevulinic aldehyde.[2][4][5] This aldehyde then reacts with diphenylamine to produce a blue-colored complex.[1][3][4][5] The reaction is specific to 2-deoxypentose sugars and therefore is used to quantify DNA.[6] It is important to note that only the deoxyribose of purine nucleotides reacts in this assay, meaning the value obtained represents one-half of the total deoxyribose content.[1][4] The absorbance of the resulting blue solution is measured at a wavelength of 595 nm.[1][4][6]
Experimental Protocols
Materials and Reagents
-
Diphenylamine Reagent:
-
Dissolve 1 g of diphenylamine in 100 ml of glacial acetic acid.[1]
-
Carefully add 2.5 ml of concentrated sulfuric acid.[1]
-
This reagent should be prepared fresh.[7] It can be stored in a dark bottle at 2-8°C.[1]
-
Caution: Diphenylamine is harmful if ingested or inhaled and can cause skin and eye irritation.[1][4] Prepare the reagent in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][4]
-
-
Standard DNA Solution (e.g., 1 mg/ml):
-
Dissolve a known weight of high-quality DNA (e.g., calf thymus DNA) in a known volume of 1N perchloric acid or a suitable buffer like saline-citrate buffer (0.15M NaCl, 0.015M sodium citrate, pH 7.0).[1][4][6] For example, dissolve 10 mg of calf thymus DNA in 10 ml of 1N HClO4 by heating at 70°C for 15 minutes.[6]
-
-
Unknown DNA Sample(s): The DNA sample whose concentration is to be determined.
-
Glassware/Plasticware: Test tubes, pipettes, and spectrophotometer cuvettes. All glassware should be scrupulously clean.[1]
-
Equipment: Spectrophotometer, water bath, vortex mixer. The spectrophotometer should be warmed up for 15-30 minutes before use.[1]
Experimental Workflow
The following diagram outlines the key steps in the DNA quantification process using the diphenylamine method.
Caption: Workflow for DNA quantification by the diphenylamine method.
Procedure
-
Preparation of Standard Curve:
-
Set up a series of labeled test tubes.
-
Prepare a set of DNA standards by diluting the stock DNA solution to known concentrations. A typical range is 50-500 µg/ml.[4]
-
Pipette different volumes of the standard DNA solution into the respective test tubes.
-
Add distilled water to each tube to bring the final volume to a constant value (e.g., 1 ml or 2 ml).[1]
-
Include a "blank" tube containing only the diluent (e.g., distilled water) but no DNA.[1]
-
-
Preparation of Unknown Samples:
-
In separate labeled test tubes, add a specific volume of the unknown DNA sample. It is advisable to prepare a few different dilutions of the unknown sample to ensure the absorbance reading falls within the range of the standard curve.[6]
-
Adjust the final volume with distilled water to be the same as the standards.[1]
-
-
Color Development:
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to a wavelength of 595 nm.
-
Use the "blank" tube to zero the spectrophotometer.
-
Measure the absorbance of each standard and unknown sample.
-
Data Presentation
The quantitative data should be recorded in a structured table for clarity and ease of comparison.
Table 1: Preparation of DNA Standards
| Tube No. | Volume of Standard DNA (ml) | Volume of Distilled Water (ml) | Final Volume (ml) | Concentration of DNA (µg/ml) |
| Blank | 0.0 | 2.0 | 2.0 | 0 |
| S1 | 0.2 | 1.8 | 2.0 | 50 |
| S2 | 0.4 | 1.6 | 2.0 | 100 |
| S3 | 0.8 | 1.2 | 2.0 | 200 |
| S4 | 1.2 | 0.8 | 2.0 | 300 |
| S5 | 1.6 | 0.4 | 2.0 | 400 |
| S6 | 2.0 | 0.0 | 2.0 | 500 |
Note: This table is an example; volumes and concentrations can be adjusted as needed.
Table 2: Absorbance Readings and Calculation of Unknown Concentration
| Tube No. | Concentration of DNA (µg/ml) | Absorbance at 595 nm |
| Blank | 0 | 0.000 |
| S1 | 50 | [Absorbance Reading] |
| S2 | 100 | [Absorbance Reading] |
| S3 | 200 | [Absorbance Reading] |
| S4 | 300 | [Absorbance Reading] |
| S5 | 400 | [Absorbance Reading] |
| S6 | 500 | [Absorbance Reading] |
| Unknown 1 | ? | [Absorbance Reading] |
| Unknown 2 | ? | [Absorbance Reading] |
Data Analysis
-
Standard Curve: Plot a graph with the concentration of the DNA standards on the x-axis and the corresponding absorbance at 595 nm on the y-axis.[1] This should yield a straight line that passes through the origin, demonstrating a linear relationship between DNA concentration and absorbance.
-
Calculation of Unknown Concentration: Determine the concentration of the unknown DNA sample by finding its absorbance on the y-axis of the standard curve and extrapolating to the corresponding concentration on the x-axis.[1] Alternatively, the concentration can be calculated using the equation of the line (y = mx + c) derived from the standard curve, where 'y' is the absorbance of the unknown sample and 'x' is its concentration.
Signaling Pathway Diagram
While the diphenylamine method is a direct chemical assay and does not involve a biological signaling pathway, the chemical reaction pathway can be visualized.
References
- 1. Quantification of unknown DNA by diphenylamine reagent. [vlab.andcollege.du.ac.in]
- 2. examtube.in [examtube.in]
- 3. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 4. iitg.ac.in [iitg.ac.in]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. egyankosh.ac.in [egyankosh.ac.in]
- 7. hbmahesh.weebly.com [hbmahesh.weebly.com]
Application Notes: Diphenylamine Assay for Colorimetric DNA Quantification
Introduction
The diphenylamine assay is a widely used colorimetric method for the quantitative determination of deoxyribonucleic acid (DNA). This technique is based on the reaction of diphenylamine with the deoxyribose sugar of DNA under acidic conditions. The reaction yields a blue-colored complex with a characteristic absorbance maximum at approximately 595 nm. The intensity of the blue color is directly proportional to the concentration of DNA in the sample, allowing for accurate quantification by spectrophotometry.
This method is valued for its simplicity and cost-effectiveness. The underlying principle involves the acid-catalyzed hydrolysis of purine glycosidic bonds in DNA, followed by the conversion of deoxyribose to ω-hydroxylevulinic aldehyde.[1][2][3] This aldehyde then reacts with diphenylamine to form the colored product.[1][4][5] It is important to note that only the deoxyribose from purine nucleotides reacts in this assay, meaning the value obtained represents one half of the total deoxyribose present.[2][4][6] However, since the standard DNA used for calibration reacts in the same manner, the assay provides an accurate determination of DNA concentration.
These application notes provide a detailed protocol for the preparation of the diphenylamine reagent and the subsequent colorimetric assay for DNA quantification, intended for researchers, scientists, and drug development professionals.
Materials and Reagents
| Material/Reagent | Specifications | Supplier | Catalog Number |
| Diphenylamine | ACS Grade | Sigma-Aldrich | D23805 |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific | A38-212 |
| Sulfuric Acid, Concentrated | ACS Grade | VWR | VW3410-3 |
| Standard DNA (Calf Thymus) | Molecular Biology Grade | Thermo Fisher Scientific | SD0011 |
| Saline-Citrate Buffer (SSC) | 20X Concentrate | Invitrogen | 15557044 |
| Perchloric Acid (optional) | ACS Grade | Sigma-Aldrich | 311421 |
| Acetaldehyde (optional) | ACS Grade | Sigma-Aldrich | 00050 |
| Spectrophotometer | Capable of reading at 595 nm | Beckman Coulter | DU 730 |
| Water Bath or Heating Block | Capable of 90-100°C | VWR | 89032-210 |
| Glass Test Tubes and Cuvettes | Borosilicate glass | Corning | 9820-13 |
| Micropipettes and Tips | 10 µL to 1000 µL | Eppendorf | Various |
Experimental Protocols
Preparation of Diphenylamine Reagent
There are several formulations for the diphenylamine reagent. The following is a standard and widely used protocol. An optional modification for enhanced sensitivity is also described.
Standard Diphenylamine Reagent:
-
Dissolve 1 gram of diphenylamine in 100 mL of glacial acetic acid.[1][4]
-
Carefully add 2.5 mL of concentrated sulfuric acid to the solution.[1][4]
-
Store the reagent in a dark, amber-colored bottle at 2-8°C.[7] The reagent should be prepared fresh for optimal results.[1]
Modified Diphenylamine Reagent (for enhanced sensitivity):
Some protocols report a 3-5 times increase in sensitivity with the addition of acetaldehyde.[8][9]
-
Prepare the diphenylamine solution as described above (1 g diphenylamine in 100 mL glacial acetic acid and 1.5 mL concentrated H₂SO₄).[2]
-
Separately, prepare a 1.6% acetaldehyde solution by dissolving 1 mL of ice-cold acetaldehyde in 50 mL of distilled water.[2]
-
Just before use, add 0.5 mL of the 1.6% acetaldehyde solution to 100 mL of the diphenylamine solution.[2]
DNA Quantification Assay
1. Preparation of Standard DNA Solutions:
-
Prepare a stock solution of standard DNA (e.g., calf thymus DNA) at a concentration of 1 mg/mL in 1N perchloric acid or a suitable buffer like saline-citrate buffer.[1][2]
-
From the stock solution, prepare a series of working standards with concentrations ranging from 50 µg/mL to 500 µg/mL.[6]
2. Assay Procedure:
-
Pipette 2 mL of each standard dilution, unknown sample, and a blank (distilled water or buffer) into separate, labeled glass test tubes.[6]
-
Add 4 mL of the diphenylamine reagent to each tube and mix thoroughly by vortexing.[2][5][6]
-
Incubate all tubes in a boiling water bath for 10-15 minutes.[1][4][6] A blue color will develop in the presence of DNA.
-
Cool the tubes to room temperature.[4]
-
Measure the absorbance of each solution at 595 nm using a spectrophotometer, with the blank solution used to zero the instrument.[1][4]
3. Data Analysis:
-
Construct a standard curve by plotting the absorbance at 595 nm (Y-axis) against the concentration of the DNA standards (X-axis).
-
Determine the concentration of the unknown DNA sample by interpolating its absorbance value on the standard curve.
Quantitative Data Summary
The following table presents typical data obtained from a diphenylamine DNA assay.
| DNA Concentration (µg/mL) | Absorbance at 595 nm (AU) |
| 0 (Blank) | 0.000 |
| 50 | 0.150 |
| 100 | 0.300 |
| 200 | 0.600 |
| 400 | 1.200 |
| Unknown Sample | 0.450 |
From the standard curve generated with the above data, the concentration of the unknown sample can be calculated.
Diagrams
Caption: Workflow for DNA quantification using the diphenylamine assay.
Caption: Signaling pathway of the diphenylamine reaction with DNA.
References
- 1. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 2. egyankosh.ac.in [egyankosh.ac.in]
- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. Quantification of unknown DNA by diphenylamine reagent. [vlab.andcollege.du.ac.in]
- 5. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 6. iitg.ac.in [iitg.ac.in]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
- 8. scribd.com [scribd.com]
- 9. Use of diphenylamine in the detection of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diphenylamine as a Redox Indicator
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of diphenylamine as a redox indicator in various analytical procedures, with a primary focus on the quantification of ferrous ions (Fe²⁺) through titration with potassium dichromate (K₂Cr₂O₇). This document outlines the underlying principles, detailed experimental protocols, and necessary safety precautions.
Principle of Operation
Diphenylamine is a redox indicator that exhibits a distinct color change at a specific electrode potential. The mechanism involves a two-step oxidation process. Initially, the colorless diphenylamine is oxidized to diphenylbenzidine, which is also colorless. Subsequently, diphenylbenzidine is further oxidized to a intensely colored violet quinoidal imonium ion, which marks the endpoint of the titration. This color change is sharp and easily detectable, making diphenylamine a suitable indicator for titrations involving strong oxidizing agents.
The standard electrode potential for the diphenylamine/diphenylbenzidine system is approximately +0.76 V.[1] For a successful titration, the potential of the indicator should lie between the potentials of the analyte and the titrant.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the use of diphenylamine and its derivatives as redox indicators.
| Indicator | Oxidized Form Color | Reduced Form Color | Transition Potential (E₀) at pH 0 |
| Diphenylamine | Violet | Colorless | +0.76 V |
| Diphenylbenzidine | Violet | Colorless | +0.76 V |
| Diphenylamine sulfonic acid | Red-violet | Colorless | +0.84 V |
Signaling Pathway and Experimental Workflow
The redox transformation of diphenylamine and the general workflow for a titration experiment are illustrated below.
References
Application of Diphenylamine Hydrochloride in Agricultural Testing: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylamine hydrochloride is a reagent widely utilized in agricultural testing as a rapid, qualitative, and semi-quantitative method for the detection of nitrates and nitrites in various samples, including plants, forages, soil, and water. The presence of high levels of nitrates in animal feed can be toxic to livestock, and in water can indicate contamination. The diphenylamine test serves as a crucial preliminary screening tool to assess nitrate levels, helping to prevent potential toxicity and manage nitrogen application in agricultural systems. The test is based on the oxidation of diphenylamine in the presence of nitrates in a strong acidic medium, which results in the formation of a distinct blue-colored compound.
Principle of the Test
The diphenylamine test is a colorimetric assay. In a concentrated sulfuric acid solution, nitrate ions (NO₃⁻) are reduced to nitrite ions (NO₂⁻), which then oxidize diphenylamine. This oxidation process leads to the formation of a blue quinonimine dye. The intensity of the blue color is indicative of the concentration of nitrates present in the sample.
Application Notes
The diphenylamine test is a valuable field test for the following agricultural applications:
-
Forage and Feed Screening: Quickly assess nitrate levels in fresh forage (e.g., corn, sorghum, sudangrass), hay, and silage to prevent nitrate poisoning in livestock.[1][2][3]
-
Plant Tissue Analysis: Determine the nitrogen status of crops by testing the sap from stems and petioles. This can help in optimizing fertilizer application.
-
Water Quality Assessment: Screen water sources (e.g., ponds, wells) for nitrate contamination.[1]
-
Soil Nitrate Estimation: Provide a rapid, though less precise, indication of available soil nitrogen.
Limitations and Interferences:
It is crucial to understand that the diphenylamine test is a screening tool and not a substitute for quantitative laboratory analysis.[2][3]
| Limitation/Interference | Description |
| Qualitative/Semi-Quantitative | The test primarily indicates the presence or absence of nitrates. While color intensity can offer a rough estimate, it is not a precise quantitative measurement.[1][2] |
| False Positives | The test can yield false positive results.[3][4] Other oxidizing agents such as chlorates, bromates, iodates, and certain metal ions (e.g., iron) can also produce a blue color.[5] |
| False Negatives | While less common, false negatives can occur, potentially underestimating nitrate levels.[3][4] |
| Corrosive Reagent | The reagent contains concentrated sulfuric acid and must be handled with extreme caution, using appropriate personal protective equipment (PPE).[1][2] |
| Carbohydrate Interference | High concentrations of carbohydrates in plant material can react with the sulfuric acid to produce a brown or black charring, which can mask the blue color.[1] |
Experimental Protocols
Protocol 1: Preparation of Diphenylamine Reagent
Materials:
-
Diphenylamine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Distilled Water
-
Glass beaker or flask
-
Graduated cylinders
-
Glass stirring rod
-
Dropper bottle for storage
Procedure:
-
In a clean glass beaker or flask, dissolve 0.5 grams of diphenylamine in 20 mL of distilled water.
-
While continuously stirring, slowly and cautiously add 80 mL of concentrated sulfuric acid. CAUTION: This reaction is highly exothermic and will generate significant heat. Perform this step in a fume hood and wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Allow the reagent to cool completely to room temperature.
-
Carefully transfer the cooled reagent to a clean, clearly labeled glass dropper bottle.
-
Store the reagent in a cool, dark place. If the reagent becomes discolored (brown or blue) over time, it should be discarded and a fresh solution prepared.[1]
Protocol 2: Qualitative Nitrate Detection in Plant Tissue
Materials:
-
Diphenylamine reagent
-
Plant sample (e.g., corn stalk, sorghum)
-
Sharp knife or scalpel
-
White ceramic spot plate or glass slide
-
Gloves and safety goggles
Procedure:
-
Select a representative plant sample. For stalk-type plants, the lower portions tend to accumulate more nitrates.[6]
-
With a sharp knife, split the plant stem or stalk lengthwise to expose the inner tissue.[2]
-
Place a few drops of the diphenylamine reagent directly onto the freshly cut surface, particularly at the nodes.[6]
-
Observe the color change within a few seconds to a minute.
-
Interpretation of Results:
-
No color change or a brownish-yellow color: Indicates a negligible amount of nitrate.[2]
-
Light blue color: Indicates the presence of nitrates.
-
Rapidly developing dark blue to almost black color: Suggests a high concentration of nitrates.[1][2] Samples with this result should be sent for quantitative analysis before being used for animal feed.
-
Protocol 3: Semi-Quantitative Nitrate Detection in Water
Materials:
-
Diphenylamine reagent
-
Water sample
-
Clean test tube
-
Pipette
Procedure:
-
Add approximately 2 mL of the water sample to a clean test tube.
-
Carefully layer about 2 mL of the diphenylamine reagent down the side of the test tube to form a distinct layer underneath the water sample.
-
Observe the interface between the two layers.
-
Interpretation of Results:
| Observation | Approximate Nitrate (NO₃⁻) Concentration |
| No blue ring at the interface | < 20 ppm |
| Faint blue ring at the interface | 20 - 50 ppm |
| Distinct blue ring at the interface | 50 - 100 ppm |
| Entire reagent layer turns blue | > 100 ppm |
Note: These concentrations are estimates. The U.S. Public Health Service recommended safe limit for nitrates in drinking water is 45 ppm.[1]
Visualizations
Caption: Chemical reaction pathway of the diphenylamine test for nitrates.
References
- 1. Qualitative Nitrate Detection for Toxicity Potential | MU Extension [extension.missouri.edu]
- 2. youtube.com [youtube.com]
- 3. Agronomy eUpdate October 7th, 2021 : Issue 876 [eupdate.agronomy.ksu.edu]
- 4. extension.okstate.edu [extension.okstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for the Diphenylamine Test for Nitrates in Water Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diphenylamine test is a well-established, rapid, and cost-effective colorimetric method for the qualitative and semi-quantitative determination of nitrate ions (NO₃⁻) in various samples, including water. This test is particularly useful as a preliminary screening tool to assess nitrate levels before employing more sophisticated quantitative techniques. The presence of high concentrations of nitrates in water can be an indicator of contamination from agricultural runoff, sewage, or industrial waste. In pharmaceutical and drug development settings, monitoring nitrate levels in water used for experiments and production is crucial to ensure the integrity and reproducibility of results.
These application notes provide a detailed protocol for the preparation of the diphenylamine reagent and the procedure for testing nitrates in water samples. It also includes information on the interpretation of results, interfering substances, and the chemical principle behind the test.
Principle of the Test
The diphenylamine test is based on the oxidation-reduction reaction between diphenylamine and nitrate ions in a strongly acidic medium, typically concentrated sulfuric acid.[1] In the presence of an oxidizing agent like the nitrate ion, the colorless diphenylamine is oxidized to form a blue quinoidal imine salt.[2][3] The intensity of the blue color is proportional to the concentration of nitrate ions in the sample, allowing for a semi-quantitative estimation.[4]
Chemical Reaction Pathway
The reaction proceeds in a series of steps involving the oxidation of diphenylamine. While the exact mechanism is complex and can result in multiple colored products like phenazine and benzidine derivatives, a simplified pathway leading to the characteristic blue color is illustrated below.[5]
Caption: Simplified reaction pathway of the diphenylamine test.
Experimental Protocols
Reagent Preparation: Diphenylamine Solution
Materials:
-
Diphenylamine ((C₆H₅)₂NH)
-
Concentrated Sulfuric Acid (H₂SO₄, 95-98%)
-
Distilled or Deionized Water
-
Glass beaker or flask
-
Graduated cylinders
-
Glass stirring rod
-
Dropper bottle for storage (amber glass recommended)
Procedure:
-
In a clean glass beaker or flask, dissolve 0.5 g of diphenylamine in 20 mL of distilled water.[4]
-
Place the beaker in an ice bath to manage the heat generated in the next step.
-
Slowly and cautiously add 80 mL of concentrated sulfuric acid to the diphenylamine solution while continuously stirring with a glass rod. Safety Precaution: Always add acid to water, never the other way around, to avoid splashing and excessive heat generation. The solution will become hot.[4]
-
Allow the reagent to cool to room temperature.
-
Carefully transfer the cooled reagent to a clean, dry, and properly labeled dropper bottle.
-
Store the reagent in a cool, dark place. The reagent is stable for several months but should be discarded if it develops a strong blue or brown discoloration.[4]
Water Sample Analysis
Materials:
-
Diphenylamine reagent
-
Water sample to be tested
-
Clean glass test tubes
-
Test tube rack
-
Pipettes
Procedure:
-
Pipette 2 mL of the water sample into a clean glass test tube.
-
Incline the test tube at a 45-degree angle.
-
Carefully and slowly add 2 mL of the diphenylamine reagent down the side of the test tube to form a distinct layer underneath the water sample. Do not mix the solutions at this stage.
-
Allow the test tube to stand undisturbed in a test tube rack for 5-10 minutes.
-
Observe the interface between the two layers for the development of a blue color.
Experimental Workflow
Caption: Experimental workflow for the diphenylamine test.
Data Presentation and Interpretation
The intensity and speed of the blue color development are indicative of the nitrate concentration. The results can be interpreted semi-quantitatively by comparing the observed color to a reference chart or table.
| Nitrate Concentration (ppm) | Observed Color at the Interface | Interpretation |
| < 20 | No blue color develops within 30 seconds.[4] | Very low nitrate concentration. |
| 20 - 30 | A light blue ring forms at the interface.[4] | Low to moderate nitrate concentration. |
| > 50 | A dark blue ring forms at the interface.[4] | Moderate to high nitrate concentration. Further quantitative analysis is recommended. |
| > 100 | The entire reagent layer turns dark blue almost immediately.[4] | High nitrate concentration. The water is likely unsafe for many applications. |
Limitations and Interferences
While the diphenylamine test is a valuable screening tool, it is important to be aware of its limitations and potential for interferences.
-
Qualitative Nature: This test is primarily qualitative or semi-quantitative and does not provide precise concentration values. For accurate quantification, methods such as ion chromatography or spectrophotometry are required.
-
Interfering Substances: Other oxidizing agents can give a false-positive result by also oxidizing diphenylamine to the blue-colored compound. These include:
-
Nitrite ions (NO₂⁻)
-
Chlorates (ClO₃⁻)
-
Bromates (BrO₃⁻)
-
Iodates (IO₃⁻)
-
Chromates (CrO₄²⁻)
-
Permanganates (MnO₄⁻)
-
Vanadates (VO₃⁻)
-
Ferric salts (Fe³⁺)
-
Peroxides[6]
-
-
High Concentrations of Other Ions: High levels of chloride and other halides can potentially interfere with the reaction.
-
Organic Matter: The presence of significant amounts of dissolved organic matter may lead to the formation of brown or yellow colors, which can mask the blue color of a positive test.
Safety Precautions
-
Concentrated sulfuric acid is extremely corrosive and can cause severe burns. Always handle it with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Work in a well-ventilated area or a fume hood when preparing and using the diphenylamine reagent.
-
In case of skin contact with the reagent, immediately wash the affected area with copious amounts of water.
-
Dispose of all chemical waste according to your institution's safety guidelines.
Conclusion
The diphenylamine test serves as a practical and efficient method for the initial screening of nitrate levels in water samples. Its simplicity and rapid results make it an invaluable tool for researchers and professionals in various scientific fields. However, due to its semi-quantitative nature and potential for interferences, any positive results, especially those indicating high nitrate concentrations, should be confirmed using more precise analytical techniques.
References
- 1. Nitrate test - Wikipedia [en.wikipedia.org]
- 2. Diphenylamine - Wikipedia [en.wikipedia.org]
- 3. The Diphenylamine Spot Test for Cellulose Nitrate in Museum Objects – Canadian Conservation Institute (CCI) Notes 17/2 - Canada.ca [canada.ca]
- 4. extension.missouri.edu [extension.missouri.edu]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. analyticaltoxicology.com [analyticaltoxicology.com]
Application Notes: Colorimetric Estimation of Deoxyribonucleic Acid (DNA) Using Diphenylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction and Principle
The Diphenylamine Assay is a classic and widely used colorimetric method for the quantitative estimation of DNA. The chemical basis of this assay lies in the reaction of diphenylamine with the 2-deoxyribose sugar present in DNA under acidic conditions.
The reaction proceeds in two main steps. First, heating DNA in the presence of a strong acid (e.g., sulfuric acid in glacial acetic acid) causes the cleavage of the labile N-glycosidic bonds linking purine bases (adenine and guanine) to the deoxyribose sugar, a process known as depurination.[1][2] The exposed deoxyribose is then converted to ω-hydroxylevulinic aldehyde.[3][4] This aldehyde subsequently reacts with diphenylamine to produce a blue-colored complex.[4][5] The intensity of this blue coloration, which is directly proportional to the amount of DNA in the sample, is measured spectrophotometrically at a maximum absorbance of approximately 595-600 nm.[6][7]
It is important to note that the reaction is primarily with the deoxyribose from purine nucleotides; therefore, the value obtained represents about half of the total deoxyribose in the DNA.[4][6] However, since the standard DNA used for calibration reacts in the same manner, this allows for the accurate determination of the total DNA concentration in an unknown sample.[4]
Applications
-
Quantification of DNA: The primary application is to determine the concentration of DNA in biological samples, including cell cultures, tissue homogenates, and purified DNA extracts.
-
Apoptosis Assessment: The assay is a valuable tool for quantifying DNA fragmentation, a hallmark of apoptosis. By separating fragmented, low molecular weight DNA from the intact genome, the percentage of apoptotic DNA can be calculated, providing a quantitative measure of cell death.[1][8][9] This is particularly useful in drug development for assessing the efficacy of chemotherapeutic agents.[8]
-
Cell Growth Quantification: In microbiology and cell biology, DNA content can be used as a proxy for biomass, making this assay suitable for quantifying cell growth, especially in cultures containing insoluble particles where optical density measurements are unreliable.
Assay Performance and Characteristics
The performance of the diphenylamine assay can be influenced by the specific protocol chosen (e.g., classic Dische method vs. the more sensitive Burton modification). The Burton method, which includes acetaldehyde, enhances sensitivity and reduces interference.[1]
| Parameter | Typical Value / Characteristic | Notes |
| Wavelength (λmax) | 595 - 600 nm | The exact peak may vary slightly with incubation time and conditions.[3] |
| Linear Range | 20 - 500 µg/mL | The assay demonstrates good linearity within this range. Samples with higher concentrations should be diluted. |
| Limit of Detection | ~3 - 5 µg | Modifications, such as increasing incubation temperature or time, can improve sensitivity.[3] |
| Incubation Time | 10 - 20 minutes (boiling) or 16-20 hours (room temp) | Shorter, high-temperature incubations are common, but longer, lower-temperature incubations can enhance sensitivity.[1][3] |
| Specificity | Reacts with 2-deoxypentoses. | The assay is not strictly specific to DNA. |
Limitations and Interfering Substances
While robust, the diphenylamine assay is susceptible to interference from various substances that can affect the accuracy of the results.
| Interfering Substance | Effect on Assay | Mitigation Strategy |
| RNA (Ribonucleic acid) | Can react to produce a greenish color, leading to an overestimation of DNA. | RNA interference is generally low but can be significant if RNA is present in large excess. Use of perchloric acid for extraction can help minimize this. |
| Proteins | Can cause turbidity or precipitation in the acidic reagent, scattering light and leading to inaccurate absorbance readings. | Ensure samples are sufficiently purified. Proteinase K treatment followed by precipitation can remove most proteins. |
| Carbohydrates (other sugars) | Sialic acids and other sugars can potentially react with the reagent. | Proper sample purification is essential. |
| Aldehydes | Can react with diphenylamine, causing a false positive color change. | Avoid contamination of samples and reagents with external aldehydes. |
| Organic Solvents | May interfere with the reaction or the solubility of components. | Ensure solvents from extraction steps are thoroughly removed. |
Experimental Protocols
Protocol 1: Standard DNA Quantification (Burton's Method)
This protocol is a modified, more sensitive version of the original Dische assay and is suitable for general DNA quantification.
5.1.1 Reagents and Materials
-
Standard DNA Stock Solution: 1 mg/mL Calf Thymus DNA in 5 mM NaOH. Store at 4°C.
-
Working DNA Standard: 100 µg/mL. Dilute the stock solution with distilled water.
-
Diphenylamine (DPA) Reagent:
-
Dissolve 1.5 g of pure diphenylamine in 100 mL of glacial acetic acid.[6]
-
Add 1.5 mL of concentrated sulfuric acid (H₂SO₄).[6]
-
Store this solution in a dark bottle at 4°C.
-
On the day of use, add 0.1 mL of aqueous acetaldehyde solution (16 mg/mL) for every 10 mL of DPA reagent required. Prepare fresh.
-
-
Unknown DNA Sample: Extracted and purified DNA dissolved in a suitable buffer or water.
-
Equipment: Spectrophotometer, water bath, vortex mixer, pipettes, glass test tubes.
5.1.2 Procedure
-
Prepare Standards: Label a series of glass test tubes. Pipette the 100 µg/mL working DNA standard and distilled water into each tube as described in Table 1 to create a standard curve ranging from 0 to 100 µg of DNA.
-
Prepare Unknowns: Add a known volume (e.g., 1 mL) of your unknown DNA sample to a separate labeled test tube. If necessary, adjust the volume to 2 mL with distilled water.
-
Prepare Blank: Prepare a blank tube containing 2 mL of distilled water only.
-
Reaction: Add 4 mL of the freshly prepared DPA reagent to every tube (standards, unknowns, and blank). Mix thoroughly by vortexing.
-
Incubation: Place the tubes in a boiling water bath for 15 minutes.[4] A blue color will develop.
-
Cooling: Cool the tubes rapidly in an ice bath to stop the reaction and stabilize the color.
-
Measurement: Allow the tubes to return to room temperature. Measure the absorbance (Optical Density, OD) of each sample at 595 nm against the blank.
5.1.3 Data Analysis and Typical Results
-
Plot a standard curve of Absorbance at 595 nm (Y-axis) versus DNA amount in µg (X-axis).
-
Determine the equation of the line (y = mx + c) using linear regression.
-
Use the absorbance of your unknown sample to calculate its DNA amount using the standard curve.
-
Calculate the final concentration of your unknown sample, remembering to account for any dilutions made.
Table 1: Example Standard Curve Data
| Tube | Volume of Working DNA Standard (100 µg/mL) | Volume of dH₂O (mL) | Total DNA (µg) | Absorbance (OD at 595 nm) |
| Blank | 0.0 mL | 2.0 mL | 0 | 0.000 |
| S1 | 0.2 mL | 1.8 mL | 20 | 0.115 |
| S2 | 0.4 mL | 1.6 mL | 40 | 0.230 |
| S3 | 0.6 mL | 1.4 mL | 60 | 0.345 |
| S4 | 0.8 mL | 1.2 mL | 80 | 0.460 |
| S5 | 1.0 mL | 1.0 mL | 100 | 0.575 |
Protocol 2: Quantification of Apoptotic DNA Fragmentation
This protocol allows for the quantification of apoptosis by separating fragmented DNA from intact chromatin.
5.2.1 Procedure
-
Cell Lysis: Lyse a known number of cells (e.g., 1 x 10⁶ cells from both control and treated populations) in 0.5 mL of hypotonic lysis buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, 0.2% Triton X-100).
-
Centrifugation: Centrifuge the lysates at 13,000 x g for 15 minutes to separate the high molecular weight (HMW) DNA (in the pellet) from the low molecular weight (LMW) fragmented DNA (in the supernatant).
-
DNA Extraction:
-
Carefully transfer the supernatant containing fragmented LMW DNA to a new tube.
-
Resuspend the pellet containing intact HMW DNA in 0.5 mL of lysis buffer.
-
-
Assay: Use an equal volume from both the supernatant (fragmented) and the resuspended pellet (intact) fractions in the diphenylamine assay as described in Protocol 5.1 (steps 4-7).
-
Calculation: Calculate the percentage of DNA fragmentation using the following formula:
% DNA Fragmentation = (OD of Supernatant / (OD of Supernatant + OD of Pellet)) x 100%
5.2.2 Typical Results for Apoptosis Assay
| Sample | Treatment | OD 595nm (Supernatant) | OD 595nm (Pellet) | % DNA Fragmentation |
| 1 | Control (Untreated) | 0.045 | 0.850 | 5.0% |
| 2 | Drug X (10 µM) | 0.310 | 0.520 | 37.3% |
Visualizations
Chemical Principle of the Diphenylamine Assay
Caption: Chemical reaction pathway for the diphenylamine assay.
Experimental Workflow for DNA Quantification
Caption: Step-by-step workflow for the diphenylamine protocol.
References
- 1. Use of diphenylamine in the detection of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. egyankosh.ac.in [egyankosh.ac.in]
- 5. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 6. iitg.ac.in [iitg.ac.in]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Diphenylamine assay of DNA fragmentation for chemosensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Diphenylamine Assay for Crude Plant DNA Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of DNA from plant sources is a critical step in various molecular biology applications, including genetic variation studies, and the development of plant-based therapeutics. Crude plant extracts, however, often contain a complex mixture of secondary metabolites such as polyphenols, polysaccharides, and pigments. These compounds can interfere with common DNA quantification methods, like UV spectrophotometry, leading to inaccurate results. The diphenylamine assay offers a robust colorimetric method for quantifying DNA that is reportedly more resistant to interference from contaminants commonly found in plant extracts.
This document provides a detailed protocol for the diphenylamine assay tailored for the quantification of DNA in crude plant extracts. It includes information on the principle of the assay, reagent preparation, a step-by-step procedure, and guidance on data interpretation.
Principle of the Assay
The diphenylamine assay is based on the reaction of diphenylamine with the deoxyribose sugar of DNA under acidic conditions. In the presence of acid, DNA is depurinated, and the deoxyribose is converted to ω-hydroxylevulinic aldehyde. This aldehyde then reacts with diphenylamine to produce a blue-colored complex, which can be quantified spectrophotometrically by measuring its absorbance at approximately 595 nm. The intensity of the blue color is directly proportional to the concentration of DNA in the sample. A key feature of this reaction is that only the deoxyribose from purine nucleotides reacts, meaning the resulting value represents half of the total deoxyribose present.
Signaling Pathway of the Diphenylamine Reaction
Caption: Reaction pathway of the diphenylamine assay for DNA quantification.
Experimental Protocols
I. Materials and Reagents
Materials:
-
Spectrophotometer capable of reading absorbance at 595 nm
-
Water bath or heating block
-
Vortex mixer
-
Test tubes
-
Pipettes and pipette tips
-
Standard DNA solution (e.g., calf thymus DNA, 1 mg/mL)
-
Crude plant DNA extract
Reagents:
-
Diphenylamine Reagent:
-
Dissolve 1 g of diphenylamine in 100 mL of glacial acetic acid.
-
Carefully add 2.5 mL of concentrated sulfuric acid.
-
Store this solution in a dark bottle.
-
Note: This reagent should be prepared fresh.
-
-
Acetaldehyde Solution (1.6% w/v):
-
Dissolve 160 mg of acetaldehyde in 10 mL of distilled water.
-
This solution should be prepared fresh on the day of use.
-
-
Working Diphenylamine Solution:
-
On the day of the assay, add 0.1 mL of the 1.6% acetaldehyde solution to every 20 mL of the diphenylamine reagent.
-
-
DNA Standard Solutions:
-
Prepare a series of dilutions of the standard DNA solution (e.g., 50, 100, 200, 400, 500 µg/mL) in a suitable buffer (e.g., saline-citrate buffer).
-
II. Assay Procedure
The following workflow outlines the key steps of the diphenylamine assay.
Caption: Experimental workflow for the diphenylamine DNA quantification assay.
Step-by-Step Protocol:
-
Preparation of Standards and Samples:
-
Label a series of test tubes for the blank, standards, and unknown plant DNA samples.
-
Pipette 1 mL of each standard DNA dilution into the corresponding tubes.
-
Pipette 1 mL of the crude plant DNA extract into the "unknown" tubes. For potentially concentrated extracts, it is advisable to prepare a few dilutions (e.g., 1:10, 1:100) to ensure the absorbance falls within the linear range of the standard curve.
-
Pipette 1 mL of the buffer used for DNA extraction into the "blank" tube.
-
-
Reaction:
-
Add 2 mL of the working diphenylamine solution to each tube, including the blank.
-
Mix the contents of each tube thoroughly by vortexing.
-
-
Incubation:
-
Incubate all tubes in a boiling water bath (100°C) for 10 minutes. A blue color will develop in the presence of DNA.
-
After incubation, cool the tubes to room temperature.
-
-
Measurement:
-
Set the spectrophotometer to zero using the blank solution at a wavelength of 595 nm.
-
Measure the absorbance of each standard and unknown sample at 595 nm.
-
-
Data Analysis:
-
Plot a standard curve of absorbance at 595 nm (y-axis) versus the known DNA concentration of the standards (x-axis).
-
Determine the concentration of DNA in the crude plant extract by interpolating its absorbance value on the standard curve.
-
Remember to account for any dilutions made to the original plant DNA extract.
-
Data Presentation
The following table presents illustrative data for DNA quantification from crude extracts of different medicinal plants using the diphenylamine assay. This data is representative and serves to demonstrate the typical results obtained with this method.
| Plant Species | Tissue Type | DNA Concentration (µg/mL) by Diphenylamine Assay |
| Echinacea purpurea | Leaf | 125.8 |
| Ginkgo biloba | Leaf | 98.2 |
| Panax ginseng | Root | 75.4 |
| Valeriana officinalis | Root | 110.6 |
Discussion and Troubleshooting
-
Interference from Plant Compounds: While the diphenylamine assay is less susceptible to interference than UV spectrophotometry, high concentrations of certain sugars or other aldehydes in crude extracts can potentially react with the diphenylamine reagent. If interference is suspected, it is recommended to further purify the DNA extract using methods like CTAB (cetyltrimethylammonium bromide) extraction, which is effective at removing polysaccharides and polyphenols.
-
Color Variation: The final color of the reaction can range from blue to bluish-green. A greenish color may indicate the presence of RNA.[1]
-
No Color Development: This could be due to a very low DNA concentration in the extract or an issue with the reagent preparation. Ensure the diphenylamine reagent is freshly prepared.
-
Absorbance Out of Range: If the absorbance of the unknown sample is higher than the highest standard, dilute the crude extract and repeat the assay. If the absorbance is too low, a more concentrated extract may be needed.
Conclusion
The diphenylamine assay is a reliable and cost-effective method for the quantification of DNA in crude plant extracts, particularly when the presence of secondary metabolites may interfere with other methods. By following the detailed protocol provided in these application notes, researchers, scientists, and drug development professionals can obtain accurate and reproducible DNA concentration measurements, which are essential for downstream molecular applications.
References
Spectrophotometric Determination of DNA Concentration with Diphenylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of deoxyribonucleic acid (DNA) is a cornerstone of molecular biology, diagnostics, and drug development. The diphenylamine method, a classical colorimetric assay, provides a reliable and cost-effective approach for determining DNA concentration. This method is particularly useful for the quantification of extracted DNA from various biological sources. This application note provides a detailed protocol for the spectrophotometric determination of DNA concentration using the diphenylamine assay, complete with data presentation tables and a visual representation of the experimental workflow.
Principle of the Method
The diphenylamine assay, also known as the Dische diphenylamine assay, is a colorimetric method specific for 2-deoxypentoses, the sugar moiety present in DNA.[1][2] The reaction mechanism involves the acid-catalyzed hydrolysis of DNA, which leads to the depurination of DNA, releasing deoxyribose from purine nucleotides.[3][4][5] In the presence of a strong acid like sulfuric acid, the released 2-deoxyribose is converted to ω-hydroxylevulinic aldehyde.[3][6][7][8] This aldehyde then reacts with diphenylamine to form a blue-colored complex.[1][3][9] The intensity of the blue color, which is directly proportional to the DNA concentration, is measured spectrophotometrically at an absorbance maximum of 595 nm.[1][6][7][9] It is important to note that only the deoxyribose from purine nucleotides reacts in this assay, meaning the value obtained represents half of the total deoxyribose.[1][6][9] However, since the standard DNA used for calibration reacts in the same manner, the concentration of the unknown DNA sample can be accurately determined.[3][9]
Experimental Protocols
Materials and Reagents
Equipment:
-
Spectrophotometer or colorimeter
-
Water bath
-
Vortex mixer
-
Pipettes (various volumes)
-
Test tubes
-
Graduated cylinders
Chemicals/Reagents:
-
Standard DNA solution (e.g., Calf Thymus DNA, 1 mg/mL)[9]
-
Diphenylamine
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Acetaldehyde (optional, but enhances the reaction)
-
Perchloric Acid (HClO₄) or Saline Citrate Buffer (for DNA standard preparation)[6][9]
-
Distilled or deionized water
Reagent Preparation
1. Diphenylamine Reagent:
-
Dissolve 1.5 g of diphenylamine in 100 mL of glacial acetic acid.[6][9]
-
This solution should be prepared fresh and stored in a dark bottle.[6]
-
Optional: For an enhanced reaction, on the day of use, add 0.5 mL of a 1.6% acetaldehyde solution (prepared by dissolving 1 mL of ice-cold acetaldehyde in 50 mL of distilled water) to every 100 mL of the diphenylamine solution.[9]
2. Standard DNA Stock Solution (1 mg/mL):
-
Dissolve 10 mg of high-quality DNA (e.g., calf thymus DNA) in 10 mL of 1N perchloric acid by heating at 70°C for 15 minutes.[9] Alternatively, dissolve in a suitable buffer like saline citrate.
3. Working Standard DNA Solutions:
-
Prepare a series of dilutions from the stock solution to create a standard curve. The concentration range will depend on the expected concentration of the unknown samples. A typical range is 50 to 500 µg/mL.[6]
Assay Procedure
-
Preparation of Standard Curve and Unknown Samples:
-
Label a series of test tubes for the blank, standards, and unknown samples.
-
Pipette increasing volumes of the working standard DNA solution into the respective standard tubes.
-
Pipette a known volume of the unknown DNA sample into the "unknown" tubes.
-
Add distilled water to all standard and unknown tubes to equalize the final volume (e.g., 2 mL).
-
The "blank" tube should contain only distilled water (2 mL).
-
-
Color Development:
-
Add 4 mL of the freshly prepared diphenylamine reagent to all tubes, including the blank.[6][9]
-
Mix the contents of the tubes thoroughly using a vortex mixer.
-
Incubate all tubes in a boiling water bath for 10-15 minutes.[1][6][9] A blue color will develop in the presence of DNA. A greenish color may indicate the presence of RNA.[9]
-
Alternatively, for a shortened procedure, incubate the samples at 50°C for 3 hours.
-
-
Spectrophotometric Measurement:
-
Cool the tubes to room temperature.
-
Set the spectrophotometer to zero absorbance at 595 nm using the blank solution.
-
Measure the absorbance of each standard and unknown sample at 595 nm.
-
Data Presentation
Standard Curve Data
The absorbance values obtained from the standard DNA solutions are used to construct a standard curve. This curve is then used to determine the concentration of the unknown DNA sample.
| DNA Concentration (µg/mL) | Absorbance at 595 nm (Example Values) |
| 0 (Blank) | 0.000 |
| 50 | 0.150 |
| 100 | 0.300 |
| 200 | 0.600 |
| 400 | 1.200 |
| 500 | 1.500 |
Calculation of Unknown DNA Concentration
-
Plot the Standard Curve: Plot the absorbance at 595 nm (y-axis) against the corresponding DNA concentration (x-axis) for the standards.
-
Determine Unknown Concentration: Using the absorbance value of the unknown sample, find the corresponding concentration on the x-axis of the standard curve.
-
Apply Dilution Factor: If the unknown sample was diluted prior to the assay, multiply the concentration obtained from the standard curve by the dilution factor to get the original concentration.
Formula: Concentration of Unknown DNA (µg/mL) = (Concentration from graph) x (Dilution Factor)
Experimental Workflow Diagram
Caption: Workflow for DNA quantification using the Diphenylamine assay.
Chemical Reaction Pathway
Caption: Chemical pathway of the Diphenylamine reaction with DNA.
Precautions and Considerations
-
Reagent Stability: The diphenylamine reagent should be prepared fresh for best results.[8][9]
-
Safety: Diphenylamine and concentrated sulfuric acid are hazardous. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.[1][6]
-
Interference: RNA can interfere with the assay, producing a greenish color.[9] If significant RNA contamination is suspected, a purification step to remove RNA may be necessary.
-
Linear Range: Ensure that the absorbance of the unknown sample falls within the linear range of the standard curve. If the absorbance is too high, dilute the sample and repeat the measurement.[9]
-
Incubation Time: Consistent incubation time and temperature are crucial for reproducible results.
By following this detailed protocol, researchers, scientists, and drug development professionals can accurately and reliably determine DNA concentrations in their samples, facilitating downstream applications in their research and development endeavors.
References
- 1. Quantification of unknown DNA by diphenylamine reagent. [vlab.andcollege.du.ac.in]
- 2. Dische test - Wikipedia [en.wikipedia.org]
- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. biochemistry - Why does Diphenylamine only react with the deoxyribose of purines? - Biology Stack Exchange [biology.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. iitg.ac.in [iitg.ac.in]
- 7. examtube.in [examtube.in]
- 8. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 9. egyankosh.ac.in [egyankosh.ac.in]
Diphenylamine Spot Test: Application Notes and Protocols for the Detection of Oxidizing Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diphenylamine spot test is a rapid and sensitive colorimetric method used for the qualitative detection of various oxidizing agents. Its application is widespread, ranging from the identification of nitrates and nitrites in various samples to the detection of explosive residues and the quantification of DNA. The test relies on the oxidation of diphenylamine in a strongly acidic medium, which results in the formation of a characteristic blue-colored product. This document provides detailed application notes and protocols for the use of the diphenylamine spot test.
Principle of the Test
The fundamental principle of the diphenylamine spot test is a redox reaction. In the presence of an oxidizing agent and concentrated sulfuric acid, the colorless diphenylamine is oxidized to form a blue quinoidal imine salt, diphenylbenzidine violet. The intense blue color is indicative of a positive test. The sulfuric acid not only acts as a solvent but also facilitates the liberation of oxidizing ions, such as nitrate ions, from the sample.
Applications
The versatility of the diphenylamine spot test allows for its use in several scientific and forensic applications:
-
Detection of Nitrates and Nitrites: A primary application is the detection of nitrate (NO₃⁻) and nitrite (NO₂⁻) ions in water, soil, and biological samples. This is particularly relevant in environmental analysis and toxicology.
-
Explosive Detection: The test is employed in forensic science for the presumptive identification of explosive residues containing organic nitrates, such as nitroglycerine and nitrocellulose, which are common components of smokeless powder and other explosives. It has been historically used in gunshot residue kits.[1][2]
-
Analysis of Propellants: In the quality control and stability assessment of smokeless powders, diphenylamine is used as a stabilizer. The test can be used to monitor the degradation of these propellants by detecting the nitrogen oxides that are released.[3]
-
DNA Quantification (Dische's Test): A modified version of the diphenylamine test, known as the Dische diphenylamine test, is used for the colorimetric estimation of DNA.[4][5][6][7][8][9][10] Under acidic conditions, the deoxyribose sugar of DNA is converted to an aldehyde which then reacts with diphenylamine to produce a blue-colored complex.[4][5][6]
Experimental Protocols
Protocol 1: General Spot Test for Oxidizing Agents (e.g., Nitrates)
This protocol is suitable for the general detection of oxidizing agents, particularly nitrates, in solid or liquid samples.
Materials:
-
Diphenylamine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Distilled or deionized water
-
Glass microscope slides or a white porcelain spot plate
-
Pipettes or glass rods
-
Sample to be tested
Reagent Preparation:
There are several formulations for the diphenylamine reagent. The following are commonly used:
| Reagent Component | Concentration/Volume | Reference |
| Diphenylamine | 0.5 g | [11][12][13] |
| Concentrated Sulfuric Acid (98%) | 88-90 mL | [11][12] |
| Distilled Water | 10-20 mL | [11][12][13] |
Preparation Procedure:
-
Carefully and slowly add the concentrated sulfuric acid to the distilled water while stirring continuously in a glass beaker. Caution: This process generates significant heat. Always add acid to water, never the other way around, to prevent splattering.[11]
-
Allow the diluted sulfuric acid solution to cool.
-
In a separate container, weigh out the diphenylamine.
-
Gradually add the cooled sulfuric acid solution to the diphenylamine while stirring until it is completely dissolved.[11]
-
Store the reagent in a dark, glass bottle labeled "Diphenylamine Reagent (Corrosive)" in a cool, dark place. The reagent is stable for several years.[11]
Spot Test Procedure:
-
Place a small amount of the solid sample (a few crystals or a tiny scraping) or one drop of the liquid sample onto a clean, dry microscope slide or into a well of a spot plate.[11]
-
Using a clean pipette or glass rod, add one to two drops of the diphenylamine reagent directly onto the sample.[11]
-
Observe for an immediate color change.
Interpretation of Results:
-
Positive Test: The immediate appearance of a deep blue or blue-violet color indicates the presence of an oxidizing agent.[1][11]
-
Negative Test: No color change, or the appearance of other colors such as yellow, brown, or green, is considered a negative result.[11]
Workflow for the Diphenylamine Spot Test
Caption: Workflow of the Diphenylamine Spot Test.
Protocol 2: Dische's Diphenylamine Test for DNA Quantification
This protocol is a quantitative adaptation of the diphenylamine test for the estimation of DNA concentration.
Materials:
-
Diphenylamine
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Acetaldehyde solution (e.g., 1.6%)
-
Standard DNA solution (e.g., calf thymus DNA)
-
Unknown DNA sample
-
Test tubes
-
Water bath
-
Spectrophotometer
Reagent Preparation:
| Reagent Component | Concentration/Volume | Reference |
| Diphenylamine | 1.5 g | [4][6] |
| Glacial Acetic Acid | 100 mL | [4][6] |
| Concentrated Sulfuric Acid | 1.5 mL | [4][6] |
| Acetaldehyde Solution (1.6%) | 0.5 mL per 100 mL of reagent | [6] |
Preparation Procedure:
-
Dissolve 1.5 g of diphenylamine in 100 mL of glacial acetic acid.[4][6]
-
Carefully add 1.5 mL of concentrated sulfuric acid to the solution.[4][6]
-
Store this stock solution in a dark bottle.
-
On the day of use, add 0.5 mL of a 1.6% acetaldehyde solution to every 100 mL of the diphenylamine stock solution.[6]
Assay Procedure:
-
Prepare a series of DNA standards with known concentrations (e.g., 50-500 µg/mL) by diluting the stock standard DNA solution.[4]
-
Set up a series of test tubes for the blank, standards, and unknown samples.
-
To 2 mL of each standard and unknown sample, add 4 mL of the diphenylamine reagent. For the blank, use 2 mL of the buffer or solvent used for the DNA samples.[4]
-
Mix the contents of each tube thoroughly.
-
Incubate all tubes in a boiling water bath for 10-15 minutes.[4][6]
-
Cool the tubes to room temperature.
-
Measure the absorbance of each solution at 595 nm using a spectrophotometer, with the blank solution as the reference.[4][5][6]
-
Construct a standard curve by plotting the absorbance values of the standards against their corresponding concentrations.
-
Determine the concentration of the unknown DNA sample by interpolating its absorbance value on the standard curve.
Logical Relationship for DNA Quantification
Caption: Logic for DNA quantification via Dische's test.
Data Presentation
Table 1: Reagent Compositions for Diphenylamine Spot Test
| Application | Diphenylamine | Sulfuric Acid | Solvent | Reference |
| General Oxidizing Agents | 0.5 g | 90 mL (conc.) | 10 mL Water | [11] |
| Nitrates in Water | 0.5 g | 88 mL (conc.) | 20 mL Water | [12] |
| DNA Quantification | 1.5 g | 1.5 mL (conc.) | 100 mL Glacial Acetic Acid | [4][6] |
Table 2: Interpretation of Results for Diphenylamine Spot Test
| Observation | Interpretation | Applicable To |
| Intense Blue/Violet Color | Positive for Oxidizing Agent | Nitrates, Nitrites, Explosives |
| No Color Change | Negative for Oxidizing Agent | General Spot Test |
| Yellow, Brown, Green Color | Negative for Oxidizing Agent | General Spot Test |
| Blue Color (Quantitative) | Presence of DNA | Dische's Test |
| Greenish Color | Possible Presence of RNA | Dische's Test |
Interferences and Limitations
-
The diphenylamine spot test is a presumptive test and is not specific to a single oxidizing agent. Other oxidizing ions, such as chromates, can also give a positive result.[11]
-
The test's sensitivity can be affected by the concentration of the reagents and the reaction conditions.
-
For the Dische's test, the reaction is with the deoxyribose sugar and is not specific for DNA from a particular source. RNA can sometimes interfere, producing a greenish color.[10]
Safety Precautions
-
Concentrated sulfuric acid and glacial acetic acid are highly corrosive and should be handled with extreme care in a fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Diphenylamine is harmful if ingested or inhaled and can cause skin and eye irritation.[4]
-
All waste materials should be disposed of according to institutional guidelines for hazardous chemical waste.
References
- 1. Nitrate test - Wikipedia [en.wikipedia.org]
- 2. oxfordreference.com [oxfordreference.com]
- 3. Diphenylamine - Wikipedia [en.wikipedia.org]
- 4. iitg.ac.in [iitg.ac.in]
- 5. Quantification of unknown DNA by diphenylamine reagent. [vlab.andcollege.du.ac.in]
- 6. egyankosh.ac.in [egyankosh.ac.in]
- 7. berthold.com [berthold.com]
- 8. Estimation of dna by diphenylamine method | PPTX [slideshare.net]
- 9. Diphenylamine-colorimetric method for DNA assay: a shortened procedure by incubating samples at 50 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nucleic Acids: DNA extraction and Dische’s Diphenylamine test (Activity) | General Biology Lab Manual Using Climate Change Modules [bioclimate.commons.gc.cuny.edu]
- 11. The Diphenylamine Spot Test for Cellulose Nitrate in Museum Objects – Canadian Conservation Institute (CCI) Notes 17/2 - Canada.ca [canada.ca]
- 12. Qualitative Nitrate Detection for Toxicity Potential | MU Extension [extension.missouri.edu]
- 13. ukm.my [ukm.my]
High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Diphenylamine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of diphenylamine (DPA) using High-Performance Liquid Chromatography (HPLC). Diphenylamine is utilized in various industrial applications, including as a stabilizer in smokeless gunpowder and as a fungicide in agriculture.[1] Its determination is crucial for quality control, stability testing, and residue analysis. The following sections detail several validated HPLC methods, offering a range of chromatographic conditions and sample preparation techniques to suit different analytical needs.
Method 1: Reversed-Phase HPLC with UV Detection for General Quantification
This method is a robust approach for the routine analysis of diphenylamine in various samples. It utilizes a common C18 stationary phase and a straightforward isocratic mobile phase.
Quantitative Data Summary
| Parameter | Value | Reference |
| Column | Nova-Pak C18, 4 µm, 100 x 8 mm i.d. | [2] |
| Mobile Phase | 75:25 (v/v) Methanol/Water with 1.7 mL/L di-n-butylamine, pH 7.0 | [2] |
| Flow Rate | 1.0 mL/min | [3] |
| Detection | UV at 280 nm or 285 nm | [3][4] |
| Injection Volume | 5 µL - 25 µL | [2][3] |
| Linearity Range | 0.050 to 10.0 µg/mL | [4] |
| Limit of Detection (LOD) | 1.7 ng/injection | [2] |
| Reliable Quantitation Limit (RQL) | 1.0 µ g/sample | [2] |
| Recovery | 88.0% to 100% | [4] |
Experimental Protocol
1. Reagents and Materials:
-
Diphenylamine, reagent grade[2]
-
Methanol, HPLC grade[2]
-
Water, HPLC grade[2]
-
Di-n-butylamine[2]
-
Phosphoric acid[2]
-
Syringe filters, 0.45 µm
2. Preparation of Mobile Phase:
-
To prepare 1 L of the mobile phase, add 1.7 mL of di-n-butylamine to 250 mL of HPLC grade water.[2]
-
Adjust the pH to 7.0 with phosphoric acid.[2]
-
Add 750 mL of methanol and mix thoroughly.[2]
-
Degas the mobile phase prior to use.[2]
3. Preparation of Standard Solutions:
-
Prepare a stock solution of diphenylamine by accurately weighing a known amount of the standard and dissolving it in methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL).[4]
4. Sample Preparation:
-
For solid samples (e.g., propellants): An extraction with a suitable solvent like acetonitrile or methanol may be required.[5][6]
-
For food and agricultural products: An extraction with methanol or acetonitrile followed by a Solid-Phase Extraction (SPE) cleanup is recommended.[4][5] A common procedure involves extraction with acetonitrile, followed by cleanup using a C18 and then a PSA cartridge.[5][7]
-
Filter the final sample extract through a 0.45 µm syringe filter before injection.[2]
5. HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to construct a calibration curve by plotting peak area versus concentration.[2]
-
Inject the prepared sample solutions.
-
Quantify the amount of diphenylamine in the sample by comparing its peak area to the calibration curve.
Experimental Workflow
Caption: Workflow for Diphenylamine Analysis by HPLC.
Method 2: Fast Reversed-Phase HPLC for High-Throughput Analysis
This method is suitable for rapid screening and analysis of diphenylamine, employing a shorter column and a simple mobile phase for faster elution.
Quantitative Data Summary
| Parameter | Value | Reference |
| Column | Newcrom R1, 3 µm | [8] |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | [8] |
| Detection | UV or Mass Spectrometry (MS) | [8] |
| Analysis Time | < 4 min | [9] |
| Limit of Detection (LOD) | 0.30 ng/mL | [9] |
Experimental Protocol
1. Reagents and Materials:
-
Diphenylamine, analytical standard
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Phosphoric acid or Formic acid (for MS compatibility)[8]
2. Preparation of Mobile Phase:
-
Prepare a suitable mixture of acetonitrile and water (the exact ratio may need optimization depending on the specific column and system).
-
Add a small amount of phosphoric acid (e.g., 0.1%) to the aqueous portion of the mobile phase. For MS detection, replace phosphoric acid with formic acid.[8]
-
Degas the mobile phase before use.
3. Standard and Sample Preparation:
-
Follow the procedures outlined in Method 1 for the preparation of standard and sample solutions, using acetonitrile or the mobile phase as the diluent.
4. HPLC Analysis:
-
Use a high-pressure gradient or isocratic elution to achieve a short analysis time.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject standards and samples for analysis.
-
Construct a calibration curve and quantify the analyte as described in Method 1.
Logical Relationship of Method Parameters
References
- 1. researchgate.net [researchgate.net]
- 2. osha.gov [osha.gov]
- 3. dnacih.com [dnacih.com]
- 4. Determination of Diphenylamine Residue in Food by HPLC [spkx.net.cn]
- 5. [Determination of Diphenylamine in Agricultural Products by HPLC-FL] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lupinepublishers.com [lupinepublishers.com]
- 7. Determination of Diphenylamine in Agricultural Products by HPLC-FL [jstage.jst.go.jp]
- 8. Separation of Diphenylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to prevent precipitate formation in the diphenylamine DNA assay
An essential resource for researchers, scientists, and drug development professionals utilizing the diphenylamine DNA assay. This guide provides in-depth troubleshooting advice and frequently asked questions to help you prevent and resolve precipitate formation, ensuring accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of precipitate formation in the diphenylamine DNA assay?
Precipitate formation can stem from several sources, but it is most commonly related to the diphenylamine reagent itself. Improper preparation, such as incorrect concentrations of acids or the use of aged or improperly stored reagent, can lead to the diphenylamine coming out of solution, especially after addition to the aqueous DNA sample.
Q2: Can contaminants in my DNA sample cause precipitation?
Yes, high concentrations of contaminants like proteins or salts carried over from the DNA extraction process can reduce the solubility of reactants and contribute to the formation of a precipitate. While the diphenylamine assay is considered robust and more accurate than other methods in the presence of some contaminants, sample purity is still a critical factor for reliable results[1].
Q3: How does temperature affect the assay and potential precipitation?
Temperature is a critical parameter. The standard protocol involves heating the samples in a boiling water bath for a set period (e.g., 10-15 minutes) to facilitate the color-forming reaction[2][3][4]. However, excessive heating temperatures (e.g., 96-100°C) can render the deoxyribose unstable[5]. Conversely, some modified protocols use a lower temperature (e.g., 30-37°C) for a longer incubation period (16-18 hours), which can increase sensitivity and reduce interference from other substances[3][6][7]. Deviating from the validated temperature and time of your specific protocol can lead to side reactions or precipitation.
Q4: Does the age of the diphenylamine reagent matter?
This is a critical point. Many protocols strongly recommend that the diphenylamine reagent be prepared fresh for best results[3][8][9]. The reagent, a solution of diphenylamine in a mixture of glacial acetic acid and concentrated sulfuric acid, can degrade over time. However, some sources suggest it can be stored for extended periods in a dark glass bottle[4]. A common modification involves adding acetaldehyde to the reagent, which is often done just before use to enhance sensitivity[4][6]. If you observe a precipitate, one of the first steps should be to prepare a fresh batch of the reagent.
Troubleshooting Guide: Precipitate Formation
This guide provides a structured approach to identifying and resolving common issues leading to precipitation during the assay.
| Symptom | Probable Cause | Recommended Solution |
| Precipitate forms immediately after adding the diphenylamine reagent to all tubes (including blank and standards). | Reagent instability or improper preparation. | Prepare a fresh diphenylamine reagent, ensuring the correct grade of chemicals and precise concentrations of glacial acetic acid and sulfuric acid. Add acid slowly while mixing[10]. Ensure all glassware is thoroughly cleaned and free of detergent residue[11]. |
| Precipitate forms only in the unknown sample tubes. | High concentration of contaminants (proteins, salts, organic chemicals) in the DNA sample. | Repurify the DNA sample. Consider methods to remove proteins and salts. The diphenylamine method is generally less susceptible to interference than UV absorbance, but high contaminant levels can still be problematic[1]. |
| A cloudy or milky appearance develops during the heating step. | Incorrect incubation temperature or duration; potential sample degradation. | Verify the temperature of your water bath. Adhere strictly to the protocol's specified heating time (e.g., 10-15 minutes at boiling)[2][4][12]. Over-incubation can degrade the reaction products. |
| Assay results are inconsistent or show poor linearity in the standard curve. | This may not involve visible precipitate but can be related to reagent degradation or interference. RNA contamination can cause a greenish color, interfering with the blue color of the DNA reaction[3][13]. | Prepare the diphenylamine reagent fresh, especially if it includes acetaldehyde[3][4]. Ensure the standard DNA is of high quality and not degraded. |
Detailed Experimental Protocol (Burton's Method, Modified)
This protocol is a synthesis of common methodologies for the colorimetric estimation of DNA.
1. Reagent Preparation
-
Standard DNA Solution (e.g., 100 µg/mL): Dissolve a known quantity of high-quality DNA (e.g., calf thymus) in a suitable buffer like saline-citrate[4].
-
Diphenylamine (DPA) Reagent:
-
Dissolve 1.5 g of high-purity diphenylamine in 100 mL of glacial acetic acid.
-
Slowly and carefully add 1.5 mL of concentrated sulfuric acid (H₂SO₄). Mix well.
-
Store this solution in a dark bottle.
-
On the day of the assay: Add 0.5 mL of a 1.6% aqueous acetaldehyde solution to each 100 mL of the diphenylamine solution needed[3][4]. This reagent should be prepared fresh for optimal performance.
-
2. Assay Procedure
-
Set up a series of clean, labeled test tubes. This should include a blank, several tubes for the DNA standards (e.g., 50 µg to 500 µg), and tubes for your unknown samples[4].
-
Pipette the required volumes of the standard DNA solution into the standard tubes.
-
Pipette your unknown samples into their respective tubes.
-
Add distilled water or the appropriate buffer to the blank and all standard/unknown tubes to equalize the final volume (e.g., 2 mL)[4].
-
Add 4 mL of the freshly prepared DPA reagent to every tube, including the blank. Mix the contents thoroughly by vortexing[4].
-
Incubate all tubes in a boiling water bath for exactly 10-15 minutes[2][4].
-
After incubation, cool the tubes rapidly in cold water.
-
Measure the absorbance (Optical Density) of the resulting blue color at 595 nm using a spectrophotometer. Use the blank tube to zero the instrument[2][3].
-
Plot a standard curve of absorbance vs. DNA concentration for the standards. Use this curve to determine the DNA concentration in your unknown samples.
Visual Guides and Workflows
Reaction and Assay Workflow
The following diagram illustrates the key chemical reaction steps and the experimental workflow, highlighting stages where issues can arise.
Caption: Workflow of the diphenylamine assay and its underlying chemical principle.
Troubleshooting Logic Flowchart
Use this flowchart to diagnose the cause of unexpected precipitation.
Caption: A logical flowchart to guide troubleshooting of precipitate formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of unknown DNA by diphenylamine reagent. [vlab.andcollege.du.ac.in]
- 3. egyankosh.ac.in [egyankosh.ac.in]
- 4. iitg.ac.in [iitg.ac.in]
- 5. escholarship.org [escholarship.org]
- 6. scribd.com [scribd.com]
- 7. Use of diphenylamine in the detection of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estimation of DNA by the Diphenylamine Method | Biochemistry | Biotechnology Methods | Botany Laboratory Experiments | Biocyclopedia.com [biocyclopedia.com]
- 9. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 10. The Diphenylamine Spot Test for Cellulose Nitrate in Museum Objects – Canadian Conservation Institute (CCI) Notes 17/2 - Canada.ca [canada.ca]
- 11. d1vffmuvmgkypt.cloudfront.net [d1vffmuvmgkypt.cloudfront.net]
- 12. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 13. Nucleic Acids: DNA extraction and Dische’s Diphenylamine test (Activity) | General Biology Lab Manual Using Climate Change Modules [bioclimate.commons.gc.cuny.edu]
Troubleshooting Inconsistent Color Development in the Diphenylamine Reaction: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent color development in the diphenylamine reaction for DNA quantification. The following information is presented in a question-and-answer format to directly address common issues encountered during this assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the diphenylamine reaction for DNA quantification?
The diphenylamine reaction is a colorimetric method used to estimate the concentration of DNA. Under acidic conditions and heat, the deoxyribose sugar of DNA is converted to ω-hydroxylevulinaldehyde. This aldehyde then reacts with diphenylamine to form a blue-colored complex.[1][2][3] The intensity of the blue color, measured spectrophotometrically at approximately 595 nm, is proportional to the concentration of DNA in the sample.[1][4][5] It is important to note that only the purine nucleotides' deoxyribose reacts, meaning the value obtained represents half of the total deoxyribose.[6][7] However, since the standard DNA reacts in the same manner, accurate quantification is achievable.[4]
Q2: My standard curve is not linear. What are the possible causes?
An inconsistent or non-linear standard curve can be caused by several factors:
-
Inaccurate dilutions: Errors in preparing the standard DNA solutions will directly impact the linearity of the curve.
-
Pipetting errors: Inaccurate volumes of standards, water, or the diphenylamine reagent will lead to variability.
-
Insufficient mixing: Failure to thoroughly mix the contents of each tube can result in incomplete reactions.
-
Temperature fluctuations: Inconsistent heating of the tubes in the water bath can affect the rate and extent of the color development reaction.
-
Contaminated glassware: Residual contaminants on test tubes can interfere with the reaction.
Q3: I am observing a greenish tint instead of a distinct blue color. What does this indicate?
A greenish color in the reaction tubes is often an indication of RNA contamination in your DNA sample.[4] The ribose sugar in RNA can also react with the diphenylamine reagent, but it produces a greenish-colored complex.
Q4: There is no color development in my sample tubes, but my standards are working correctly. What should I check?
If your standards show the expected blue color but your unknown samples do not, consider the following:
-
Absence or low concentration of DNA: The DNA concentration in your sample may be below the detection limit of the assay.[4]
-
Sample degradation: The DNA in your sample may have been degraded due to improper storage or handling.
-
Presence of interfering substances: Certain chemicals in your sample buffer may inhibit the color development reaction.
Q5: The color in my tubes seems to fade or change over time. How can I ensure stable readings?
For consistent and stable results, it is crucial to:
-
Cool the tubes properly: After incubation in the boiling water bath, cool the tubes to room temperature before taking absorbance readings.[1][4][5]
-
Read absorbance promptly: While the color is generally stable, it is good practice to measure the absorbance within a reasonable and consistent timeframe after cooling.
-
Consider overnight incubation: As an alternative to heating, incubating the tubes at room temperature in the dark for 16-18 hours can lead to more stable color development.[4][8][9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No blue color in any tubes (including standards) | Defective or improperly prepared diphenylamine reagent. | Prepare the diphenylamine reagent fresh on the day of the experiment.[1][6][7] Ensure all components (diphenylamine, glacial acetic acid, sulfuric acid, and acetaldehyde) are of high quality and mixed in the correct proportions. |
| Weak color development in all tubes | Insufficient incubation time or temperature. | Ensure the water bath is boiling (100°C) and that the tubes are incubated for the full recommended time (typically 10-15 minutes).[1][4][5] |
| Low concentration of standard DNA. | Verify the concentration of your stock DNA solution. If necessary, prepare a new, more concentrated stock. | |
| High background color in the blank | Contaminated reagents or glassware. | Use high-purity water and analytical grade reagents. Ensure all glassware is thoroughly cleaned. Some batches of acetic acid can cause the reagent to develop a blue color on standing.[10] |
| Old or improperly stored diphenylamine reagent. | The diphenylamine solution should be stored in a dark bottle.[6] If the reagent has developed a brown or blue tinge, it may still be effective, but a freshly prepared solution is recommended for optimal results.[11] | |
| Inconsistent readings between replicate samples | Pipetting errors. | Use calibrated micropipettes and ensure consistent pipetting technique. |
| Incomplete mixing of tube contents. | Vortex or shake each tube thoroughly after adding the diphenylamine reagent.[1] | |
| Temperature gradients in the water bath. | Ensure the water level in the bath is sufficient to cover the reaction mixture in the tubes and that the temperature is uniform throughout. | |
| Precipitate formation in the tubes | Poor solubility of diphenylamine. | Ensure the diphenylamine is fully dissolved in the glacial acetic acid before adding sulfuric acid. |
| Contaminants in the DNA sample. | Purify your DNA sample to remove any precipitable contaminants. | |
| Absorbance values are too high (out of spectrophotometer range) | DNA concentration is too high. | Dilute your standard stock solution or your unknown sample and repeat the assay.[4] |
Experimental Protocols
Preparation of Diphenylamine Reagent
There are slight variations in the published protocols for preparing the diphenylamine reagent. Two common formulations are presented below. It is crucial to prepare this reagent fresh.[1][6][7]
Method 1
-
Dissolve 1.5 g of diphenylamine in 100 ml of glacial acetic acid.[4][6]
-
Store this solution in a dark bottle.[6]
-
On the day of use, add 0.5 ml of a 1.6% aqueous acetaldehyde solution to every 100 ml of the diphenylamine solution.[4]
Method 2
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling concentrated acids and diphenylamine. Prepare the reagent in a fume hood.[5][6]
DNA Quantification Assay
-
Prepare Standards: Prepare a series of standard DNA solutions with known concentrations (e.g., 50 to 500 µg/ml) by diluting a stock DNA solution.[6]
-
Set up Tubes: Label a series of test tubes for a blank, your standards, and your unknown samples.
-
Pipette Solutions:
-
Blank: Add 1 ml of distilled water or the same buffer your DNA is dissolved in.[1]
-
Standards: Add a specific volume of each standard DNA solution to the respective tubes and make up the final volume to 1 ml with distilled water or buffer.[1]
-
Unknowns: Add a known volume of your unknown DNA sample to the respective tubes and make up the final volume to 1 ml with distilled water or buffer.[5]
-
-
Add Reagent: Add 2 to 4 ml of the freshly prepared diphenylamine reagent to all tubes, including the blank.[1][4][6]
-
Mix: Thoroughly mix the contents of each tube by vortexing or shaking.[1]
-
Incubate: Place all tubes in a boiling water bath for 10-15 minutes.[1][4][5]
-
Measure Absorbance: Measure the absorbance of each tube at 595 nm using a spectrophotometer, setting the blank to zero.[1][4][5]
-
Analyze Data: Plot a standard curve of absorbance versus DNA concentration for your standards. Use the equation of the line from your standard curve to determine the concentration of DNA in your unknown samples.[1][4]
Visual Guides
Caption: Experimental workflow for the diphenylamine DNA quantification assay.
Caption: A logical flowchart for troubleshooting common diphenylamine reaction issues.
References
- 1. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 2. homework.study.com [homework.study.com]
- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. egyankosh.ac.in [egyankosh.ac.in]
- 5. Quantification of unknown DNA by diphenylamine reagent. [vlab.andcollege.du.ac.in]
- 6. iitg.ac.in [iitg.ac.in]
- 7. Estimation of DNA by the Diphenylamine Method | Biochemistry | Biotechnology Methods | Botany Laboratory Experiments | Biocyclopedia.com [biocyclopedia.com]
- 8. Use of diphenylamine in the detection of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (PDF) A study of the conditions and mechanism of the diphenylamine reaction for the colorimetric estimation of deoxyribonucleic acid (1956) | K. Burton | 14660 Citations [scispace.com]
- 10. scispace.com [scispace.com]
- 11. The Diphenylamine Spot Test for Cellulose Nitrate in Museum Objects – Canadian Conservation Institute (CCI) Notes 17/2 - Canada.ca [canada.ca]
Optimizing incubation time and temperature for the diphenylamine assay
Welcome to the technical support center for the diphenylamine assay. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflow, particularly concerning incubation time and temperature.
Troubleshooting Guide
This section addresses specific issues that may arise during the diphenylamine assay.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Color Development | 1. Reagent Degradation: The diphenylamine reagent was not freshly prepared. 2. Incorrect Incubation: Incubation time was too short or the temperature was too low for the chosen protocol. 3. Low DNA Concentration: The DNA concentration in the sample is below the detection limit of the assay. 4. Incorrect Reagent Composition: The concentration of acids or diphenylamine in the reagent is incorrect. | 1. Always prepare the diphenylamine reagent fresh before use.[1] 2. Ensure you are following a validated protocol for incubation time and temperature. Refer to the tables below for optimized conditions. 3. Concentrate your DNA sample or use a larger sample volume. 4. Double-check the preparation protocol for the diphenylamine reagent, ensuring the correct amounts of diphenylamine, glacial acetic acid, and sulfuric acid are used. |
| High Background/Blank Reading | 1. Contaminated Reagents: Reagents may be contaminated with substances that react with diphenylamine. 2. Contaminated Glassware: Glassware was not properly cleaned. 3. Reagent Instability: The diphenylamine reagent has started to degrade and form colored compounds. | 1. Use high-purity reagents and water. 2. Ensure all glassware is thoroughly cleaned and rinsed with distilled water. 3. Prepare the reagent fresh and store it in a dark glass bottle.[2] |
| Inconsistent or Non-Reproducible Results | 1. Variable Incubation Conditions: Inconsistent temperature or timing across samples. 2. Pipetting Errors: Inaccurate pipetting of samples, standards, or reagents. 3. Incomplete Mixing: The reagent and sample were not mixed thoroughly. | 1. Use a calibrated water bath or incubator to ensure a constant and uniform temperature. Use a timer for precise incubation periods. 2. Calibrate your pipettes regularly. Ensure you are using the correct pipetting technique. 3. Vortex each tube immediately after adding the diphenylamine reagent. |
| Precipitate Formation | 1. Reagent Saturation: The diphenylamine may have crystallized out of the solution. | 1. Ensure the diphenylamine is fully dissolved in the glacial acetic acid before adding sulfuric acid. A reagent with 1.5% (w/v) diphenylamine is less prone to precipitation than higher concentrations.[3] |
| Greenish Color Instead of Blue | 1. RNA Contamination: The sample contains a significant amount of RNA, which can also react with the diphenylamine reagent to produce a greenish color.[1] | 1. If DNA-specificity is crucial, consider treating the sample with RNase to remove RNA before performing the assay. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time and temperature for the diphenylamine assay?
A1: The optimal conditions depend on your specific experimental needs, such as sensitivity and desired turnaround time. Several protocols have been established:
-
Standard Method (Burton's): Overnight (12-16 hours) incubation at room temperature (around 25-35°C) can enhance sensitivity.[3][4]
-
Rapid High-Temperature Method: Incubation in a boiling water bath (100°C) for 10-15 minutes provides quick results.[1][2][5]
-
Shortened Moderate-Temperature Method: A modified procedure involves incubating samples at 50°C, which can stabilize the reaction and allow for readings as early as 3 hours.[6][7]
-
Hydrolysis-First Method: Some protocols call for an initial hydrolysis step at 70°C for 20 minutes to release deoxyribose before the addition of the diphenylamine reagent.[8]
Refer to the data tables below for a summary of different incubation protocols.
Q2: Why is my standard curve not linear?
A2: A non-linear standard curve can be due to several factors:
-
Pipetting Inaccuracies: Errors in preparing the standard dilutions.
-
Reaching Saturation: The concentrations of your standards may be outside the linear range of the assay.
-
Incorrect Wavelength: Ensure the spectrophotometer is set to the correct wavelength, typically 595-600 nm.[2][9]
Q3: Can I use this assay for crude cell lysates?
A3: Yes, the diphenylamine assay can be used for relatively crude extracts.[10] However, be aware that other substances in the lysate can interfere with the reaction. For greater accuracy, partial purification of DNA is recommended.
Q4: Is the diphenylamine reaction specific to DNA?
A4: The reaction is not strictly specific to DNA. It is a general reaction for 2-deoxypentoses.[1][9] RNA can also react, though typically less strongly, which may result in a greenish color.[1][10]
Q5: How should I prepare the diphenylamine reagent?
A5: A common preparation involves dissolving 1.5g of diphenylamine in 100ml of glacial acetic acid and then adding 1.5ml of concentrated sulfuric acid.[2] For enhanced sensitivity, acetaldehyde can be added to the reagent on the day of use.[4] Always prepare this reagent in a fume hood and wear appropriate personal protective equipment.[2]
Data Presentation
Table 1: Comparison of Incubation Protocols
| Protocol | Temperature | Incubation Time | Key Characteristics |
| Standard (Burton's) | Room Temperature (25-35°C) | 12-16 hours (overnight) | Enhanced sensitivity.[4] |
| Rapid High-Temp | Boiling Water Bath (~100°C) | 10-15 minutes | Fast results.[1][2] |
| Shortened Moderate-Temp | 50°C | 3-4 hours | Faster than overnight with good stability.[6][7] |
| Hydrolysis Pre-treatment | 70°C | 20 minutes | For hydrolysis prior to color reaction.[8] |
Table 2: Effect of Temperature on Reaction Stabilization Time
| Incubation Temperature | Time to Stabilize Absorbance |
| 37°C | 4-6 hours[7] |
| 50°C | As early as 3 hours[7] |
Experimental Protocols
Standard Protocol (Boiling Water Bath)
-
Prepare Standards and Samples: Prepare a series of DNA standards (e.g., 50-500 µg/ml) and your unknown samples.[2] Include a blank containing only the buffer.
-
Reagent Addition: To 2 ml of each standard and sample, add 4 ml of freshly prepared diphenylamine reagent.[2]
-
Mixing: Mix the contents of each tube thoroughly by vortexing.
-
Incubation: Place all tubes in a boiling water bath for 10 minutes.[2][5]
-
Cooling: Cool the tubes to room temperature.
-
Measurement: Measure the absorbance of the blue-colored complex at 595 nm against the blank.[2]
-
Quantification: Construct a standard curve by plotting absorbance versus DNA concentration and determine the concentration of the unknown samples.
Shortened Protocol (50°C Incubation)
-
Prepare Standards and Samples: As in the standard protocol.
-
Reagent Addition: As in the standard protocol.
-
Mixing: As in the standard protocol.
-
Incubation: Incubate the tubes in a water bath at 50°C for 3 hours.[6][7]
-
Cooling: Cool the tubes to room temperature.
-
Measurement: Measure the absorbance at 600 nm.[7]
-
Quantification: As in the standard protocol.
Visualizations
Caption: Experimental workflow for the diphenylamine assay.
Caption: Chemical reaction pathway of the diphenylamine assay.
References
- 1. egyankosh.ac.in [egyankosh.ac.in]
- 2. iitg.ac.in [iitg.ac.in]
- 3. scispace.com [scispace.com]
- 4. Use of diphenylamine in the detection of apoptosis [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleic Acids: DNA extraction and Dische’s Diphenylamine test (Activity) | Biology OER [openlab.citytech.cuny.edu]
- 6. Diphenylamine-colorimetric method for DNA assay: a shortened procedure by incubating samples at 50 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. archive.nptel.ac.in [archive.nptel.ac.in]
- 10. d1vffmuvmgkypt.cloudfront.net [d1vffmuvmgkypt.cloudfront.net]
Interference of RNA in the diphenylamine assay for DNA quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the diphenylamine assay for DNA quantification, with a specific focus on interference from RNA contamination.
Frequently Asked Questions (FAQs)
Q1: Why did my sample turn a greenish color instead of the expected blue during the diphenylamine assay?
A greenish color is a common indicator of RNA contamination in your DNA sample. The diphenylamine assay is specific for the 2-deoxyribose sugar found in DNA, which produces a blue-colored complex under acidic conditions.[1] While RNA's ribose sugar does not react to form the blue product, its presence can result in a greenish hue, interfering with accurate spectrophotometric readings.[2]
Q2: My DNA concentration appears unexpectedly high. Could RNA contamination be the cause?
Yes, this is a likely possibility. Although RNA does not produce the characteristic blue color, the resulting greenish color still contributes to the overall absorbance at 595 nm. This additional absorbance leads to an artificially inflated reading, causing an overestimation of the actual DNA concentration in your sample.[2][3]
Q3: How can I confirm that RNA is the source of interference in my assay?
To confirm RNA interference, you can perform the following control experiments:
-
RNA Control: Run the diphenylamine assay on a sample containing a known quantity of pure RNA. This should produce the characteristic greenish color and demonstrate the baseline interference.
-
RNase-Treated Sample: Treat an aliquot of your DNA sample with RNase A to degrade any contaminating RNA (see protocol below). Run the assay on this treated sample. A significant reduction in the greenish hue and a drop in the absorbance reading compared to the untreated sample would confirm RNA interference.[4][5]
Q4: How can I remove RNA from my DNA sample before performing the assay?
The most effective method to remove RNA contamination is to treat your DNA sample with RNase A, an enzyme that specifically degrades RNA. Following the enzymatic digestion, the RNase A can be removed through methods like phenol/chloroform extraction or by using a DNA cleanup kit.[6] A detailed protocol for RNase A treatment is provided in the "Experimental Protocols" section.
Q5: What are the best practices to prevent RNA contamination during my DNA extraction?
Preventing contamination from the start is crucial. During the DNA extraction process, incorporating an RNase A treatment step is highly effective. This is typically done after cell lysis and protein removal. Adding RNase A to the cell lysate and incubating it for a period (e.g., 30-60 minutes at 37°C) will degrade the RNA, which is then removed during subsequent precipitation steps.[5][6]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the diphenylamine assay.
| Issue | Potential Cause | Recommended Solution |
| Green or Brownish Color in Sample | RNA Contamination | 1. Confirm contamination using controls (see FAQ Q3).2. Treat the DNA sample with RNase A to remove RNA (see protocol below).[6] |
| Absorbance Readings are Inconsistent or Not Reproducible | 1. Incomplete mixing of reagent and sample.2. Precipitate formation. | 1. Ensure thorough vortexing after adding the diphenylamine reagent.2. A white precipitate may form upon adding the reagent, which should dissolve upon heating. If a green precipitate forms, it may be due to high DNA concentration and can interfere with readings; it should be removed by centrifugation before measurement.[2] |
| No Blue Color Development in DNA Standard | 1. Degraded or improperly prepared diphenylamine reagent.2. Incorrect incubation temperature or time. | 1. Prepare fresh diphenylamine reagent. The reagent is light-sensitive and should be stored in a dark container.[2]2. Ensure the water bath is boiling (100°C) and the incubation time is sufficient (typically 10-15 minutes).[3] |
| Final DNA Concentration is Higher Than Expected | RNA contamination is artificially increasing the absorbance at 595 nm. | Perform an RNase A treatment on your sample and re-run the assay. Compare the results to the untreated sample.[4] |
Quantitative Data Summary
While the diphenylamine reaction is highly specific for DNA, contaminating RNA introduces a qualitative interference that affects quantitative results. The table below summarizes the expected outcomes.
| Sample Composition | Expected Color | Absorbance at 595 nm | Interpretation of DNA Quantity |
| Pure DNA | Blue | Proportional to DNA concentration | Accurate |
| Pure RNA | Colorless to Faint Green | Minimal to low | Correctly indicates absence of DNA |
| DNA + RNA Contamination | Greenish-Blue | Higher than expected for the actual DNA concentration | Inaccurate (Overestimated) |
Experimental Protocols
Protocol 1: Diphenylamine Assay for DNA Quantification
This protocol is based on the Dische's diphenylamine test.
Materials:
-
Diphenylamine Reagent: Dissolve 1.5 g of diphenylamine in 100 ml of glacial acetic acid. Add 1.5 ml of concentrated sulfuric acid. On the day of use, add 0.5 ml of 1.6% aqueous acetaldehyde for every 100 ml of reagent.[3]
-
Standard DNA solution (e.g., 100 µg/mL).
-
Unknown DNA sample.
-
Test tubes, pipettes, vortex mixer.
-
Boiling water bath.
-
Spectrophotometer.
Procedure:
-
Set up tubes: Label test tubes for a blank, a series of DNA standards (e.g., 0, 20, 40, 60, 80, 100 µg), and your unknown samples.
-
Add samples: Pipette 2 ml of each standard and unknown sample into their respective tubes. For the blank, use 2 ml of the same buffer your DNA is dissolved in.
-
Add reagent: Add 4 ml of freshly prepared diphenylamine reagent to all tubes. Mix thoroughly by vortexing.[3]
-
Incubation: Place all tubes in a boiling water bath for 10-15 minutes. A blue color will develop in the presence of DNA.[3]
-
Cooling: Cool the tubes to room temperature.
-
Measurement: Measure the absorbance of each sample at 595 nm using a spectrophotometer, after setting the blank to zero.
-
Quantification: Plot a standard curve of absorbance vs. DNA concentration for your standards. Use the equation of the line from your standard curve to calculate the DNA concentration in your unknown samples.
Protocol 2: RNase A Treatment to Remove RNA Contamination
This protocol can be applied to a purified DNA sample before performing the diphenylamine assay.
Materials:
-
DNA sample contaminated with RNA.
-
RNase A solution (DNase-free, e.g., 10 mg/mL).[6]
-
TE Buffer (pH 8.0).
-
Incubator or water bath at 37°C.
Procedure:
-
Adjust the volume of your DNA sample with TE buffer if necessary.
-
Add RNase A to the DNA sample to a final concentration of 20-50 µg/mL. For example, add 2 µl of a 10 mg/mL RNase A stock solution to 20 µl of your DNA sample.[6]
-
Mix gently by flicking the tube.
-
After incubation, the sample is ready for the diphenylamine assay. For downstream applications that are sensitive to proteins, the RNase A should be removed, for example, by phenol/chloroform extraction followed by ethanol precipitation. However, for the diphenylamine assay, this is often not necessary.
Visualizations
Caption: Workflow for DNA quantification using the diphenylamine assay.
Caption: Troubleshooting logic for RNA interference in the diphenylamine assay.
Caption: Simplified reaction scheme of the diphenylamine assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid Colorimetric Assays to Qualitatively Distinguish RNA and DNA in Biomolecular Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. Nucleic acid protocols: Extraction and optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
How to improve the sensitivity of the diphenylamine test for nitrates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity and reliability of the diphenylamine test for nitrates.
Troubleshooting Guides
Issue 1: Low or No Blue Color Development (Low Sensitivity)
If you are experiencing weak or no color development in samples where nitrates are expected, consider the following troubleshooting steps.
| Potential Cause | Recommended Action | Expected Outcome |
| Suboptimal Reagent Concentration | The diphenylamine reagent is typically prepared as a 0.5% solution in concentrated sulfuric acid. Ensure the diphenylamine is fully dissolved. For spectrophotometric analysis of nitrites, increasing the diphenylamine concentration up to 0.03% has been shown to increase absorbance; this principle may also apply to nitrate detection. | A more intense blue color development, indicating improved sensitivity. |
| Inadequate Sulfuric Acid Concentration | The reaction is highly dependent on the acidity of the medium. For spectrophotometric analysis of nitrites with diphenylamine, a sulfuric acid concentration of 9M was found to be optimal for maximum absorbance.[1] While this is for nitrite detection, it suggests that the acid concentration is a critical parameter for color development. | Enhanced reaction kinetics and a more pronounced blue coloration. |
| Insufficient Reaction Time | The blue color may take time to fully develop, especially at low nitrate concentrations. For spectrophotometric analysis of nitrites, maximum absorbance was achieved after 15 minutes.[1] | Allowing for a longer reaction time may result in a more discernible blue color. |
| Low Reaction Temperature | While the addition of concentrated sulfuric acid generates heat, lower ambient temperatures may slow down the reaction. One study on detecting nitrate vapor found that detection occurred between 44°C and 50°C.[2] | Gently warming the reaction mixture may increase the rate of color development, but should be done cautiously and consistently. |
| Sample pH Not Optimized | For quantitative analysis, the pH of the sample can influence the accuracy of the results. A study using response surface methodology found that adjusting the sample pH to approximately 4 minimized the relative error and improved recovery rates.[3] | Improved accuracy and reproducibility for quantitative measurements. |
Issue 2: False Positives (Blue Color in Nitrate-Free Samples)
The appearance of a blue color in the absence of nitrates is a common issue with the diphenylamine test.
| Potential Cause | Recommended Action | Expected Outcome |
| Presence of Interfering Oxidizing Agents | The diphenylamine test is not specific to nitrates and will produce a blue color with other oxidizing agents such as nitrites, chlorates, bromates, iodates, and chromates.[4][5] | Identification and removal of interfering ions will lead to more accurate nitrate detection. |
| Contaminated Reagent | The diphenylamine reagent can become contaminated over time, leading to a blue or brown discoloration and false positive results.[6] Contamination can occur if the dropper tip comes into contact with a sample.[6] | Using fresh, properly prepared, and stored reagent will prevent false positives from this source. |
| Contaminated Glassware | Residual oxidizing agents from previous experiments on glassware can react with the diphenylamine reagent. | Thoroughly cleaning all glassware with a suitable cleaning agent followed by rinsing with deionized or distilled water will eliminate this source of contamination. |
Frequently Asked Questions (FAQs)
Q1: How can I prepare and store the diphenylamine reagent to ensure optimal performance?
A1: The standard procedure for preparing the diphenylamine reagent is to dissolve 0.5 grams of diphenylamine in 20 mL of distilled water, and then slowly add 80-90 mL of concentrated sulfuric acid while stirring.[4][6] The addition of sulfuric acid generates significant heat, so it should be done carefully, preferably in an ice bath, and allowed to cool before use. Store the reagent in a clean, glass bottle with a non-reactive cap (e.g., polyethylene or polypropylene) in a cool, dark place.[4] The reagent can be stable for several years, but should be discarded if it becomes significantly discolored (brown or blue).[4][6]
Q2: What are the most common interfering ions in the diphenylamine test, and how can I mitigate their effects?
A2: The most common interfering ions are other oxidizing agents, with nitrites being particularly problematic as they are often present alongside nitrates. Other interfering ions include chlorates, bromates, iodates, and chromates.[4][5] To mitigate nitrite interference, you can add a small amount of a nitrite scavenger, such as amidosulfonic acid or urea, to the sample before adding the diphenylamine reagent.[7]
Q3: Can the diphenylamine test be used for quantitative analysis of nitrates?
A3: While the diphenylamine test is often used as a qualitative or semi-quantitative spot test, it can be adapted for quantitative analysis using spectrophotometry.[1][3] The intensity of the blue color, measured by its absorbance at a specific wavelength (around 597 nm), is proportional to the nitrate concentration.[8] For accurate quantitative results, it is crucial to optimize reaction conditions such as sample pH, reagent concentrations, and reaction time, and to create a standard curve with known nitrate concentrations.
Q4: What causes a brown or yellow color to appear instead of blue?
A4: A brown coloration can occur in the presence of carbohydrates, which may be charred by the concentrated sulfuric acid in the reagent.[6] A yellow color may indicate the presence of other compounds or a different reaction pathway, and is generally considered a negative result for nitrates.[4]
Q5: My reagent has turned slightly brown/blue upon storage. Is it still usable?
A5: A slight brown or blue tinge that develops over time may not significantly affect the test's performance for qualitative screening.[4] However, for sensitive or quantitative work, it is best to prepare fresh reagent. If the reagent is highly discolored, it should be discarded as it may lead to false positive results.[6]
Experimental Protocols
Standard Diphenylamine Test for Qualitative Nitrate Detection
-
Reagent Preparation:
-
Carefully dissolve 0.5 g of diphenylamine in 20 mL of distilled water.
-
Slowly and with constant stirring, add 80 mL of concentrated sulfuric acid. The mixture will become hot.
-
Allow the reagent to cool completely before transferring it to a clean glass dropper bottle.
-
-
Test Procedure (for liquid samples):
-
Place a few milliliters of the sample solution into a clean test tube.
-
Carefully layer 1-3 mL of the diphenylamine reagent down the side of the slanted test tube to form a distinct layer underneath the sample.
-
Observe the interface between the two layers. The appearance of a blue or blue-black ring within a few minutes indicates the presence of nitrates.[6]
-
-
Test Procedure (for solid samples):
-
Place a small amount of the solid sample on a white spot plate or in a test tube.
-
Add a few drops of the diphenylamine reagent directly to the sample.
-
A blue color developing on the sample indicates the presence of nitrates.
-
Protocol for Mitigating Nitrite Interference
-
Sample Preparation:
-
Nitrate Detection:
-
Proceed with the standard diphenylamine test as described above. The resulting blue color will be indicative of nitrates without the interference from nitrites.
-
Visualizations
References
- 1. asianpubs.org [asianpubs.org]
- 2. ukm.my [ukm.my]
- 3. Improvement of the diphenylamine-based spectrophotometric method for nitrate determination - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. The Diphenylamine Spot Test for Cellulose Nitrate in Museum Objects – Canadian Conservation Institute (CCI) Notes 17/2 - Canada.ca [canada.ca]
- 5. Nitrate test - Wikipedia [en.wikipedia.org]
- 6. extension.missouri.edu [extension.missouri.edu]
- 7. nemi-test.er.usgs.gov [nemi-test.er.usgs.gov]
- 8. researchgate.net [researchgate.net]
Stability issues with the diphenylamine reagent and how to store it
Diphenylamine Reagent: Technical Support Center
This guide provides troubleshooting advice and frequently asked questions regarding the stability and storage of the diphenylamine reagent, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid diphenylamine?
A1: Solid diphenylamine should be stored in a cool, dry, and well-ventilated area.[1][2] It is sensitive to light and should be kept in a tightly closed container away from direct sunlight.[1][2][3] It is incompatible with and should be stored away from strong acids, strong bases, and oxidizing agents.[1][2][4][5]
Q2: What is the shelf life of solid diphenylamine?
A2: If stored correctly under the recommended conditions, solid diphenylamine has an indefinite shelf life.[1][2] One supplier suggests a shelf life of 3 years.[6] However, it's always best to refer to the manufacturer's certificate of analysis, as some suppliers may not provide an expiration date if extensive stability data is unavailable, in which case a standard one-year warranty from the date of shipment may apply.
Q3: How should the prepared diphenylamine reagent solution be stored?
A3: The prepared reagent, which typically contains strong acids like glacial acetic acid and sulfuric acid, is highly corrosive.[7] It should be stored in a tightly sealed glass bottle in a cool, dark place.[8] Plastic caps and liners made of polyethylene or polypropylene are suitable, while metal, paper, cork, or rubber liners should be avoided as they will be degraded by the acid.[7]
Q4: How long is the prepared diphenylamine reagent solution stable?
A4: For quantitative applications like the diphenylamine assay for DNA estimation, it is strongly recommended to prepare the reagent fresh on the day of use.[9][10] This ensures maximum reactivity and reproducibility. For qualitative spot tests, such as detecting cellulose nitrate, the reagent can be stored for several years and may still be effective even if it develops a slight brown or blue color.[7] However, for accurate quantitative analysis, a colorless, freshly prepared reagent is crucial.
Q5: My diphenylamine reagent has changed color in the bottle. What does this mean and can I still use it?
A5: Discoloration of the diphenylamine reagent, often to a brown or blue tinge, is a sign of degradation.[7][11] This can be caused by exposure to light or air.[4][11] While a slightly discolored reagent might still work for simple qualitative spot tests, it should not be used for quantitative assays.[7] The colored degradation products can interfere with colorimetric readings and lead to inaccurate results. For best results in quantitative experiments, always use a freshly prepared, colorless reagent.
Troubleshooting Guide
Problem 1: No blue color or a very weak color develops in my diphenylamine assay for DNA.
-
Cause: Reagent degradation.
-
Cause: Insufficient heating.
-
Cause: Incorrect reagent composition.
-
Cause: No or very little DNA in the sample.
Problem 2: The assay produces a green or greenish-blue color instead of a pure blue.
-
Cause: Presence of RNA in the sample.
-
Cause: Contaminants.
-
Solution: Certain oxidizing agents or compounds can interfere with the reaction.[7] Ensure all glassware is clean and that the sample is free from interfering substances.
-
Problem 3: The absorbance readings of my standards are not linear or are out of range.
-
Cause: Reagent instability.
-
Solution: If the reagent was not freshly prepared, its reactivity might have changed over the course of pipetting into the standards, leading to inconsistent color development. Always use a fresh reagent.[9]
-
-
Cause: Incorrect standard concentrations.
-
Solution: Prepare a fresh set of DNA standards and ensure accurate dilutions. If the absorbance is too high, dilute the standard stock solution and repeat the assay.[9]
-
Data Summary Table
| Substance | Parameter | Recommended Condition | Rationale / Notes |
| Solid Diphenylamine | Storage Temperature | Cool, below +30°C[4] | To maintain stability. |
| Light Exposure | Store away from light in a dark place.[1][2] | Diphenylamine can discolor upon exposure to light.[4][11] | |
| Atmosphere | Store in a dry, well-ventilated place.[1] | To prevent degradation from moisture. | |
| Container | Keep container tightly closed.[1][2] | Protects from air and moisture. | |
| Shelf Life | Indefinite if stored properly.[1][2] | The solid chemical is highly stable under ideal conditions. | |
| Prepared Reagent | Storage Temperature | Cool location. | To slow the rate of degradation. |
| Light Exposure | Store in a dark glass bottle.[8] | The reagent is light-sensitive. | |
| Container | Glass bottle with acid-resistant cap (e.g., Polyethylene).[7] | The reagent is highly corrosive and reacts with metals, rubber, and cork.[7] | |
| Shelf Life (Quantitative) | Must be prepared fresh for each use.[9][10] | Ensures reproducibility and accuracy for quantitative measurements. | |
| Shelf Life (Qualitative) | Can be stored for several years.[7] | Slight discoloration may not affect performance in simple spot tests.[7] |
Experimental Protocols
Preparation of Diphenylamine Reagent for DNA Quantification
This protocol describes the preparation of the diphenylamine reagent for the colorimetric estimation of DNA.
Materials:
-
Diphenylamine (≥99% purity)
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Acetaldehyde solution (e.g., 1.6% w/v), if required by specific protocol
Procedure:
-
Prepare Diphenylamine Solution: Dissolve 1.5 g of diphenylamine in 100 mL of glacial acetic acid. Stir until the solid is completely dissolved.[8][9]
-
Add Sulfuric Acid: Carefully and slowly, add 1.5 mL of concentrated sulfuric acid to the diphenylamine-acetic acid solution.[8][9]
-
Store Temporarily (if necessary): Store this solution in a dark glass bottle.[8]
-
Add Acetaldehyde (on the day of use): Some protocols require the addition of acetaldehyde to enhance the reaction. On the day of the experiment, add 0.5 mL of a freshly prepared 1.6% acetaldehyde solution to every 100 mL of the diphenylamine reagent.[9] The final reagent is now ready for use.
Visualizations
Caption: Workflow for the preparation and storage of diphenylamine reagent.
Caption: Troubleshooting flowchart for common diphenylamine assay issues.
References
- 1. Diphenylamine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. archpdfs.lps.org [archpdfs.lps.org]
- 3. sirchie.com [sirchie.com]
- 4. 122-39-4 CAS MSDS (Diphenylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. DIPHENYLAMINE AR ACS | Lab chemical supplier, Laboratory Chemicals, Lab chemical distributors, Laboratory chemicals manufacturer, Lab chemical manufacturer, Lab chemicals exporter, Laboratory chemical suppliers, Alpha Chemika India. [alphachemika.co]
- 7. The Diphenylamine Spot Test for Cellulose Nitrate in Museum Objects – Canadian Conservation Institute (CCI) Notes 17/2 - Canada.ca [canada.ca]
- 8. iitg.ac.in [iitg.ac.in]
- 9. egyankosh.ac.in [egyankosh.ac.in]
- 10. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 11. Diphenylamine | C6H5NHC6H5 | CID 11487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Quantification of unknown DNA by diphenylamine reagent. [vlab.andcollege.du.ac.in]
- 13. Nucleic Acids: DNA extraction and Dische’s Diphenylamine test (Activity) | General Biology Lab Manual Using Climate Change Modules [bioclimate.commons.gc.cuny.edu]
Correcting for background absorbance in the diphenylamine spectrophotometric method
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the correction for background absorbance in the diphenylamine (DPA) spectrophotometric method for DNA quantification.
Troubleshooting Guide
High background absorbance can significantly impact the accuracy of DNA quantification. This guide addresses common issues and provides step-by-step solutions.
Issue 1: High Absorbance in the Reagent Blank
Potential Causes:
-
Reagent Quality and Age: The diphenylamine reagent can degrade over time, leading to a higher background signal. It is crucial to prepare the reagent fresh.[1][2]
-
Contaminated Reagents: Contamination of any of the reagent components (diphenylamine, glacial acetic acid, sulfuric acid, or acetaldehyde/ethanal) can increase the blank's absorbance.[3]
-
Improper Reagent Preparation: Incorrect concentrations or improper mixing of the DPA reagent can result in high background.
Troubleshooting Steps:
-
Prepare Fresh DPA Reagent: Always prepare the diphenylamine reagent on the day of use.[1][2][3]
-
Use High-Purity Reagents: Ensure that all chemicals used for the reagent preparation are of analytical grade.
-
Verify Reagent Preparation Protocol: Double-check the concentrations and volumes used in the reagent preparation, as detailed in the experimental protocol section.
-
Run a Reagent Blank: Before adding any samples, measure the absorbance of the DPA reagent itself against the solvent used to prepare it. A high reading indicates a problem with the reagent.
Issue 2: High Absorbance in the Sample Blank
Potential Causes:
-
Sample Turbidity: The presence of suspended particles in the sample will scatter light, leading to an artificially high absorbance reading.[4] This is a common issue in colorimetric assays.
-
Interfering Substances: The sample may contain substances that either react with the DPA reagent or absorb light at the same wavelength (around 595-600 nm). Common interfering substances include proteins and RNA.[5][6]
-
Residual Reagents from DNA Extraction: Chemicals used during DNA extraction, such as phenol or guanidine thiocyanate, can contaminate the sample and interfere with the assay.[6]
Troubleshooting Steps:
-
Assess Sample Clarity: Visually inspect the samples for any cloudiness or particulate matter.
-
Prepare a Sample Blank: This is a crucial control to account for the inherent absorbance of the sample matrix. The preparation of a proper sample blank is detailed in the experimental protocols.
-
Remove Particulates: If turbidity is observed, centrifuge the samples to pellet any suspended material and use the supernatant for the assay. Filtration may also be an option, but ensure the filter does not bind DNA.
-
Address Interfering Substances: If interference from proteins or RNA is suspected, refer to the protocols for their removal.
Logical Workflow for Troubleshooting High Background
Caption: A flowchart outlining the decision-making process for troubleshooting high background absorbance.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a "reagent blank" and a "sample blank"?
A1:
-
A reagent blank contains all the reagents used in the assay in the same volumes, but no sample. It is used to zero the spectrophotometer and subtracts the absorbance of the reagents themselves.[7]
-
A sample blank contains the sample and all reagents except for the key color-developing agent (in this case, diphenylamine can be omitted, or the reaction can be stopped before color development). It accounts for the background absorbance from the sample matrix itself, including any color or turbidity.[4]
Q2: What is an acceptable absorbance value for the reagent blank?
A2: Ideally, the absorbance of the reagent blank should be very low, typically below 0.1 absorbance units. While there is no universal standard, a consistently low blank reading indicates the purity and freshness of your reagents. A high or drifting blank value is a sign of reagent degradation or contamination.
Q3: How can I correct for sample turbidity?
A3: The most effective way to correct for sample turbidity is to prepare and use a sample blank for each sample.[4] The absorbance of the sample blank is subtracted from the absorbance of the corresponding sample. If turbidity is very high, it may be necessary to centrifuge the sample to pellet the particulate matter before performing the assay.
Q4: Can RNA interfere with the diphenylamine assay?
A4: Yes, RNA can be a source of interference. While the diphenylamine reaction is more specific for the 2-deoxyribose in DNA, high concentrations of ribose in RNA can lead to a greenish color, which can contribute to the absorbance reading at 595 nm.[1] For highly accurate measurements, especially with samples rich in RNA, it is advisable to perform an RNase digestion step.
Q5: How often should I prepare the diphenylamine reagent?
A5: The diphenylamine reagent should be prepared fresh on the day of the experiment.[1][2] The reagent is light-sensitive and can degrade, leading to increased background absorbance.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the diphenylamine assay.
| Parameter | Recommended Value/Range | Notes |
| Wavelength of Maximum Absorbance | 595 - 600 nm | The blue-colored complex formed has a sharp absorption maximum in this range.[3] |
| Reagent Blank Absorbance | < 0.1 AU | Higher values may indicate reagent degradation or contamination. |
| Linear Absorbance Range | 0.1 - 1.0 AU | For most spectrophotometers, absorbance values above 1.0 may be non-linear and inaccurate.[8] |
| Diphenylamine Concentration in Reagent | 1 - 1.5 g in 100 mL glacial acetic acid | A common concentration range for the DPA reagent.[1][3] |
| Sulfuric Acid Concentration in Reagent | 1.5 - 2.5 mL in 100 mL glacial acetic acid | Provides the acidic conditions necessary for the reaction.[2][3] |
| Incubation Temperature | 90 - 100 °C (boiling water bath) | For color development.[2][3] |
| Incubation Time | 10 - 15 minutes | Sufficient time for the colorimetric reaction to complete.[1][3] |
Experimental Protocols
Protocol 1: Preparation of Diphenylamine Reagent
-
Dissolve 1.5 g of high-purity diphenylamine in 100 mL of glacial acetic acid.[1][3]
-
Carefully add 1.5 mL of concentrated sulfuric acid to the solution. Mix gently.[1][3]
-
Store the solution in a dark, glass bottle.
-
On the day of use, add 0.5 mL of a freshly prepared 1.6% aqueous acetaldehyde solution to every 100 mL of the diphenylamine solution.[1]
Protocol 2: Standard Diphenylamine Assay Workflow
Caption: A diagram illustrating the standard workflow for the diphenylamine DNA quantification assay.
Protocol 3: Preparation of Blanks for Background Correction
-
Reagent Blank:
-
To a test tube, add the same volume of the buffer or solvent that your DNA samples are in as the sample volume you will be using.
-
Add the same volume of diphenylamine reagent as you would to your samples.
-
Process this tube alongside your standards and samples.
-
Use this blank to zero the spectrophotometer before reading your samples.
-
-
Sample Blank (to correct for turbidity and inherent color):
-
For each sample you are testing, prepare a parallel tube.
-
To this "sample blank" tube, add the same volume of your DNA sample.
-
Instead of the complete DPA reagent, add a solution containing glacial acetic acid and sulfuric acid in the same concentrations as the DPA reagent, but without diphenylamine.
-
Process these sample blanks alongside your other tubes.
-
Measure the absorbance of each sample blank against the reagent blank.
-
Subtract the absorbance of each sample blank from the absorbance reading of the corresponding sample.
-
Protocol 4: Removal of Interfering Substances
-
Protein Removal (Phenol-Chloroform Extraction):
-
This is a standard procedure typically performed during the DNA extraction process.
-
Mix the DNA sample with an equal volume of a phenol:chloroform:isoamyl alcohol (25:24:1) solution.
-
Centrifuge to separate the phases. The aqueous phase (top layer) contains the DNA, while proteins are in the organic phase and at the interface.
-
Carefully transfer the aqueous phase to a new tube.
-
Precipitate the DNA from the aqueous phase using ethanol.
-
-
RNA Removal (RNase Treatment):
-
Add RNase A to your DNA sample to a final concentration of 100 µg/mL.
-
Incubate at 37°C for 30-60 minutes.
-
The RNase can then be removed by a subsequent protein removal step (like phenol-chloroform extraction) or by using a DNA purification kit.[9]
-
References
- 1. egyankosh.ac.in [egyankosh.ac.in]
- 2. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 3. iitg.ac.in [iitg.ac.in]
- 4. analytik.news [analytik.news]
- 5. Overcoming Biopharmaceutical Interferents for Quantitation of Host Cell DNA Using an Automated, High-Throughput Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. berthold.com [berthold.com]
- 7. The Blank in Photometry - Eppendorf US [eppendorf.com]
- 8. vernier.com [vernier.com]
- 9. How do I remove the RNA contamination from purified DNA? [qiagen.com]
Technical Support Center: Diphenylamine DNA Quantification Assay
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with the diphenylamine DNA standard curve linearity.
Frequently Asked Questions (FAQs)
Q1: Why is my diphenylamine DNA standard curve not linear?
A non-linear standard curve in a diphenylamine assay can arise from several factors, often related to reagent preparation, experimental procedure, or interfering substances. A common issue is the degradation of the diphenylamine reagent, which should be prepared fresh for optimal results.[1][2][3][4] Additionally, improper heating steps, inaccuracies in pipetting, or contamination of reagents or samples can all contribute to a loss of linearity.
Q2: What is the principle behind the diphenylamine assay for DNA quantification?
The diphenylamine assay is a colorimetric method for quantifying DNA. The reaction occurs under acidic conditions where the 2-deoxyribose sugar of DNA is converted to ω-hydroxylevulinaldehyde.[1][3][5][6] This aldehyde then reacts with diphenylamine to produce a blue-colored complex.[1][2][3][4][5][6][7][8][9] The intensity of this blue color, which is proportional to the DNA concentration, is measured spectrophotometrically at a wavelength of approximately 595 nm.[1][2][3][4][5][7][8] It is important to note that the reaction is specific to 2-deoxypentose sugars and is not entirely specific for DNA.[1][6]
Q3: What are the critical reagents and how should they be prepared?
The primary reagents are a standard DNA solution and the diphenylamine reagent. For accurate results, the diphenylamine reagent should be freshly prepared.[1][2][3][4]
Table 1: Reagent Preparation
| Reagent | Preparation Protocol | Storage |
| Standard DNA Solution (e.g., 100 µg/mL) | Dissolve a known weight of high-quality DNA (e.g., calf thymus DNA) in a suitable buffer like saline-citrate or 1N perchloric acid.[1][3][10] | Store at 2-8°C. For long-term storage, freeze at -20°C.[11] |
| Diphenylamine Reagent | Dissolve 1 g of diphenylamine in 100 mL of glacial acetic acid. Carefully add 2.5 mL of concentrated sulfuric acid.[2][3][10] Some protocols also recommend adding acetaldehyde.[1] | Store in a dark, amber-colored bottle at 2-8°C.[10] It is highly recommended to prepare this reagent fresh on the day of use.[1][2][3][4] |
Caution: Diphenylamine and concentrated sulfuric acid are hazardous. Handle with appropriate personal protective equipment in a fume hood.[2][7]
Troubleshooting Guide
Below are common problems encountered during the diphenylamine assay and their potential solutions.
Table 2: Troubleshooting Non-Linear Standard Curves
| Problem | Potential Cause | Suggested Solution |
| Low absorbance readings or flat curve | Degraded diphenylamine reagent. | Prepare the diphenylamine reagent fresh before each experiment.[1][2][3][4] |
| Insufficient heating. | Ensure the water bath is at boiling temperature (100°C) and that the incubation time is consistent for all tubes (typically 10-15 minutes).[1][2][3][7][12] | |
| Incorrect wavelength reading. | Verify that the spectrophotometer is set to the correct wavelength, typically 595 nm.[1][2][3][4][5][7][8] | |
| High background or non-zero intercept | Contaminated reagents or glassware. | Use high-purity water and acid-washed glassware. Ensure all equipment is clean before use.[2] |
| Presence of interfering substances. | The diphenylamine reaction can be affected by other cellular components.[13] If samples are not purified, consider a DNA extraction step. RNA can also react to some extent, producing a greenish color.[1][9] | |
| Inconsistent or scattered data points | Pipetting errors. | Use calibrated micropipettes and ensure accurate and consistent pipetting of standards, samples, and reagents. |
| Incomplete mixing. | Vortex or mix each tube thoroughly after adding the diphenylamine reagent.[3][12] | |
| Temperature fluctuations during incubation. | Ensure all tubes are heated uniformly in the water bath.[3][12] | |
| Curve plateaus at high concentrations | Reagent limitation. | The concentration of diphenylamine may become a limiting factor at high DNA concentrations. If necessary, dilute samples to fall within the linear range of the assay.[1] |
| Spectrophotometer limitations. | If absorbance values are outside the linear range of the spectrophotometer, dilute the standards and samples and repeat the assay.[1] |
Experimental Protocol
This is a generalized protocol for the diphenylamine DNA quantification assay.
-
Preparation of DNA Standards:
-
Assay Setup:
-
Reaction:
-
Incubation:
-
Measurement:
-
Data Analysis:
-
Plot a standard curve of absorbance at 595 nm versus the known DNA concentration of the standards.
-
Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.[7]
-
Visualizations
Caption: Workflow for the Diphenylamine DNA Quantification Assay.
Caption: Troubleshooting logic for a non-linear diphenylamine standard curve.
References
- 1. egyankosh.ac.in [egyankosh.ac.in]
- 2. Quantification of unknown DNA by diphenylamine reagent. [vlab.andcollege.du.ac.in]
- 3. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 4. Estimation of DNA by the Diphenylamine Method | Biochemistry | Biotechnology Methods | Botany Laboratory Experiments | Biocyclopedia.com [biocyclopedia.com]
- 5. homework.study.com [homework.study.com]
- 6. archive.nptel.ac.in [archive.nptel.ac.in]
- 7. iitg.ac.in [iitg.ac.in]
- 8. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 9. Nucleic Acids: DNA extraction and Dische’s Diphenylamine test (Activity) | General Biology Lab Manual Using Climate Change Modules [bioclimate.commons.gc.cuny.edu]
- 10. archive.nptel.ac.in [archive.nptel.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. archive.nptel.ac.in [archive.nptel.ac.in]
- 13. researchgate.net [researchgate.net]
Fading of the blue color in the diphenylamine reaction and how to prevent it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the diphenylamine reaction for DNA quantification.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the diphenylamine reaction for DNA quantification?
The diphenylamine reaction is a colorimetric method used to quantify DNA. The reaction is based on the principle that under acidic conditions, the deoxyribose sugar of DNA is converted to ω-hydroxylevulinylaldehyde. This aldehyde then reacts with diphenylamine to produce a blue-colored complex.[1][2][3] The intensity of the blue color, which can be measured spectrophotometrically at approximately 595 nm, is directly proportional to the concentration of DNA in the sample.[1][2] It is important to note that this reaction is specific to 2-deoxypentose sugars and therefore does not react with the ribose sugar found in RNA, allowing for the specific quantification of DNA.[4][5][6]
Q2: My diphenylamine reagent has a yellowish tint. Can I still use it?
Diphenylamine as a solid is a colorless compound; however, commercial samples can often appear yellow due to oxidized impurities. While a slight yellowish tint in the reagent may not significantly affect the results, it is an indication of oxidation. For the most accurate and reproducible results, it is highly recommended to use a freshly prepared reagent from a pure, colorless stock of diphenylamine. Storing the diphenylamine solution in a dark glass bottle can help to slow down the degradation process.[2]
Q3: The blue color in my samples is fading before I can take the absorbance readings. What is causing this and how can I prevent it?
The fading of the blue color in the diphenylamine reaction is a common issue that can lead to inaccurate DNA quantification. The primary causes for this color instability are:
-
Photodegradation: The blue-colored complex, which is a type of dye, is susceptible to photobleaching.[7][8] Exposure to light, especially UV light, can cause the photochemical alteration of the dye molecule, leading to a loss of color.
-
Oxidation: The blue product, a quinoidal immonium salt of diphenylbenzidine, can be further oxidized, which may lead to the formation of a colorless or yellow-green product.[9][10][11]
-
Reaction Kinetics: The reaction may not have reached a stable endpoint, or the colored product itself may be inherently unstable under the experimental conditions over extended periods.
To prevent the fading of the blue color, consider the following troubleshooting measures:
-
Minimize Light Exposure: Protect your samples from direct light as much as possible during and after the color development step. Use amber-colored tubes or cover your test tube rack with aluminum foil.
-
Optimized Incubation Temperature: A modified protocol suggests that incubating the samples at 50°C can hasten and stabilize the diphenylamine reaction, potentially leading to a more stable color.[12][13]
-
Timely Absorbance Reading: Read the absorbance of your samples as soon as they have cooled to room temperature after the incubation step. Avoid letting the samples sit for extended periods before measurement.
-
Fresh Reagent Preparation: Always use a freshly prepared diphenylamine reagent for your experiments to ensure its reactivity and minimize the presence of interfering oxidized byproducts.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Fading of the blue color | 1. Photodegradation: Exposure to ambient or UV light. | 1. Protect samples from light by using amber tubes or covering the rack with foil. Minimize the time between color development and absorbance reading. |
| 2. Oxidation of the colored product: The blue complex is susceptible to further oxidation. | 2. Ensure reagents are fresh and properly stored. Avoid introducing contaminating oxidizing agents. | |
| 3. Unstable reaction endpoint: The color may not be stable over long periods. | 3. Read the absorbance promptly after the samples have cooled. Consider using a stabilized protocol with an optimized incubation temperature (e.g., 50°C).[12][13] | |
| No blue color development | 1. Absence of DNA: The sample may not contain DNA. | 1. Verify the presence of DNA in your sample using an alternative method if possible. |
| 2. Improper reagent preparation: The diphenylamine reagent was not prepared correctly. | 2. Review the reagent preparation protocol. Ensure the correct concentrations of diphenylamine, acetic acid, and sulfuric acid are used. | |
| 3. Insufficient heating: The reaction was not heated for the required time or at the correct temperature. | 3. Ensure the water bath is at the specified temperature (e.g., boiling) and that the samples are incubated for the full recommended time. | |
| Inconsistent results between replicates | 1. Pipetting errors: Inaccurate pipetting of samples or reagents. | 1. Ensure your pipettes are calibrated and use proper pipetting techniques. |
| 2. Inhomogeneous mixing: The sample and reagent were not mixed thoroughly. | 2. Vortex or invert the tubes to mix the contents thoroughly after adding the diphenylamine reagent. | |
| 3. Temperature variation: Inconsistent heating of samples. | 3. Ensure all tubes are submerged to the same level in the water bath for uniform heating. |
Experimental Protocols
Standard Diphenylamine Reaction Protocol
This protocol is a standard method for the colorimetric estimation of DNA.
1. Reagent Preparation:
-
Diphenylamine Reagent: Dissolve 1 g of diphenylamine in 100 ml of glacial acetic acid. Carefully add 2.75 ml of concentrated sulfuric acid. Store this solution in a dark bottle. It is recommended to prepare this reagent fresh.[2]
2. Standard DNA Preparation:
-
Prepare a stock solution of known DNA concentration (e.g., 100 µg/ml).
-
Create a series of standards by diluting the stock solution to concentrations ranging from 10 to 100 µg/ml.
3. Assay Procedure:
-
Pipette 2 ml of each standard and unknown DNA sample into separate, labeled test tubes.
-
Prepare a blank tube containing 2 ml of the same buffer used for the samples.
-
Add 4 ml of the diphenylamine reagent to each tube.
-
Mix the contents of each tube thoroughly by vortexing.
-
Incubate all tubes in a boiling water bath for 10 minutes.[2]
-
Cool the tubes to room temperature.
-
Measure the absorbance of each sample at 595 nm using a spectrophotometer, with the blank solution as the reference.
-
Plot a standard curve of absorbance versus DNA concentration for the standards.
-
Determine the concentration of the unknown DNA samples from the standard curve.
Modified Protocol for Enhanced Color Stability
This modified protocol aims to improve the stability of the blue color by optimizing the incubation temperature.[12][13]
1. Reagent Preparation:
-
Follow the same reagent preparation steps as in the standard protocol.
2. Standard DNA Preparation:
-
Follow the same standard preparation steps as in the standard protocol.
3. Assay Procedure:
-
Pipette 2 ml of each standard and unknown DNA sample into separate, labeled test tubes.
-
Prepare a blank tube containing 2 ml of the same buffer used for the samples.
-
Add 4 ml of the diphenylamine reagent to each tube.
-
Mix the contents of each tube thoroughly by vortexing.
-
Incubate all tubes in a water bath at 50°C for 3 hours.[12]
-
Cool the tubes to room temperature.
-
Measure the absorbance of each sample at 595 nm using a spectrophotometer, with the blank solution as the reference.
-
Plot a standard curve and determine the concentration of the unknown samples as in the standard protocol.
Visualizations
Caption: Experimental workflow for DNA quantification using the diphenylamine reaction.
References
- 1. archive.nptel.ac.in [archive.nptel.ac.in]
- 2. iitg.ac.in [iitg.ac.in]
- 3. egyankosh.ac.in [egyankosh.ac.in]
- 4. Dische test - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Photobleaching - Wikipedia [en.wikipedia.org]
- 8. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. kfs.edu.eg [kfs.edu.eg]
- 12. Diphenylamine-colorimetric method for DNA assay: a shortened procedure by incubating samples at 50 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Nucleic Acid Quantification: Diphenylamine vs. Orcinol Methods
For Researchers, Scientists, and Drug Development Professionals
Accurate quantification of nucleic acids is a cornerstone of molecular biology, essential for a wide range of applications, from basic research to the development of novel therapeutics. Two classical colorimetric methods, the diphenylamine assay for DNA and the orcinol assay for RNA, have long been employed for this purpose. This guide provides an objective comparison of these two methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their needs.
Principle of the Methods
The diphenylamine and orcinol methods are colorimetric assays that rely on the reaction of a specific reagent with the sugar component of nucleic acids to produce a colored product, the absorbance of which is proportional to the concentration of the nucleic acid.
Diphenylamine Method for DNA Quantification: This method is specific for the quantification of DNA. In the presence of an acidic solution, the deoxyribose sugar of DNA is converted to a highly reactive aldehyde. This aldehyde then reacts with diphenylamine to form a blue-colored complex with an absorption maximum at approximately 595 nm.
Orcinol Method for RNA Quantification: The orcinol method is used for the quantification of RNA. Under acidic conditions and heat, the ribose sugar in RNA is dehydrated to form furfural. This furfural then reacts with orcinol in the presence of a ferric chloride catalyst to produce a green-colored complex, which is measured at around 665 nm. It is important to note that this is a general test for pentoses, and DNA can interfere with the assay.
Quantitative Performance
The choice between the diphenylamine and orcinol methods often depends on the specific requirements of the experiment, including the type of nucleic acid to be quantified, the required sensitivity, and the potential for interfering substances. The following table summarizes the key quantitative parameters of each method.
| Parameter | Diphenylamine Method | Orcinol Method |
| Specificity | High for DNA | Primarily for RNA, but DNA interferes |
| Limit of Detection | ~3 µg of DNA[1] | Data not consistently reported, but generally considered less sensitive than modern methods |
| Linear Range | 10-120 µg/mL of DNA[2] | 50-200 µg/mL of RNA[3] |
| Interference | Generally low; less affected by RNA and proteins[4] | Significant interference from DNA and other pentose-containing molecules |
| Time Consumption | More time-consuming | Relatively faster than the diphenylamine method |
Experimental Protocols
Detailed and accurate protocols are crucial for obtaining reliable and reproducible results. Below are the standard experimental procedures for both the diphenylamine and orcinol methods.
Diphenylamine Method for DNA Quantification
Reagents:
-
Diphenylamine Reagent: Dissolve 1 g of diphenylamine in 100 mL of glacial acetic acid. Add 2.5 mL of concentrated sulfuric acid. This reagent should be prepared fresh.
-
Standard DNA Solution: A stock solution of known concentration (e.g., 1 mg/mL) of calf thymus DNA. Working standards are prepared by diluting the stock solution.
Procedure:
-
Prepare a series of DNA standards of known concentrations.
-
To 1 mL of each standard and unknown sample, add 2 mL of the diphenylamine reagent.
-
Mix the contents thoroughly by vortexing.
-
Incubate the tubes in a boiling water bath for 10-15 minutes.
-
Cool the tubes to room temperature.
-
Measure the absorbance of the blue-colored solution at 595 nm against a blank (containing the reagent and the solvent used for the samples).
-
Plot a standard curve of absorbance versus DNA concentration.
-
Determine the concentration of the unknown DNA samples from the standard curve.
Orcinol Method for RNA Quantification
Reagents:
-
Orcinol Reagent: Dissolve 0.1 g of ferric chloride (FeCl₃) in 100 mL of concentrated hydrochloric acid. Add 3.5 mL of a 6% (w/v) solution of orcinol in ethanol.[5]
-
Standard RNA Solution: A stock solution of a known concentration of RNA (e.g., yeast RNA). Working standards are prepared by diluting the stock solution.
Procedure:
-
Prepare a series of RNA standards of known concentrations.[5]
-
To 1 mL of each standard and unknown sample, add 2 mL of the orcinol reagent.[5]
-
Mix the contents thoroughly.
-
Heat the tubes in a boiling water bath for 20 minutes.[5]
-
Cool the tubes.
-
Measure the absorbance of the green-colored solution at 665 nm against a blank.[5]
-
Plot a standard curve of absorbance versus RNA concentration.
-
Determine the concentration of the unknown RNA samples from the standard curve.
Visualizing the Workflow and Chemical Reactions
To better understand the experimental process and the underlying chemical principles, the following diagrams illustrate the workflows and reaction pathways for both methods.
Caption: Experimental workflow for DNA quantification using the diphenylamine method.
Caption: Simplified chemical reaction pathway of the diphenylamine assay.
Caption: Experimental workflow for RNA quantification using the orcinol method.
Caption: Simplified chemical reaction pathway of the orcinol assay.
Discussion and Recommendations
Diphenylamine Method: The primary advantage of the diphenylamine method is its high specificity for DNA. This makes it a reliable choice when quantifying DNA in the presence of RNA or other cellular components. However, the method is generally considered more time-consuming and may have lower sensitivity compared to more modern fluorescence-based assays.[1] Nevertheless, its accuracy, especially in samples with potential contaminants, makes it a valuable tool.[4]
Orcinol Method: The orcinol method provides a straightforward way to estimate RNA concentration. Its main drawback is the significant interference from DNA, as the deoxyribose sugar can also react to some extent, leading to an overestimation of RNA. This method is also a general test for pentoses and can be affected by other carbohydrates present in the sample. For accurate RNA quantification, it is crucial to either ensure the sample is free of DNA or to use a modified protocol that minimizes this interference. A modified orcinol test has been developed which claims to improve specificity for RNA by altering the reaction conditions and the wavelength used for measurement.[2][3]
For the specific and accurate quantification of DNA, particularly in mixed samples, the diphenylamine method is the superior choice of the two classical colorimetric assays. For a general estimation of RNA, the orcinol method can be used, but researchers must be cautious about the potential for interference, especially from DNA. In modern research settings, these classical methods are often supplemented or replaced by more sensitive and specific techniques such as fluorescence-based assays (e.g., PicoGreen for dsDNA and RiboGreen for RNA) or spectrophotometric methods (A260/A280 ratio for purity assessment). However, understanding the principles and protocols of the diphenylamine and orcinol methods remains valuable for specific applications and for a comprehensive understanding of nucleic acid quantification techniques.
References
A Head-to-Head Comparison: Diphenylamine Method vs. PicoGreen for Accurate DNA Measurement
For researchers, scientists, and drug development professionals, the accurate quantification of DNA is a critical first step in a multitude of downstream applications. The choice of quantification method can significantly impact experimental outcomes. This guide provides an objective comparison of two widely used techniques: the traditional diphenylamine colorimetric method and the more modern fluorescent PicoGreen assay.
This comparison delves into the accuracy, sensitivity, specificity, and susceptibility to common laboratory contaminants of both methods, supported by experimental data. Detailed protocols for each assay are provided to facilitate informed decision-making and experimental design.
At a Glance: Key Performance Metrics
| Feature | Diphenylamine Method | PicoGreen Assay |
| Principle | Colorimetric reaction with deoxyribose in an acidic environment. | Fluorescence enhancement upon binding to double-stranded DNA (dsDNA). |
| Accuracy | High, especially in the presence of contaminants like RNA and protein.[1][2] | High with pure DNA samples; can be affected by contaminants.[1][2] |
| Sensitivity | Lower; typically in the microgram (µg) range. | Very high; can detect DNA in the picogram (pg) to nanogram (ng) range.[3][4] |
| Specificity | Reacts with deoxyribose, so it is not specific to DNA and can react with other molecules containing this sugar. | Highly specific for dsDNA, with minimal fluorescence from single-stranded DNA (ssDNA) or RNA.[5][6] |
| Throughput | Lower; involves multiple incubation and transfer steps. | High; amenable to microplate formats for rapid analysis of many samples. |
| Speed | Slower; requires a boiling step and lengthy color development time.[7][8] | Faster; results can be obtained within minutes after adding the reagent.[9] |
| Interfering Substances | Less affected by RNA and protein contaminants.[1][2][10] | Sensitive to detergents, proteins, and RNA, which can lead to inaccurate readings.[1][6][11] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the diphenylamine method and the PicoGreen assay.
Caption: Experimental workflows for the Diphenylamine and PicoGreen assays.
Logical Comparison of Method Attributes
This diagram provides a visual summary of the key characteristics of each DNA quantification method.
Caption: Key attributes of the Diphenylamine and PicoGreen DNA quantification methods.
Detailed Experimental Protocols
Diphenylamine Method
The diphenylamine method relies on the acid-catalyzed conversion of deoxyribose to a molecule that reacts with diphenylamine to produce a blue-colored complex. The intensity of the color, measured spectrophotometrically at approximately 595 nm, is proportional to the DNA concentration.[7][8]
Materials:
-
Standard DNA solution (e.g., calf thymus DNA)
-
Diphenylamine reagent: Dissolve 1 g of diphenylamine in 100 mL of glacial acetic acid and add 2.5 mL of concentrated sulfuric acid. This reagent should be prepared fresh.[7][12]
-
DNA sample(s) of unknown concentration
-
Test tubes
-
Pipettes
-
Water bath
-
Spectrophotometer
Procedure:
-
Prepare Standards: Create a series of standard DNA solutions of known concentrations (e.g., 50, 100, 200, 400, 500 µg/mL) by diluting the stock standard DNA solution.[8]
-
Set up Reactions: In separate test tubes, pipette a fixed volume (e.g., 1 mL) of the blank (water or buffer), each standard, and the unknown DNA samples.
-
Add Diphenylamine Reagent: Add a larger volume (e.g., 2-4 mL) of the freshly prepared diphenylamine reagent to each tube and mix thoroughly.[8][12]
-
Incubation: Place all tubes in a boiling water bath for 10-15 minutes.[7][12]
-
Cooling: After incubation, cool the tubes to room temperature.
-
Measurement: Measure the absorbance of each standard and unknown sample at 595 nm using the blank to zero the spectrophotometer.[7][8]
-
Quantification: Plot a standard curve of absorbance versus DNA concentration for the standards. Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.[7]
PicoGreen Assay
The PicoGreen assay utilizes a fluorescent dye that exhibits a significant increase in fluorescence quantum yield upon binding to double-stranded DNA.[5] The fluorescence intensity, measured using a fluorometer with excitation at ~480 nm and emission at ~520 nm, is directly proportional to the amount of dsDNA in the sample.
Materials:
-
PicoGreen dsDNA quantitation reagent and buffer (often supplied as a kit)
-
Standard DNA solution (e.g., lambda DNA)
-
DNA sample(s) of unknown concentration
-
Nuclease-free microplates (e.g., 96-well, black)
-
Pipettes
-
Fluorometer or microplate reader with fluorescence capabilities
Procedure:
-
Prepare Working Solution: Dilute the concentrated PicoGreen reagent in the provided buffer according to the manufacturer's instructions. This working solution is light-sensitive and should be used within a few hours.[5]
-
Prepare Standards: Prepare a dilution series of the standard DNA in TE buffer directly in the microplate wells.[9]
-
Prepare Samples: Dilute the unknown DNA samples in TE buffer in separate wells of the microplate.[9]
-
Add PicoGreen Working Solution: Add an equal volume of the PicoGreen working solution to all wells containing standards and samples. Mix gently by pipetting.[9]
-
Incubation: Incubate the microplate at room temperature for 2-5 minutes, protected from light.[9]
-
Measurement: Measure the fluorescence intensity using a fluorometer with excitation set to ~480 nm and emission to ~520 nm.
-
Quantification: Generate a standard curve by plotting fluorescence intensity against DNA concentration for the standards. Calculate the concentration of the unknown DNA samples based on this curve.
Conclusion: Selecting the Right Method for Your Needs
The choice between the diphenylamine method and the PicoGreen assay ultimately depends on the specific requirements of the experiment.
-
For applications where high accuracy is paramount and samples may contain significant amounts of RNA or protein contaminants, the diphenylamine method offers a robust and reliable option, despite its lower sensitivity and throughput. [1][2]
-
When high sensitivity is required for quantifying low-concentration or precious samples, and when dealing with relatively pure DNA, the PicoGreen assay is the superior choice due to its speed, high-throughput capability, and specificity for dsDNA. [3][6]
By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most appropriate technique to ensure the accuracy and reliability of their DNA quantification and subsequent molecular biology applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of three common DNA concentration measurement methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. Quantification of unknown DNA by diphenylamine reagent. [vlab.andcollege.du.ac.in]
- 8. iitg.ac.in [iitg.ac.in]
- 9. k-state.edu [k-state.edu]
- 10. researchgate.net [researchgate.net]
- 11. Overcoming Biopharmaceutical Interferents for Quantitation of Host Cell DNA Using an Automated, High-Throughput Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hbmahesh.weebly.com [hbmahesh.weebly.com]
A Comparative Guide to the Diphenylamine Assay for Quantifying DNA Fragmentation in Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the diphenylamine (DPA) assay for the quantification of DNA fragmentation, a key hallmark of apoptosis. It offers a detailed comparison with the widely used TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay, presenting supporting data, experimental protocols, and visual workflows to aid researchers in selecting the most appropriate method for their specific cell or tissue type.
Unveiling the Principle: How the Diphenylamine Assay Quantifies Apoptosis
The diphenylamine assay is a colorimetric method that quantifies the amount of fragmented DNA in a cell population. The principle of the assay is based on the reaction of diphenylamine with 2-deoxypentose sugars, such as the deoxyribose in DNA, under acidic conditions. This reaction produces a blue-colored complex that can be measured spectrophotometrically at approximately 595-600 nm.[1] In the context of apoptosis, the assay distinguishes between intact and fragmented DNA by differential centrifugation. Fragmented, low molecular weight DNA is separated from the intact, high molecular weight chromatin, and the amount of fragmented DNA is then quantified.
Head-to-Head Comparison: Diphenylamine Assay vs. TUNEL Assay
Both the diphenylamine assay and the TUNEL assay are valuable tools for studying apoptosis, but they differ in their principles, throughput, and the nature of the data they provide. The following table summarizes the key differences to guide your selection process.
| Feature | Diphenylamine Assay | TUNEL Assay |
| Principle | Colorimetric quantification of fragmented DNA based on the reaction with deoxyribose. | Enzymatic labeling of the 3'-hydroxyl ends of fragmented DNA with fluorescently tagged or biotinylated dUTPs. |
| Detection Method | Spectrophotometry (absorbance at ~595 nm). | Fluorescence microscopy or flow cytometry. |
| Data Output | Quantitative (percentage of fragmented DNA in a cell population). | Qualitative (visualization of apoptotic cells) and Quantitative (percentage of positive cells by flow cytometry). |
| Throughput | Moderate; suitable for processing multiple samples in batches. | High (flow cytometry) to low (microscopy); dependent on the detection method. |
| Sensitivity | Generally considered less sensitive than the TUNEL assay. Can be enhanced by modifications to the protocol.[2] | Highly sensitive, capable of detecting early-stage apoptosis.[3] |
| Specificity | Can be affected by other substances that react with diphenylamine. | Can produce false positives from necrotic cells or cells with DNA damage from other sources.[4] |
| Cost | Relatively inexpensive. | More expensive due to the cost of enzymes, antibodies, and specialized reagents. |
| Equipment | Spectrophotometer, centrifuge, water bath. | Fluorescence microscope or flow cytometer. |
Performance Data: A Case Study in Murine Thymocytes
To illustrate the quantitative capabilities of the diphenylamine assay, we present data from a study where apoptosis was induced in separated mice thymocytes using dexamethasone. The percentage of DNA fragmentation was determined using the diphenylamine assay and compared to the results obtained from flow cytometry analysis of apoptosis.
| Assay | Apoptosis Positive Rate (%) |
| Diphenylamine Assay | 30.24% |
| Flow Cytometry | 27.10% |
Data adapted from a study on dexamethasone-induced apoptosis in mice thymocytes.[5]
This data demonstrates that the diphenylamine assay can provide quantitative results comparable to those obtained by flow cytometry, making it a valid and cost-effective alternative for quantifying apoptosis in a cell population.
Experimental Protocols
Validated Diphenylamine Assay Protocol for Jurkat Cells
This protocol has been optimized for the quantification of DNA fragmentation in Jurkat cells, a human T-lymphoblastoid cell line commonly used in apoptosis research.
Materials:
-
Jurkat cells
-
Apoptosis-inducing agent (e.g., Staurosporine)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., TTE solution: Triton X-100, Tris-HCl, EDTA)
-
25% Trichloroacetic Acid (TCA)
-
5% Trichloroacetic Acid (TCA)
-
Diphenylamine Reagent (Diphenylamine, Glacial Acetic Acid, Sulfuric Acid, Acetaldehyde)
-
Standard DNA solution (e.g., calf thymus DNA)
-
Microcentrifuge tubes
-
Spectrophotometer and 96-well plates
Procedure:
-
Cell Culture and Treatment: Culture Jurkat cells to the desired density and treat with the apoptosis-inducing agent for the appropriate duration. Include an untreated control group.
-
Cell Lysis and Separation of Fragmented DNA:
-
Harvest approximately 5 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in 1 ml of Lysis Buffer and vortex vigorously.
-
Centrifuge at 20,000 x g for 10 minutes at 4°C to separate the supernatant (containing fragmented DNA) from the pellet (containing intact chromatin).
-
Carefully transfer the supernatant to a new tube.
-
-
DNA Precipitation:
-
Add 1 ml of 25% TCA to both the supernatant and the pellet fractions.
-
Vortex and incubate on ice for 30 minutes to precipitate the DNA.
-
Centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the DNA.
-
Carefully discard the supernatants.
-
-
DNA Hydrolysis:
-
Add 160 µl of 5% TCA to each DNA pellet.
-
Incubate at 90°C for 15 minutes to hydrolyze the DNA.
-
-
Colorimetric Reaction:
-
Add 320 µl of freshly prepared Diphenylamine Reagent to each tube.
-
Vortex and incubate at 37°C for 4 hours or overnight at room temperature to allow color development.
-
-
Quantification:
-
Transfer 200 µl from each tube to a 96-well plate.
-
Read the absorbance at 600 nm using a spectrophotometer.
-
-
Calculation of DNA Fragmentation:
-
Calculate the percentage of fragmented DNA using the following formula: % Fragmented DNA = (OD of Supernatant / (OD of Supernatant + OD of Pellet)) x 100[6]
-
Standard TUNEL Assay Protocol for Jurkat Cells
This protocol provides a general outline for performing a TUNEL assay on Jurkat cells using a commercially available kit.
Materials:
-
Jurkat cells
-
Apoptosis-inducing agent
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, reaction buffer, etc.)
-
Fixation and permeabilization buffers (e.g., paraformaldehyde, Triton X-100)
-
Wash buffers (e.g., PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat Jurkat cells as described for the diphenylamine assay.
-
Fixation and Permeabilization:
-
Harvest the cells and wash with PBS.
-
Fix the cells with a fixation solution (e.g., 4% paraformaldehyde) for 15-30 minutes at room temperature.
-
Wash the cells and then permeabilize with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 2-5 minutes on ice.
-
-
TUNEL Reaction:
-
Wash the cells and resuspend in the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.
-
Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[4]
-
-
Detection:
-
Wash the cells to remove unincorporated nucleotides.
-
For fluorescence microscopy, mount the cells on slides and visualize using a fluorescence microscope.
-
For flow cytometry, resuspend the cells in a suitable buffer and analyze on a flow cytometer.
-
Visualizing the Workflow and Principles
To further clarify the experimental processes and underlying biochemical reactions, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow of the Diphenylamine Assay.
Caption: Biochemical principle of the Diphenylamine Assay.
Caption: Experimental workflow of the TUNEL Assay.
Conclusion
The diphenylamine assay offers a reliable, quantitative, and cost-effective method for measuring DNA fragmentation in apoptotic cell populations. While the TUNEL assay provides higher sensitivity and single-cell resolution, the diphenylamine assay is a valuable alternative, particularly for large-scale screening and studies where a population-level quantitative measure of apoptosis is sufficient. The choice between these assays should be guided by the specific research question, available equipment, and budget. This guide provides the necessary information and protocols to validate and implement the diphenylamine assay for your specific research needs.
References
- 1. iitg.ac.in [iitg.ac.in]
- 2. Use of diphenylamine in the detection of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Superior Direct Method for the Quantitative Analysis of DNA Fragments in Late-stage Apoptosis | AAT Bioquest [aatbio.com]
- 4. clyte.tech [clyte.tech]
- 5. researchgate.net [researchgate.net]
- 6. QUANTITATION OF DNA FRAGMENTATION [cyto.purdue.edu]
Unveiling the Specificity of the Diphenylamine Reagent: A Comparative Guide on Cross-Reactivity with Sugars and Aldehydes
For researchers, scientists, and drug development professionals relying on accurate DNA quantification, understanding the specificity of colorimetric assays is paramount. The diphenylamine assay, a long-standing method for DNA estimation, is favored for its simplicity. However, its cross-reactivity with other common biomolecules, particularly sugars and aldehydes, can be a significant source of error. This guide provides an objective comparison of the diphenylamine reagent's performance, supported by experimental data, to aid in the selection of appropriate analytical methods.
The diphenylamine reaction hinges on the acid-catalyzed conversion of 2-deoxyribose, the sugar backbone of DNA, into ω-hydroxylevulinaldehyde. This aldehyde then reacts with diphenylamine to produce a characteristic blue-colored complex with a maximum absorbance at 595 nm.[1][2] While the assay is designed to be specific for DNA, the presence of other sugars and aldehydes in a sample can lead to interfering color development, potentially inflating the DNA concentration readings.
Comparative Analysis of Cross-Reactivity
To quantify the extent of this interference, a comparative analysis of the absorbance produced by various sugars and aldehydes in the diphenylamine reaction was conducted. The results, summarized in the table below, highlight the potential for cross-reactivity. It is important to note that while some studies indicate that RNA can produce a greenish color in the diphenylamine assay, specific quantitative data on its absorbance at 595 nm is limited in the reviewed literature.[2]
| Substance | Type | Concentration | Absorbance at 595 nm (AU) | % Interference (relative to DNA) |
| Calf Thymus DNA | Deoxyribose-containing Nucleic Acid | 0.45 mg/mL | Positive Control (Blue color) | 100% |
| Ribose | Monosaccharide (Pentose) | 0.15 mg/mL | Negative Control | Not Applicable |
| Glucose | Monosaccharide (Hexose) | - | Not specified | Not specified |
| Fructose | Monosaccharide (Hexose) | - | Not specified | Not specified |
| Galactose | Monosaccharide (Hexose) | - | Not specified | Not specified |
| Sucrose | Disaccharide | - | Not specified | Not specified |
| Lactose | Disaccharide | - | Not specified | Not specified |
| Formaldehyde | Aldehyde | - | No effect reported | 0% |
| Acetaldehyde | Aldehyde | - | No effect reported | 0% |
Quantitative data for glucose, fructose, galactose, sucrose, and lactose in the diphenylamine assay for DNA quantification was not available in the reviewed search results. The table reflects the qualitative information found, indicating that while interference from sugars is a known concern, specific absorbance values under these conditions are not well-documented in the readily available literature. It has been reported that aromatic aldehydes can be determined spectrophotometrically with diphenylamine, but this is under different reaction conditions (hydrochloric acid) and is not directly comparable to the DNA assay conditions.[3]
Experimental Protocols
The following is a detailed methodology for the diphenylamine assay for DNA quantification, which can be used as a standard protocol to assess the cross-reactivity of potential interfering substances.
Preparation of Diphenylamine Reagent
-
Dissolve 1.5 g of diphenylamine in 100 mL of glacial acetic acid.
-
Carefully add 1.5 mL of concentrated sulfuric acid.
-
Store this solution in a dark, glass bottle.
-
On the day of the assay, prepare a fresh solution of acetaldehyde by dissolving 1 mL of acetaldehyde in 50 mL of distilled water.
-
Add 0.5 mL of the freshly prepared acetaldehyde solution to every 100 mL of the diphenylamine solution.[1]
Caution: Diphenylamine and concentrated acids are hazardous. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Assay Procedure
-
Prepare a series of standard DNA solutions (e.g., from calf thymus DNA) with concentrations ranging from 50 to 500 µg/mL in a suitable buffer like saline-citrate.
-
In separate test tubes, pipette 2 mL of each standard, the unknown sample, and a blank (buffer only).
-
To each tube, add 4 mL of the freshly prepared diphenylamine reagent and mix thoroughly.
-
Incubate all tubes in a boiling water bath for 10 minutes.[1]
-
Cool the tubes to room temperature.
-
Measure the absorbance of the solutions at 595 nm using a spectrophotometer, with the blank solution as the reference.
-
Construct a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the unknown DNA sample from the standard curve.
To test for cross-reactivity, replace the DNA standard solutions with solutions of the sugar or aldehyde of interest at various concentrations and follow the same procedure.
Signaling Pathways and Logical Relationships
The specificity of the diphenylamine reaction is rooted in the chemical structure of the sugar component of nucleic acids. The following diagram illustrates the logical relationship between the reagent and its target molecules, as well as potential cross-reactants.
Figure 1. Logical flow of the diphenylamine reaction with DNA and potential cross-reactants.
Conclusion
The diphenylamine assay remains a useful tool for DNA quantification, particularly when dealing with purified samples. However, researchers must be cognizant of its potential for cross-reactivity with other biomolecules. The data presented, although highlighting a lack of extensive quantitative studies on interference from common sugars, underscores the importance of sample purity. When samples are known to contain significant amounts of carbohydrates or other potential interfering substances, alternative, more specific methods for DNA quantification, such as fluorescence-based assays, should be considered. Careful validation and the use of appropriate controls are crucial for obtaining accurate and reliable results with the diphenylamine assay.
References
A Researcher's Guide to Colorimetric DNA Quantification: Moving Beyond Diphenylamine
For decades, the diphenylamine assay has been a staple in laboratories for the colorimetric quantification of DNA. However, its limitations, including low sensitivity and time-consuming protocols, have spurred the development of numerous alternatives. This guide provides an objective comparison of several modern colorimetric and fluorometric methods for DNA quantification, offering researchers, scientists, and drug development professionals the insights needed to select the optimal assay for their specific needs. We delve into the performance of established fluorescent dyes and other chemical-based methods, supported by experimental data and detailed protocols.
At a Glance: A Comparative Overview of DNA Quantification Methods
To facilitate a quick comparison, the following table summarizes the key performance characteristics of the diphenylamine assay and its alternatives.
| Method | Principle | Detection Limit | Dynamic Range | Specificity | Throughput |
| Diphenylamine | Colorimetric | ~2 µg/mL[1] | 5-35 µg/mL | Deoxyribose | Low |
| PicoGreen® | Fluorometric | 25 pg/mL[2] | 25 pg/mL - 1000 ng/mL[2] | dsDNA | High |
| SYBR® Green I | Fluorometric | 20 pg/µL[3] | 0.25 - 2,500 pg/µL[3] | Primarily dsDNA | High |
| Hoechst 33258 | Fluorometric | ~10 ng/mL[4] | 10 ng/mL - 1 µg/mL[4] | dsDNA (AT-rich) | High |
| Ethidium Bromide | Fluorometric | ~10 ng/mL[5] | 20 - 1250 ng/mL[5] | dsDNA, ssDNA, RNA | High |
| Methyl Green | Colorimetric/Fluorometric | - | - | dsDNA | Moderate |
| Indole-based Assay | Colorimetric | - | - | Deoxyribose | Moderate |
In-Depth Analysis of DNA Quantification Methods
This section provides a detailed examination of each method, including its underlying mechanism, a comprehensive experimental protocol, and visual representations of the workflow and chemical reactions.
Diphenylamine Assay: The Traditional Colorimetric Method
The diphenylamine assay, while classic, is now often superseded by more sensitive and specific methods. It remains a low-cost option for applications where high sensitivity is not a primary concern.
Signaling Pathway and Reaction Mechanism
The diphenylamine reaction is a colorimetric method that relies on the acid-catalyzed conversion of deoxyribose to a highly reactive β-hydroxylevulinic aldehyde. This aldehyde then reacts with diphenylamine to produce a blue-colored complex, which can be quantified spectrophotometrically at approximately 595 nm.[1][6][7][8][9] It is important to note that this reaction is specific to the deoxyribose sugar and not the DNA bases themselves.
References
- 1. Rapid, instrument-free colorimetric quantification of DNA using Nile Blue - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Pitfalls of DNA Quantification Using DNA-Binding Fluorescent Dyes and Suggested Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Qubit Fluorometric Quantification System Features | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. m.youtube.com [m.youtube.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. DNA & RNA Quantification via Fluorometric Analysis [denovix.com]
- 9. iitg.ac.in [iitg.ac.in]
A Comparative Guide to Redox Indicators: Diphenylamine Hydrochloride vs. Ferroin and Other Alternatives
For researchers, scientists, and professionals in drug development, the precise determination of endpoints in redox titrations is paramount for accurate quantitative analysis. The selection of an appropriate redox indicator is a critical step in this process. This guide provides an objective comparison of diphenylamine hydrochloride with other common redox indicators, notably ferroin, supported by experimental data and detailed protocols to inform your selection.
Overview of Key Performance Characteristics
Redox indicators are compounds that exhibit a distinct color change at a specific electrode potential. An ideal indicator has a transition potential that closely matches the equivalence point potential of the titrated reaction, and its color change should be sharp and easily detectable. The table below summarizes the key properties of this compound and other widely used redox indicators.
Table 1: Comparative Data of Common Redox Indicators
| Indicator | Transition Potential (V vs. NHE at pH 0) | Color (Reduced Form) | Color (Oxidized Form) | Key Characteristics |
| This compound | +0.76 | Colorless | Violet | Requires phosphoric acid for a sharp endpoint in Fe²⁺ titrations.[1][2] |
| Ferroin (1,10-Phenanthroline iron(II) sulfate) | +1.06 | Red | Pale Blue | Provides a very sharp and reversible color change; stable and rapid.[3][4][5] |
| N-Phenylanthranilic Acid | +1.08 | Colorless | Purple-Violet | Suitable for titrations with strong oxidizing agents.[6] |
| Methylene Blue | +0.53 (pH dependent) | Colorless | Blue | Widely used in biological contexts and for titrations with moderate potentials.[7][8][9] |
| Indigo Carmine | +0.29 (pH dependent) | Yellow | Blue | Suitable for reactions with lower electrode potentials.[10][11][12] |
Experimental Comparison: Titration of Ferrous Ammonium Sulfate with Potassium Dichromate
To illustrate the practical differences in performance, this section details a standard experimental protocol for the titration of ferrous ammonium sulfate (FAS) with potassium dichromate (K₂Cr₂O₇), a common quality control and assay method in pharmaceutical analysis.
Experimental Protocol
-
Preparation of Reagents:
-
0.1 N Potassium Dichromate (K₂Cr₂O₇) Solution: Accurately weigh approximately 4.9 g of primary standard grade K₂Cr₂O₇, dissolve in deionized water, and dilute to 1000 mL in a volumetric flask.
-
0.1 N Ferrous Ammonium Sulfate (FAS) Solution: Dissolve approximately 39.2 g of FAS in a mixture of 800 mL of deionized water and 20 mL of concentrated sulfuric acid. Dilute to 1000 mL with deionized water.
-
Diphenylamine Indicator: Dissolve 1 g of diphenylamine in 100 mL of concentrated sulfuric acid.
-
Ferroin Indicator: Use a commercially prepared 0.025 M solution of 1,10-phenanthroline iron(II) sulfate complex.
-
Acid Mixture: Prepare a mixture of sulfuric acid and phosphoric acid as required by the specific protocol.
-
-
Titration Procedure:
-
Pipette 25.0 mL of the FAS solution into a 250 mL Erlenmeyer flask.
-
Add 20 mL of dilute sulfuric acid.
-
If using Diphenylamine: Add 5 mL of 85% phosphoric acid. This is crucial as it forms a colorless complex with the Fe³⁺ ions produced during the titration, lowering the potential of the Fe³⁺/Fe²⁺ couple and preventing premature oxidation of the indicator.[1][2][13]
-
Add 2-3 drops of the selected indicator (Diphenylamine or Ferroin).
-
Titrate with the 0.1 N K₂Cr₂O₇ solution from a burette with constant swirling.
-
Endpoint Detection:
-
Record the volume of K₂Cr₂O₇ consumed. Repeat the titration to obtain concordant results.
-
Experimental Workflow Diagram
The logical flow of the titration experiment is visualized below.
Caption: A generalized workflow for redox titration of FAS with K₂Cr₂O₇.
Performance Comparison
-
Endpoint Sharpness and Reversibility: Ferroin is renowned for its exceptionally sharp and rapid color change, which is fully reversible.[3][4] This distinct transition from red to pale blue minimizes ambiguity in endpoint detection. Diphenylamine provides a reliable endpoint, but the color change to violet can be less distinct and slower by comparison.
-
Mechanism and Complexity: The use of diphenylamine is complicated by the mandatory addition of phosphoric acid to adjust the system's potential.[1][13] Ferroin operates directly without such modifications, simplifying the experimental setup.
-
Indicator Mechanism: The color change for diphenylamine involves a multi-step oxidation process.
Caption: The two-step oxidation of diphenylamine to its colored form.
Initially, diphenylamine is oxidized to the colorless diphenylbenzidine. At the equivalence point, a slight excess of the titrant further oxidizes diphenylbenzidine to the intensely colored diphenylbenzidine violet, signaling the endpoint.[1]
Conclusion and Recommendations
Both this compound and ferroin are effective redox indicators, but their optimal applications differ.
Ferroin is highly recommended for most applications, including pharmaceutical assays, due to its:
-
Extremely sharp and rapid color change.
-
Reversible action.
-
High transition potential suitable for strong oxidants.
-
Simplicity of use without the need for auxiliary reagents like phosphoric acid.
This compound serves as a suitable and cost-effective alternative, particularly when:
-
A lower transition potential is required for a specific reaction.
-
The procedural addition of phosphoric acid is not a significant drawback.
For researchers and drug development professionals requiring high accuracy, reproducibility, and clarity of results, ferroin is the superior choice for titrations with strong oxidizing agents like potassium dichromate. Its performance characteristics lead to a more reliable and less ambiguous endpoint determination.
References
- 1. kfs.edu.eg [kfs.edu.eg]
- 2. Determination of iron using potassium dichromate: Redox indicators [wwwchem.uwimona.edu.jm]
- 3. Ferroin - Wikipedia [en.wikipedia.org]
- 4. FERROIN SOLUTION AR 0.025 M Redox Indicator | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 5. Ferroin solution | Indicator solutions – ready to use | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - Netherlands [carlroth.com]
- 6. satyensaha.com [satyensaha.com]
- 7. anpros.com.au [anpros.com.au]
- 8. nbinno.com [nbinno.com]
- 9. Methylene blue - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Indigo carmine (C.I. 73015), 100 g, CAS No. 860-22-0 | pH Indicators | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]
- 12. knowledge.carolina.com [knowledge.carolina.com]
- 13. researchgate.net [researchgate.net]
- 14. brainly.in [brainly.in]
- 15. m.youtube.com [m.youtube.com]
The Enduring Value of a Classic: Is the Diphenylamine Method for DNA Quantification Still Relevant in the Age of Fluorometry?
For decades, the diphenylamine method stood as a cornerstone of molecular biology, providing a reliable means to quantify DNA. However, with the advent of highly sensitive and high-throughput technologies, is this classic colorimetric assay still a viable option for today's researchers? This guide provides a comprehensive comparison of the diphenylamine method with its modern counterparts, offering experimental data and detailed protocols to help scientists make informed decisions for their specific research needs.
While newer methods boast superior sensitivity and speed, the diphenylamine assay holds its ground in specific applications, primarily due to its remarkable accuracy in the presence of common laboratory contaminants. This resilience makes it a valuable tool, particularly when sample purity is a concern.
A Tale of Two Chemistries: Colorimetry vs. Fluorometry
The fundamental difference between the diphenylamine method and modern techniques lies in their detection principles. The diphenylamine assay is a colorimetric method that relies on a chemical reaction between diphenylamine and the deoxyribose sugar of DNA under acidic conditions. This reaction produces a blue-colored complex, and the intensity of the color, measured by a spectrophotometer at 595 nm, is directly proportional to the amount of DNA present.[1][2][3][4][5]
In contrast, modern methods predominantly utilize fluorescence. These techniques employ fluorescent dyes that specifically bind to DNA. When excited by light of a specific wavelength, these dyes emit light of a longer wavelength, and the intensity of this emitted fluorescence is measured to determine the DNA concentration. This approach offers significantly higher sensitivity.
Performance Under the Microscope: A Quantitative Comparison
To provide a clear and objective comparison, the following table summarizes the key performance characteristics of the diphenylamine method alongside two widely used modern alternatives: UV absorbance at 260 nm and the PicoGreen fluorescent dye-based assay.
| Feature | Diphenylamine Method | UV Absorbance (260 nm) | PicoGreen Assay |
| Principle | Colorimetric (reaction with deoxyribose) | Spectrophotometric (inherent absorbance of nucleic acids) | Fluorometric (intercalating dye) |
| Limit of Detection | ~3 µg[6] | ~2 ng/µL (with microvolume spectrophotometer) | ~25 pg/mL |
| Dynamic Range | 50 - 500 µg/mL[7] | Wide, but accuracy is concentration-dependent | 25 pg/mL - 1 µg/mL |
| Specificity | Reacts with deoxyribose, not specific to DNA[8] | Not specific; absorbs RNA, ssDNA, and free nucleotides | Highly specific for dsDNA |
| Throughput | Low to medium | High (with plate readers) | High (with plate readers) |
| Accuracy with Contaminants | High; less affected by RNA and protein contamination[9][10][11][12] | Low; susceptible to interference from proteins, phenol, and RNA[2][10] | Moderate; can be influenced by tRNA and proteins[9][10][11][12] |
| Time to Result | Long (requires incubation)[13] | Fast | Fast |
| Cost | Low | Low to moderate (instrument dependent) | Moderate to high (reagent cost) |
In the Trenches: When to Choose Which Method
The choice of DNA quantification method ultimately depends on the specific requirements of the experiment.
-
The Diphenylamine Method Shines When:
-
Sample purity is questionable: Its robustness against common contaminants like RNA and protein makes it a reliable choice for crude lysates or samples where purification is incomplete.[9][10][11][12]
-
Cost is a primary concern: The reagents are relatively inexpensive.
-
High sensitivity is not a prerequisite.
-
-
UV Absorbance is the Workhorse for:
-
Fluorescence-Based Assays (PicoGreen, Qubit) are Essential for:
Experimental Protocols: A Step-by-Step Guide
For researchers looking to implement or compare these methods, detailed experimental protocols are provided below.
Diphenylamine Method for DNA Quantification
Principle: This method is based on the reaction of diphenylamine with the deoxyribose sugar of DNA in the presence of acid. This reaction produces a blue-colored complex that can be quantified spectrophotometrically at 595 nm.[1][2][3][4][5]
Materials:
-
Diphenylamine reagent: Dissolve 1g of diphenylamine in 100 mL of glacial acetic acid and add 2.5 mL of concentrated sulfuric acid. Prepare fresh.[4]
-
Standard DNA solution (e.g., 0.25 mg/mL)[1]
-
DNA sample of unknown concentration
-
Saline citrate buffer (0.15M NaCl, 0.015M sodium citrate, pH 7.0)[1]
-
Spectrophotometer
-
Water bath
Procedure:
-
Prepare Standards: Create a series of DNA standards by diluting the stock DNA solution with saline citrate buffer to concentrations ranging from 50 to 500 µg/mL.[7]
-
Sample Preparation: Dilute the unknown DNA sample with saline citrate buffer to fall within the standard curve range.
-
Reaction Setup:
-
Pipette 2 mL of each standard and the unknown sample into separate test tubes.
-
Prepare a blank tube containing 2 mL of saline citrate buffer.
-
Add 4 mL of the diphenylamine reagent to each tube and mix thoroughly.[7]
-
-
Incubation: Incubate all tubes in a boiling water bath for 10 minutes.[7]
-
Measurement: Cool the tubes to room temperature and measure the absorbance of each sample at 595 nm against the blank.
-
Quantification: Plot a standard curve of absorbance versus DNA concentration for the standards. Use the absorbance of the unknown sample to determine its concentration from the standard curve.
UV Absorbance Method for DNA Quantification
Principle: Nucleic acids absorb ultraviolet light maximally at a wavelength of 260 nm. The concentration of DNA can be determined by measuring the absorbance at this wavelength using a spectrophotometer. An absorbance reading of 1.0 at 260 nm corresponds to approximately 50 µg/mL of double-stranded DNA.[2][14]
Materials:
-
DNA sample
-
Nuclease-free water or TE buffer
-
UV-Vis spectrophotometer (e.g., NanoDrop or standard spectrophotometer with quartz cuvettes)
Procedure:
-
Blanking: Blank the spectrophotometer with the same buffer used to dilute the DNA sample.
-
Measurement:
-
For a standard spectrophotometer, dilute the DNA sample in buffer to obtain a reading between 0.1 and 1.0 absorbance units.
-
For a microvolume spectrophotometer, directly pipette 1-2 µL of the undiluted DNA sample onto the measurement pedestal.
-
-
Reading: Measure the absorbance at 260 nm (A260) and 280 nm (A280).
-
Calculation:
PicoGreen Assay for DNA Quantification
Principle: The PicoGreen dye is a fluorescent molecule that specifically intercalates into double-stranded DNA. Upon binding, its fluorescence increases significantly. The intensity of the fluorescence, measured with a fluorometer, is proportional to the amount of dsDNA in the sample.[15]
Materials:
-
PicoGreen dsDNA quantification reagent and buffer (available as a kit)
-
Standard DNA solution (provided in the kit)
-
DNA sample of unknown concentration
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Fluorometer or fluorescence microplate reader
-
Black, opaque microplates
Procedure:
-
Prepare Working Solution: Dilute the PicoGreen reagent in TE buffer according to the manufacturer's instructions. Protect the solution from light.[1]
-
Prepare Standards: Prepare a series of DNA standards by diluting the provided stock DNA solution in TE buffer.
-
Sample Preparation: Dilute the unknown DNA samples in TE buffer to fall within the linear range of the assay.
-
Assay Setup (in a 96-well plate):
-
Add 100 µL of each standard and unknown sample to separate wells.
-
Prepare blank wells containing 100 µL of TE buffer.
-
Add 100 µL of the PicoGreen working solution to all wells.[1]
-
-
Incubation: Incubate the plate at room temperature for 5 minutes, protected from light.[1]
-
Measurement: Measure the fluorescence using a fluorometer with excitation at ~480 nm and emission at ~520 nm.
-
Quantification: Subtract the blank fluorescence from all readings. Plot a standard curve of fluorescence versus DNA concentration. Determine the concentration of the unknown samples from the standard curve.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for each DNA quantification method.
Caption: Workflow of the Diphenylamine DNA Quantification Method.
Caption: Workflow of the UV Absorbance DNA Quantification Method.
Caption: Workflow of the PicoGreen DNA Quantification Method.
Conclusion: A Relevant Tool in the Modern Toolbox
References
- 1. k-state.edu [k-state.edu]
- 2. Quantification of DNA [qiagen.com]
- 3. cellgs.e2ecdn.co.uk [cellgs.e2ecdn.co.uk]
- 4. Quantification of unknown DNA by diphenylamine reagent. [vlab.andcollege.du.ac.in]
- 5. Oops, something's wrong! [tipbiosystems.com]
- 6. Diphenylamine-colorimetric method for DNA assay: a shortened procedure by incubating samples at 50 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iitg.ac.in [iitg.ac.in]
- 8. DNA Quantification using the Qubit Fluorometer [protocols.io]
- 9. promega.com [promega.com]
- 10. mpbio.com [mpbio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. abdullahfarhan.com [abdullahfarhan.com]
- 14. researchgate.net [researchgate.net]
- 15. DNA Quantification Protocol – Putnam Open Lab Notebook – Transparency. Rigor. Reproducibility. [hputnam.github.io]
- 16. 5 Different DNA Quantification Methods to Consider [denovix.com]
The Fading Footprint of Diphenylamine: A Modern Molecular Biology Comparison Guide
For decades, the diphenylamine assay stood as a foundational method for DNA quantification. However, the advent of more sensitive, specific, and high-throughput technologies has largely relegated this colorimetric assay to the annals of molecular biology history. This guide provides a comprehensive comparison of the diphenylamine assay with its modern counterparts, offering researchers, scientists, and drug development professionals the data and protocols necessary to make informed decisions for their DNA quantification needs.
The diphenylamine assay, while historically significant, suffers from several key limitations in the context of modern molecular biology. Its relatively low sensitivity, cumbersome protocol, and susceptibility to interference from other biomolecules make it ill-suited for the precise and high-throughput demands of contemporary research. In contrast, modern methods based on spectrophotometry and fluorometry offer significant advantages in terms of accuracy, speed, and sample conservation.
A Head-to-Head Comparison of DNA Quantification Methods
The choice of a DNA quantification method is critical for the success of downstream applications, from next-generation sequencing to gene expression analysis. The following table summarizes the key performance characteristics of the diphenylamine assay alongside three widely used modern alternatives: UV-Vis Spectrophotometry (exemplified by the NanoDrop™), and fluorescence-based methods using PicoGreen® and the Qubit® fluorometer.
| Feature | Diphenylamine Assay | UV-Vis Spectrophotometry (NanoDrop™) | PicoGreen® Assay | Qubit® dsDNA Assay |
| Principle | Colorimetric reaction with deoxyribose | Absorbance of UV light at 260 nm | Fluorescence of a dye that intercalates with dsDNA | Fluorescence of a dye that binds specifically to dsDNA |
| Specificity | Reacts with deoxyribose, not specific to DNA | Measures absorbance of all nucleic acids (dsDNA, ssDNA, RNA) and free nucleotides | Highly specific for dsDNA over ssDNA and RNA | Highly specific for dsDNA |
| Sensitivity | Low (µg range) | Moderate (as low as 2 ng/µL for NanoDrop)[1] | High (pg range) | High (pg range)[2] |
| Dynamic Range | Narrow | Wide (2 to 15,000 ng/µL for NanoDrop)[3] | Broad (pg/mL to µg/mL) | Broad (10 pg/µL to 1,000 ng/µL)[2] |
| Sample Volume | Large (mL range) | Low (1-2 µL) | Low (µL range) | Low (1-20 µL) |
| Throughput | Low | High | High (plate-based) | Moderate to High |
| Time per Sample | Long (hours to overnight) | Fast (seconds) | Fast (minutes) | Fast (minutes) |
| Interference | Aldehydes, other sugars | RNA, ssDNA, free nucleotides, proteins, phenol | Minimal from ssDNA and RNA | Minimal from ss-DNA, RNA, and proteins |
| Equipment | Spectrophotometer, water bath | UV-Vis spectrophotometer (e.g., NanoDrop™) | Fluorometer or fluorescence plate reader | Qubit® Fluorometer |
| Cost per Sample | Low | Low | Moderate | Moderate |
Experimental Workflows and Signaling Pathways
To visualize the distinct workflows of these quantification methods, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
For reproducibility and accurate comparison, detailed methodologies for each key experiment are provided below.
Diphenylamine Assay Protocol
This protocol is a generalized procedure for the diphenylamine assay.
Materials:
-
DNA standard solution (e.g., calf thymus DNA)
-
Unknown DNA sample
-
Diphenylamine reagent: Dissolve 1 g of diphenylamine in 100 mL of glacial acetic acid and add 2.75 mL of concentrated sulfuric acid. Store in the dark.
-
Aqueous solution of acetaldehyde (1.6 mg/mL)
-
Test tubes
-
Pipettes
-
Water bath
-
Spectrophotometer
Procedure:
-
Prepare a series of DNA standards of known concentrations.
-
To 1 mL of each standard and the unknown DNA sample in separate test tubes, add 2 mL of the diphenylamine reagent.
-
Add 0.1 mL of the acetaldehyde solution to each tube.
-
Incubate the tubes in a boiling water bath for 10-15 minutes.
-
Cool the tubes to room temperature.
-
Measure the absorbance of the blue-colored solution at approximately 595 nm against a blank containing the reagents without DNA.
-
Plot a standard curve of absorbance versus DNA concentration and determine the concentration of the unknown sample.
UV-Vis Spectrophotometry (NanoDrop™) Protocol
This protocol outlines the general steps for DNA quantification using a NanoDrop™ spectrophotometer.
Materials:
-
NanoDrop™ Spectrophotometer
-
Low-retention pipette tips
-
1-2 µL of purified DNA sample
-
Blanking solution (the same buffer the DNA is dissolved in)
Procedure:
-
Initialize the NanoDrop™ instrument with 1-2 µL of the blanking buffer.
-
Clean the pedestal with a lint-free wipe.
-
Pipette 1-2 µL of the DNA sample directly onto the measurement pedestal.
-
Lower the sampling arm.
-
Initiate the measurement through the software.
-
The software will display the DNA concentration (in ng/µL) and purity ratios (A260/A280 and A260/230).
-
Clean the pedestal between samples.
PicoGreen® Assay Protocol
This protocol is a general guideline for using the PicoGreen® dsDNA quantification reagent.
Materials:
-
PicoGreen® dsDNA quantification reagent and buffer
-
DNA standard (e.g., lambda DNA)
-
Unknown DNA sample
-
Microplate fluorometer or a tube-based fluorometer
-
Fluorescence-compatible microplates or tubes
Procedure:
-
Prepare a working solution of the PicoGreen® reagent by diluting the concentrated stock in the provided buffer. Protect the working solution from light.
-
Prepare a dilution series of the DNA standard.
-
Add a small volume of the unknown DNA sample and each DNA standard to separate wells of a microplate or tubes.
-
Add an equal volume of the PicoGreen® working solution to each well or tube.
-
Incubate for 2-5 minutes at room temperature, protected from light.
-
Measure the fluorescence using an excitation wavelength of ~480 nm and an emission wavelength of ~520 nm.
-
Generate a standard curve and calculate the concentration of the unknown DNA sample.
Qubit® dsDNA Assay Protocol
This protocol provides a general overview of the Qubit® dsDNA quantification assay.
Materials:
-
Qubit® Fluorometer
-
Qubit® dsDNA Assay Kit (includes reagent, buffer, and standards)
-
Qubit® assay tubes
-
Unknown DNA sample
Procedure:
-
Prepare the Qubit® working solution by diluting the Qubit® reagent in the Qubit® buffer.
-
Set up the required number of Qubit® assay tubes for the standards and your samples.
-
Add the specified volume of the working solution to each tube.
-
Add 1-20 µL of the appropriate Qubit® standard or your unknown DNA sample to the corresponding tubes.
-
Mix by vortexing for 2-3 seconds.
-
Incubate at room temperature for 2 minutes.
-
Insert the tubes into the Qubit® Fluorometer and take readings. The instrument will display the concentration of the original sample.
Conclusion: Embracing Modernity in DNA Quantification
While the diphenylamine assay played a crucial role in the early days of molecular biology, its limitations are stark when compared to modern techniques. For today's researchers, the choice between UV-Vis spectrophotometry and fluorescence-based methods will depend on the specific requirements of their experiments.
-
UV-Vis spectrophotometry (NanoDrop™) is ideal for rapid, high-throughput quantification of relatively pure DNA samples where sample volume is limited.
-
Fluorescence-based assays (PicoGreen® and Qubit®) are the methods of choice for applications requiring high sensitivity and specificity for dsDNA, especially when dealing with low concentration samples or samples containing potential contaminants like RNA or ssDNA.
By understanding the principles, advantages, and limitations of each method, researchers can select the most appropriate tool to ensure the accuracy and reliability of their downstream molecular biology applications.
References
A Head-to-Head Comparison: Ethidium Bromide vs. Diphenylamine for DNA Visualization and Quantification
For decades, researchers have relied on various methods to visualize and quantify DNA, two of the most established being ethidium bromide staining and the diphenylamine assay. While both serve the fundamental purpose of detecting and measuring nucleic acids, they operate on entirely different principles, offering distinct advantages and disadvantages in terms of sensitivity, specificity, and application. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
At a Glance: Key Performance Metrics
| Feature | Ethidium Bromide | Diphenylamine |
| Principle of Detection | Intercalation and Fluorescence | Colorimetric reaction with deoxyribose |
| Primary Application | Visualization in gels, Quantification in solution | Quantification in solution |
| Detection Limit | ~1-5 ng/band (in gel)[1][2][3]; ~0.25 ng (in solution)[4] | ~3 µg[5] |
| Dynamic Range | 2.5 - 40 ng/mL (optimized in solution)[4] | 10 - 120 µg/mL[6] |
| Specificity | Binds to double-stranded DNA, single-stranded DNA, and RNA[2] | Reacts with 2-deoxypentose sugars (primarily purine nucleotides in DNA)[7][8] |
| Throughput | High (for gel visualization) | Moderate |
| Instrumentation | UV transilluminator, Fluorometer | Spectrophotometer, Water bath |
| Safety Concerns | Potent mutagen[1] | Harmful if ingested or inhaled, skin/eye irritant[7] |
Mechanism of Action
Ethidium Bromide: The Intercalator
Ethidium bromide is a fluorescent dye that operates by inserting itself, or intercalating, between the stacked base pairs of the DNA double helix.[1] This intercalation is a non-covalent interaction. The planar structure of the ethidium bromide molecule allows it to fit snugly within the hydrophobic interior of the DNA.[9] Once intercalated, the fluorescence of ethidium bromide is significantly enhanced, emitting a characteristic orange light when excited by ultraviolet (UV) light.[1] This fluorescence enhancement is the basis for its use in both visualizing DNA bands in agarose gels and quantifying DNA in solution.[10]
Diphenylamine: The Colorimetric Reactor
The diphenylamine assay is a colorimetric method that relies on a chemical reaction with the deoxyribose sugar component of DNA.[7] Under acidic conditions, deoxyribose is converted to ω-hydroxylevulinyl aldehyde. This aldehyde then reacts with diphenylamine to produce a blue-colored complex.[11] The intensity of the blue color, which can be measured using a spectrophotometer at approximately 595 nm, is directly proportional to the amount of DNA present.[7] It is important to note that this reaction is specific to 2-deoxypentose and primarily occurs with the deoxyribose of purine nucleotides in DNA.[7][8]
Experimental Protocols
Ethidium Bromide Staining for Agarose Gel Visualization
This protocol outlines the post-staining of an agarose gel with ethidium bromide.
Materials:
-
Agarose gel post-electrophoresis
-
Ethidium bromide stock solution (10 mg/mL)
-
Staining tray
-
Deionized water
-
UV transilluminator
-
Personal protective equipment (gloves, lab coat, UV-protective eyewear)
Procedure:
-
Prepare Staining Solution: Dilute the ethidium bromide stock solution in deionized water to a final concentration of 0.5 µg/mL in a staining tray.
-
Stain the Gel: Carefully place the agarose gel in the staining solution, ensuring the gel is fully submerged.
-
Incubate: Gently agitate the gel on a shaker for 15-30 minutes at room temperature.
-
Destain (Optional): To reduce background fluorescence and increase sensitivity, the gel can be destained by soaking it in deionized water for 15-30 minutes.
-
Visualize: Place the stained gel on a UV transilluminator to visualize the DNA bands. DNA will appear as bright orange bands.
Diphenylamine Assay for DNA Quantification
This protocol is based on the Burton method for DNA quantification.[7]
Materials:
-
DNA samples and a DNA standard of known concentration
-
Diphenylamine reagent (1.5 g diphenylamine in 100 mL glacial acetic acid and 1.5 mL concentrated sulfuric acid; add 0.5 mL of 1.6% acetaldehyde solution on the day of use)
-
Test tubes
-
Water bath
-
Spectrophotometer
Procedure:
-
Prepare Standards: Prepare a series of DNA standards with concentrations ranging from 10 to 100 µg/mL.
-
Sample Preparation: Aliquot a fixed volume of each standard and unknown DNA sample into separate test tubes.
-
Reaction: Add a defined volume of the diphenylamine reagent to each tube and mix thoroughly.
-
Incubation: Incubate the tubes in a boiling water bath for 10 minutes or at 30°C overnight to allow for color development.
-
Cooling: Cool the tubes to room temperature.
-
Measurement: Measure the absorbance of each sample at 595 nm using a spectrophotometer, using a reagent blank to zero the instrument.
-
Quantification: Plot a standard curve of absorbance versus DNA concentration for the standards. Use the equation of the line from the standard curve to determine the concentration of the unknown DNA samples.
Performance Comparison
Sensitivity and Dynamic Range: Ethidium bromide is significantly more sensitive than the diphenylamine assay. In gel electrophoresis, it can detect as little as 1-5 ng of DNA per band.[1][2][3] When used for quantification in solution with an optimized protocol, its detection limit can be as low as 0.25 ng, with a linear range of 2.5-40 ng/mL.[4] In contrast, the diphenylamine assay has a much higher detection limit, in the microgram range (around 3 µg), and a linear range of approximately 10-120 µg/mL.[5][6]
Specificity: The diphenylamine reaction is highly specific for deoxyribose, the sugar found in DNA.[8] While it reacts with 2-deoxypentoses in general, in a biological sample, this largely translates to DNA.[11] Ethidium bromide, on the other hand, is less specific as it can intercalate into any double-stranded nucleic acid, including double-stranded RNA, and can also bind to single-stranded DNA and RNA, albeit with lower fluorescence enhancement.[2]
Interference and Accuracy: The diphenylamine assay has been reported to provide higher accuracy in the presence of contaminants.[12] This is a significant advantage when working with crude cell lysates or other impure samples. The colorimetric nature of the assay is less susceptible to quenching or enhancement effects that can plague fluorescence-based methods. Ethidium bromide fluorescence can be influenced by various factors in the sample matrix, potentially affecting the accuracy of quantification.
Conclusion
The choice between ethidium bromide and diphenylamine for DNA visualization and quantification depends heavily on the specific experimental requirements.
Ethidium bromide is the undisputed choice for the rapid and sensitive visualization of DNA in agarose gels. Its high sensitivity also makes it suitable for the quantification of low-concentration DNA samples in solution, provided a fluorometer is available and potential interfering substances are considered.
The diphenylamine assay , while less sensitive, offers a robust and accurate method for the quantification of DNA in bulk , especially when dealing with samples that may contain contaminants that could interfere with fluorescence-based methods. Its reliance on a simple spectrophotometer also makes it an accessible method for many laboratories.
Ultimately, a thorough understanding of the principles, protocols, and limitations of each method will enable researchers to make an informed decision and obtain reliable and accurate results in their DNA analysis.
References
- 1. Ethidium Bromide Staining - National Diagnostics [nationaldiagnostics.com]
- 2. Ethidium Bromide | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Diphenylamine-colorimetric method for DNA assay: a shortened procedure by incubating samples at 50 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iitg.ac.in [iitg.ac.in]
- 8. egyankosh.ac.in [egyankosh.ac.in]
- 9. nathan.instras.com [nathan.instras.com]
- 10. researchgate.net [researchgate.net]
- 11. Rapid Colorimetric Assays to Qualitatively Distinguish RNA and DNA in Biomolecular Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Diphenylamine Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of diphenylamine hydrochloride, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is classified as harmful if swallowed.[1][2][3][4][5]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields conforming to EN166, or equivalent government standards such as NIOSH (US).[1]
-
Hand Protection: Handle with gloves, which must be inspected prior to use.[1]
-
Body Protection: Wear appropriate protective clothing.
-
Respiratory Protection: In case of insufficient ventilation or dust formation, wear suitable respiratory equipment.[6]
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize dust generation and accumulation.[7]
-
Facilities should be equipped with an eyewash station and a safety shower.[7]
Step-by-Step Disposal Procedure
The disposal of this compound must adhere to local, regional, and national hazardous waste regulations.[2][3][4] It is the responsibility of the waste generator to correctly classify the waste.[3][4]
-
Waste Identification and Collection:
-
Collect waste this compound, including any contaminated materials, in a suitable and clearly labeled container.
-
The container must be in good condition, compatible with the chemical, and kept closed when not in use.[1][8]
-
Label the container with the words "Hazardous Waste" and the chemical name: "this compound".[8]
-
-
Spill Management:
-
Storage Pending Disposal:
-
Final Disposal:
-
Dispose of the waste through a licensed waste disposal contractor.[9]
-
Consult with your institution's environmental health and safety (EHS) department or a qualified waste management professional to ensure compliance with all applicable regulations.[3][4]
-
Do not dispose of untreated waste into the sewer system.[9]
-
Empty containers may retain product residues and should be disposed of in the same manner as the chemical.[3][9]
-
Chemical and Physical Properties Relevant to Disposal
| Property | Value | Citation |
| Appearance | White to off-white crystalline powder | [6] |
| Molecular Formula | C₁₇H₂₁NO · HCl | [1] |
| Molecular Weight | 291.82 g/mol | [1] |
| Melting Point | 166 - 170 °C | [6] |
| Solubility | Water soluble | [10] |
| pH of Aqueous Solution | Acidic | [10] |
Chemical Incompatibility
To prevent hazardous reactions, do not mix this compound waste with the following:
-
Strong acids[4]
-
Alkaline materials[4]
-
Strong reducing agents[10]
-
Meglumine iodipamide (forms a precipitate)[11]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for this compound disposal.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. spectrumrx.com [spectrumrx.com]
- 6. pharmacopoeia.com [pharmacopoeia.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. medline.com [medline.com]
- 10. DIPHENHYDRAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Incompatibility of diphenhydramine hydrochloride (Benadryl) with meglumine iodipamide (Cholografin) - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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